molecular formula C9H15NO3 B2946569 2-(2-Oxoazocan-1-yl)acetic acid CAS No. 1016699-66-3

2-(2-Oxoazocan-1-yl)acetic acid

Cat. No.: B2946569
CAS No.: 1016699-66-3
M. Wt: 185.223
InChI Key: LCYQGLJBTMBDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxoazocan-1-yl)acetic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.223. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Oxoazocan-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxoazocan-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxoazocan-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8-5-3-1-2-4-6-10(8)7-9(12)13/h1-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYQGLJBTMBDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(C(=O)CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide: The Azocan-2-one Scaffold in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The therapeutic potential of peptides is often hindered by their inherent pharmacological weaknesses, including poor metabolic stability and low bioavailability. Peptidomimetics, which replicate the structural and functional motifs of peptides using non-natural backbones, offer a robust strategy to overcome these limitations.[1] A key approach in peptidomimetic design is the introduction of conformational constraints to pre-organize the molecule into its bioactive shape, thereby enhancing binding affinity and stability.[2][3][4] This guide provides a detailed technical exploration of the azocan-2-one scaffold, an 8-membered lactam that serves as a highly effective, conformationally constrained dipeptide mimic. We will examine its structural properties, detail robust synthetic protocols for its creation and incorporation into peptide sequences, and discuss its application in the design of next-generation therapeutics.

The Peptidomimetic Imperative: Beyond Native Peptides

Native peptides are exquisite biological tools, capable of mediating a vast array of physiological processes with high specificity. However, their translation into effective systemic drugs is fraught with challenges. The peptide backbone is a prime target for proteases, leading to rapid in-vivo degradation and short half-lives.[5][6] Furthermore, their typically high polarity and flexibility impede passive diffusion across cellular membranes.

Peptidomimetic chemistry addresses these issues by designing molecules that present the critical pharmacophoric groups of a parent peptide on a more robust, non-peptidic, or modified-peptide scaffold.[1] A cornerstone of this field is the principle of conformational constraint . By reducing the inherent flexibility of a linear peptide, we can:

  • Pre-organize the Active Conformation: Locking the molecule into a shape that is complementary to its biological target reduces the entropic penalty of binding, often leading to a significant increase in potency.[2]

  • Enhance Proteolytic Stability: Non-natural scaffolds are not recognized as substrates by proteases, dramatically increasing the molecule's half-life.

  • Improve Selectivity: A rigid conformation is less likely to bind promiscuously to off-target receptors, reducing potential side effects.

The azocan-2-one scaffold has emerged as a privileged structure in this context, providing an ideal platform for mimicking one of the most common and functionally important secondary structures in peptides: the β-turn.

The Azocan-2-one Scaffold: A Privileged Architecture for Dipeptide Mimicry

The azocan-2-one is an eight-membered cyclic amide (lactam). Its utility in drug design stems from its ability to function as a topographically constrained dipeptide surrogate. Specifically, when appropriately substituted, it can rigidly mimic the i+1 and i+2 residues of a β-turn. β-turns are critical motifs in molecular recognition, often found at the surface of proteins and mediating protein-protein interactions (PPIs).[7][8]

The constrained nature of the 8-membered ring forces the substituents, which mimic the amino acid side chains, into a well-defined spatial orientation that replicates the geometry of a natural β-turn. This pre-organization is the key to its success as a peptidomimetic scaffold. The stability and preferred conformations of these mimics can be rigorously characterized using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations, which provide atomic-level insights into their three-dimensional structure in solution.[9][10][11]

G Logic: The rigid azocan-2-one core positions side chains R¹ and R² to mimic the spatial orientation of residues i+1 and i+2 in a natural β-turn. cluster_0 Natural β-Turn cluster_1 Azocan-2-one Mimic i Residue i i1 Residue i+1 (Side Chain R¹) i->i1 i2 Residue i+2 (Side Chain R²) i1->i2 i3 Residue i+3 i2->i3 i3->i H-Bond mimic Azocan-2-one Core

Caption: The Azocan-2-one scaffold as a β-turn mimetic.

Synthesis and Functionalization of Azocan-2-one Monomers

A robust and scalable synthesis is critical for the utility of any building block in drug discovery. The azocan-2-one core can be accessed through several synthetic routes, with the Beckmann rearrangement being a classic and highly reliable method.[12][13] This reaction transforms a ketoxime into a lactam under acidic conditions and is famously used in the industrial synthesis of ε-caprolactam (a 7-membered lactam), the precursor to Nylon 6.[13][14]

The primary advantage of this approach is the availability of diverse cyclic ketone precursors, allowing for the synthesis of a wide range of functionalized azocan-2-one scaffolds. For incorporation into peptides, the key is to synthesize a monomer that contains a protected amino group, allowing it to be used as an amino acid surrogate in standard peptide synthesis.

G start Substituted Cycloheptanone step1 Step 1: Oximation (Hydroxylamine) start->step1 oxime Cycloheptanone Oxime step1->oxime step2 Step 2: Beckmann Rearrangement (Acid Catalyst, e.g., PPA, H₂SO₄) oxime->step2 lactam Azocan-2-one Core step2->lactam step3 Step 3: Functionalization (e.g., α-amination) lactam->step3 amino_lactam Amino-Azocan-2-one step3->amino_lactam step4 Step 4: N-Protection (e.g., Fmoc-OSu) amino_lactam->step4 final Fmoc-Protected Monomer (SPPS-Ready Building Block) step4->final

Caption: Synthetic workflow for an SPPS-ready azocan-2-one monomer.

Detailed Experimental Protocol 1: Synthesis of an N-Fmoc-Protected Amino-Azocan-2-one Building Block

This protocol outlines a representative synthesis based on the Beckmann rearrangement. Causality: We start with a ketone, convert it to an oxime to install the nitrogen atom, and then use the acid-catalyzed rearrangement to achieve ring expansion to the desired 8-membered lactam.[15][16] Subsequent steps install and protect the amino group required for peptide synthesis.

Materials:

  • 4-Oxocycloheptanecarboxylic acid

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Polyphosphoric acid (PPA)

  • N-Bromosuccinimide (NBS)

  • Ammonia in Methanol

  • 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)

  • Standard organic solvents and reagents for workup and purification.

Procedure:

  • Oxime Formation:

    • Dissolve 4-oxocycloheptanecarboxylic acid (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (1.5 eq) in a 1:1 mixture of ethanol and water.

    • Stir the mixture at 60 °C for 4 hours. Monitor reaction completion by TLC.

    • Cool the reaction, remove ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime, which is used without further purification.

  • Beckmann Rearrangement:

    • Add the crude oxime slowly and in portions to pre-heated polyphosphoric acid (PPA) at 120 °C under vigorous stirring. (CAUTION: Exothermic reaction).

    • Maintain the temperature for 30 minutes after the addition is complete.

    • Carefully pour the hot, viscous mixture onto crushed ice.

    • Neutralize the acidic solution with solid NaHCO₃ and extract the product with dichloromethane (DCM).

    • Dry the organic phase, concentrate, and purify by column chromatography (silica gel) to yield the 5-oxo-azocan-4-carboxylic acid.

  • α-Bromination and Amination:

    • Treat the lactam from the previous step with NBS (1.1 eq) and a catalytic amount of AIBN in carbon tetrachloride and reflux overnight.

    • After cooling and filtration, concentrate the solvent. Dissolve the crude bromide in a 7N solution of ammonia in methanol in a sealed pressure vessel.

    • Stir at room temperature for 24 hours.

    • Concentrate the solvent and purify the resulting amino-lactam carboxylic acid by ion-exchange chromatography.

  • Fmoc Protection:

    • Dissolve the amino-lactam (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium carbonate (2.5 eq) and cool the solution to 0 °C.

    • Add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by flash chromatography to afford the final Fmoc-protected azocan-2-one monomer.

Integration into Peptide Chains: Solid-Phase Synthesis (SPPS)

The power of the Fmoc-protected azocan-2-one monomer lies in its seamless compatibility with standard automated Solid-Phase Peptide Synthesis (SPPS) protocols.[17][18] The monomer is treated just like any other non-canonical Fmoc-protected amino acid.

The SPPS cycle is a repetitive process of N-terminal Fmoc deprotection, followed by coupling of the next activated Fmoc-amino acid. Causality: The use of an orthogonal Fmoc protecting group (removed by base) and acid-labile side-chain protecting groups allows for the sequential assembly of the peptide chain on a solid support, followed by a final cleavage and deprotection step.[18]

G Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection 1. Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Free_Amine Resin-Bound Peptide (N-terminal Free Amine) Wash1->Free_Amine Coupling 2. Coupling (Fmoc-Azocan-2-one-OH, Activator e.g., HBTU/DIPEA) Free_Amine->Coupling Wash2 Wash (DMF) Coupling->Wash2 New_Peptide Resin-Bound Peptide+1 (N-terminal Fmoc) Wash2->New_Peptide Cycle Repeat Cycle or Cleave from Resin New_Peptide->Cycle Cycle->Deprotection Next Amino Acid

Caption: SPPS cycle for incorporating an azocan-2-one monomer.

Detailed Experimental Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating an Azocan-2-one Monomer

This protocol assumes a standard Fmoc/tBu strategy on an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-protected azocan-2-one monomer (from Protocol 1)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Activation solution: 0.5 M HBTU/HOBt in DMF

  • Activation base: 2 M DIPEA in NMP

  • Solvents: DMF, DCM, NMP

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Perform the standard deprotection and coupling cycle for the first resin-linked amino acid.

  • Iterative Cycles for Standard Amino Acids: Continue with automated SPPS cycles for subsequent standard amino acids as per the desired sequence.

  • Incorporation of Azocan-2-one Monomer:

    • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

    • Activation: In a separate vessel, pre-activate the Fmoc-azocan-2-one monomer (4 eq) with HBTU/HOBt (4 eq) and DIPEA (8 eq) in DMF for 5 minutes.

    • Coupling: Add the activated monomer solution to the resin and allow it to react for 1-2 hours. The longer coupling time is prudent for sterically hindered or unusual monomers. A Kaiser test can be performed to confirm complete coupling.

    • Capping (Optional): If the Kaiser test is positive (indicating incomplete coupling), treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted free amines.

  • Continue Synthesis: Proceed with standard SPPS cycles for any remaining amino acids in the sequence.

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Isolation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC. Confirm identity and purity by LC-MS and analytical HPLC.

Applications and Biological Validation

Peptidomimetics incorporating the azocan-2-one scaffold are particularly well-suited for targeting PPIs, where surface-exposed β-turns are often the key recognition motif.[4][19] By mimicking this turn, the synthetic molecule can act as a competitive inhibitor, disrupting the disease-relevant protein interaction. The ultimate validation of the scaffold's utility comes from quantitative biological assays. The potency of a designed inhibitor is typically reported as its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ).[20]

The table below presents representative data for various lactam-constrained peptidomimetics, illustrating the high potencies that can be achieved through this design strategy.

Compound ClassTargetBiological Activity (IC₅₀)Reference
Azetidin-2-one DerivativeSiHa (cervical cancer) cell line0.1 µM[21]
Azetidin-2-one DerivativeB16F10 (melanoma) cell line1.2 µM[21]
Lupin Peptide P5 AnalogHMG-CoAR73.8 µM[22]
GA-Peptide DerivativeMCF-7 (breast cancer) cell line3.7 µg/mL[23]
Cyclic Antimicrobial PeptideS. aureus (Gram-positive)1.5 µg/mL (MIC)[24]

Note: Data is illustrative of the potency achievable with constrained lactam peptidomimetics. IC₅₀ is the concentration of an inhibitor where the response is reduced by half. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

G cluster_0 Design & Synthesis Phase cluster_1 Validation Phase cluster_2 Optimization Phase Target Identify Target & Bioactive Peptide Motif (e.g., β-turn) Design In Silico Design of Azocan-2-one Mimic Target->Design Synthesis Synthesize Fmoc-Protected Azocan-2-one Monomer Design->Synthesis SPPS Synthesize Peptide via SPPS Synthesis->SPPS Purify Purify & Characterize Final Compound (HPLC, MS) SPPS->Purify Conformation Conformational Analysis (NMR, CD Spectroscopy) Purify->Conformation Binding In Vitro Binding Assay (e.g., SPR, ELISA) Conformation->Binding Functional Functional / Cell-Based Assay (Determine IC₅₀) Binding->Functional ADME In Vitro ADME/Tox Assays (Stability, Permeability) Functional->ADME SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR Redesign Iterative Redesign SAR->Redesign Redesign->Design Optimize Lead

Caption: Master workflow for peptidomimetic drug design.

Conclusion and Future Outlook

The azocan-2-one scaffold represents a powerful and validated tool in the arsenal of the medicinal chemist. Its ability to rigidly enforce a β-turn conformation provides a reliable strategy for converting biologically active peptides into drug candidates with superior pharmacological properties. The synthetic accessibility of functionalized monomers and their compatibility with standard SPPS make this scaffold highly attractive for both academic research and industrial drug development.

Future efforts will likely focus on developing novel, more efficient synthetic routes to a wider diversity of substituted azocan-2-one monomers. Furthermore, the integration of computational chemistry to predict the optimal side-chain orientations for specific biological targets will continue to accelerate the design-synthesis-test cycle, paving the way for new and potent peptidomimetic therapeutics.

References

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry.
  • Constrained Peptides in Drug Discovery and Development.
  • Rational Design of Constrained Peptides as Protein Interface Inhibitors. MDPI.
  • Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. pubs.acs.org.
  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. PMC.
  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. sciencedirect.com.
  • Strategies for Beckmann rearrangement.
  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PMC.
  • Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conform
  • N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conform
  • Application Notes and Protocols: Beckmann Rearrangement of Hexan-2-one Oxime to N-butylacetamide. Benchchem.
  • The β-D-Glucose Scaffold as a β-Turn Mimetic. PMC.
  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement met
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • Beckmann rearrangement. Wikipedia.
  • Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. pubs.acs.org.
  • Synthesis, Characterization, In Vitro Anticancer Potentiality, and Antimicrobial Activities of Novel Peptide–Glycyrrhetinic-Acid-Based Deriv
  • Impact of Stereochemical Replacement on Activity and Selectivity of Membrane-Active Antibacterial and Antifungal Cyclic Peptides. biorxiv.org.
  • Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, synthesis and biomedical applications of Azabicycloalkanone Amino Acid Peptidomimetics. Papyrus.
  • Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv.
  • Two consecutive aza-amino acids in peptides promote stable β-turn formation in water. Organic & Biomolecular Chemistry (RSC Publishing).
  • Advances in Fmoc solid‐phase peptide synthesis. PMC.
  • Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1.
  • In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers.
  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. eScholarship.
  • Solid-phase peptide synthesis. Digital CSIC.
  • Computational Design and Biological Evaluation of Analogs of Lupin Peptide P5 Endowed with Dual PCSK9/HMG-CoAR In. Semantic Scholar.

Sources

The History and Development of Medium-Ring Lactam Building Blocks: From Industrial Feedstocks to Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

Medium-sized rings (8-11 membered) are a fascinating and challenging structural class in chemistry. Among them, medium-ring lactams have emerged as privileged scaffolds in natural products, pharmaceuticals, and materials science.[1][2] However, their synthesis is notoriously difficult due to unfavorable enthalpic and entropic barriers, such as transannular strain, which often plague traditional cyclization methods.[3][4][5] This guide provides an in-depth technical analysis of the historical evolution and modern development of synthetic strategies for accessing these valuable building blocks. We will journey from the foundational Beckmann and Schmidt rearrangements, which established the industrial production of key monomers like caprolactam, to the cutting-edge cascade reactions and photoredox catalysis that now enable the construction of diverse and complex lactam libraries for drug discovery. This narrative emphasizes the causality behind experimental choices, provides detailed protocols for key reactions, and explores the expanding applications of these versatile molecular architectures for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Medium-Ring Lactams

Lactams, or cyclic amides, are among the most significant heterocyclic motifs in medicinal chemistry.[6] While small-ring lactams (β, γ, δ) are ubiquitous, their medium-ring counterparts (ε, ζ, η, etc.) occupy a unique and under-represented area of chemical space.[2][7][8] This scarcity in screening libraries is not due to a lack of potential; numerous natural products and bioactive molecules feature these larger ring systems, which offer a three-dimensional structural diversity ideal for targeting complex protein surfaces that are often considered "undruggable."[1][3]

The primary obstacle to their widespread use has always been synthetic accessibility.[2][9] Direct intramolecular "head-to-tail" cyclization of linear precursors is often inefficient, requiring high-dilution conditions to minimize competing intermolecular polymerization and still struggling to overcome the inherent strain of the medium-sized ring.[4][10] Consequently, the development of robust synthetic methodologies has been driven by the need for more efficient and versatile routes. Ring-expansion reactions, in particular, have proven to be a powerful alternative, allowing the formation of large rings without a discrete, challenging end-to-end cyclization step.[10][11] This guide will explore the chronological and thematic development of these critical synthetic tools.

Historical Perspective: Foundational Ring-Expansion Reactions

The story of medium-ring lactams begins not in the context of complex drug molecules, but in the burgeoning field of polymer chemistry, where a reliable, large-scale synthesis of a simple seven-membered lactam was required.

2.1 The Beckmann Rearrangement (1886)

First reported by Ernst Otto Beckmann in 1886, the Beckmann rearrangement is a classic acid-catalyzed conversion of a ketoxime into an amide.[12][13][14] When applied to a cyclic ketoxime, the reaction results in a ring-expanded lactam. This discovery was monumental, as it provided the first truly practical method for synthesizing ε-caprolactam from cyclohexanone oxime, the monomer required for the industrial production of Nylon-6.[13][14][15]

Mechanism and Causality: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[15][16] The key step is the concerted migration of the alkyl or aryl group that is anti-periplanar (trans) to the leaving group, which moves from the carbon to the nitrogen atom as the water molecule departs.[13][16] This stereospecific requirement is a critical experimental consideration; the geometry of the starting oxime dictates which carbon bond is broken and thus the structure of the resulting lactam. The resulting nitrilium ion is then attacked by water, and following tautomerization, the final lactam product is formed.[15] The harsh acidic conditions (typically concentrated sulfuric acid) are necessary to facilitate the formation of the good leaving group, but this can also limit the reaction's applicability to substrates with sensitive functional groups.[14][16]

Beckmann_Rearrangement Beckmann Rearrangement Mechanism cluster_0 Oxime Protonation cluster_1 Rearrangement & H₂O Departure cluster_2 Hydration & Tautomerization Ketoxime R-C(=N-OH)-R' H+ + H⁺ Ketoxime->H+ Protonated_Oxime R-C(=N⁺H₂O)-R' H+->Protonated_Oxime Protonated_Oxime_2 R-C(=N⁺H₂O)-R' (Anti-migrating R') Nitrilium_Ion R-C⁺=N-R' H2O + H₂O Nitrilium_Ion->H2O Nitrilium_Ion_2 R-C⁺=N-R' Protonated_Oxime_2->Nitrilium_Ion Migration of R' Hydrated_Intermediate R-C(OH)=N⁺H-R' Amide_Product R-C(=O)-NH-R' Hydrated_Intermediate->Amide_Product Tautomerization H2O_2 + H₂O Nitrilium_Ion_2->H2O_2 H2O_2->Hydrated_Intermediate Schmidt_Reaction Schmidt Reaction Mechanism (Ketone) cluster_0 Azide Addition cluster_1 Rearrangement & N₂ Departure cluster_2 Hydration & Tautomerization Ketone R-C(=O)-R' HN3 + HN₃ / H⁺ Ketone->HN3 Azidohydrin R-C(OH)(N₃)-R' HN3->Azidohydrin Azidohydrin_2 R-C(OH)(N₃)-R' Iminodiazonium R-C(OH)=N⁺=N⁻-R' Nitrilium_Ion R-C⁺=N-R' Iminodiazonium->Nitrilium_Ion Migration of R' N2 + N₂ Nitrilium_Ion->N2 Nitrilium_Ion_2 R-C⁺=N-R' Azidohydrin_2->Iminodiazonium -H₂O Amide_Product R-C(=O)-NH-R' H2O + H₂O Nitrilium_Ion_2->H2O H2O->Amide_Product Hydration & Tautomerization CARE_Workflow Conjugate Addition/Ring Expansion (CARE) Workflow Start Start: Simple Lactam (1) Step1 Step 1: N-Acylation (+ Acryloyl Chloride) Start->Step1 Imide Cyclic Imide (3) Step1->Imide Step2 Step 2: CARE Cascade (+ Primary Amine, R-NH₂) Imide->Step2 Product Ring-Expanded Lactam (6) (4-atom insertion) Step2->Product Iterate Optional Iteration: Repeat Steps 1 & 2 Product->Iterate Iterate->Step1 Re-acylate Library Diverse Lactam Library Iterate->Library Diversify

Sources

Engineering Beta-Turn Mimetics: A Technical Guide to 2-(2-Oxoazocan-1-yl)acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The disruption of protein-protein interactions (PPIs) remains one of the most formidable challenges in modern drug discovery. Because secondary structural motifs—specifically


-turns—frequently mediate these interactions, conformationally constrained peptidomimetics are critical tools for target validation and therapeutic development. Among these, 2-(2-oxoazocan-1-yl)acetic acid —an 8-membered lactam (azocan-2-one) bearing an 

-acetic acid appendage—serves as a highly specialized scaffold. This guide details the structural rationale, synthetic methodology, and validation protocols for deploying this scaffold as a Type VI

-turn mimetic.

Structural Rationale & Conformational Dynamics

The "Medium-Ring" Advantage

Historically, 5- and 6-membered rings (classic Freidinger lactams) have been utilized to constrain the


 and 

dihedral angles of peptide backbones[1]. However, these smaller rings exclusively enforce a cis-amide geometry, which can be overly rigid and entropically unfavorable for binding certain dynamic receptor pockets.

By contrast, the 8-membered azocan-2-one ring provides a unique conformational space. The expanded ring size lowers the energetic barrier for trans-to-cis amide bond isomerization. Consequently, the 8-membered lactam exists in a dynamic equilibrium between an extended trans-conformer and a folded cis-conformer[2]. In polar environments or upon receptor engagement, the scaffold strongly favors the folded cis-state, which precisely mimics the geometry of a proline-induced Type VIb


-turn[2].
The Role of the N-Acetic Acid Appendage

The


-acetic acid moiety is not merely a synthetic handle; it acts as a surrogate for the backbone of the 

or

residue in the peptide chain. The carboxylate provides the necessary hydrogen-bond acceptor to stabilize the intramolecular hydrogen bond with the

NH group, effectively "locking" the turn once incorporated into a larger peptide sequence.

Workflow N1 Identify Target PPI & Peptide N2 Map β-Turn Coordinates N1->N2 N3 Integrate Azocan-2-one N2->N3 N4 RCM Synthesis & N-Alkylation N3->N4 N5 NMR/CD Validation N4->N5

Workflow for designing and validating 8-membered lactam beta-turn mimetics.

Synthesis Methodology: Overcoming the Medium-Ring Effect

Synthesizing 8-membered lactams via direct macrolactamization is notoriously low-yielding due to transannular strain and unfavorable entropy. To bypass these thermodynamic penalties, Ring-Closing Metathesis (RCM) of a pre-organized diene is the preferred strategy[3].

Protocol 1: Synthesis of the 2-(2-Oxoazocan-1-yl)acetic Acid Scaffold

Step 1: Preparation of the Diene Precursor

  • Procedure: React 6-heptenoyl chloride (1.2 eq) with allylamine (1.0 eq) in CH₂Cl₂ at 0 °C using triethylamine (2.0 eq) as a base.

  • Causality: This step generates N-allylhept-6-enamide, providing the exact carbon count required. The terminal olefins are sterically unencumbered, priming the molecule for metathesis.

Step 2: Ring-Closing Metathesis (RCM)

  • Procedure: Dissolve the diene in anhydrous CH₂Cl₂ (to a high dilution of 0.01 M). Add Grubbs' 2nd Generation Catalyst (5 mol%) and reflux for 12 hours.

  • Causality: High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization. Grubbs' II is chosen over Grubbs' I due to its higher stability and efficiency in closing medium-sized rings[3].

  • Validation: Monitor by TLC. Confirm cyclization via ¹H-NMR by the loss of terminal olefinic protons (

    
     5.0–5.2) and the appearance of internal olefinic protons (
    
    
    
    5.6–5.8).

Step 3: Olefin Reduction

  • Procedure: Treat the resulting 5,6-dehydroazocan-2-one with H₂ (1 atm) over 10% Pd/C in methanol for 4 hours. Filter through Celite and concentrate.

Step 4: N-Alkylation and Deprotection

  • Procedure: Dissolve the azocan-2-one in anhydrous DMF. Add NaH (1.5 eq, 60% dispersion) at 0 °C, stir for 30 mins, then add tert-butyl bromoacetate (1.2 eq). Stir at room temperature for 4 hours. Deprotect using 50% TFA in CH₂Cl₂ for 2 hours to yield the final 2-(2-oxoazocan-1-yl)acetic acid.

  • Causality: Why use tert-butyl bromoacetate instead of free bromoacetic acid? The free carboxylic acid would quench the basic conditions required to deprotonate the secondary lactam, leading to incomplete conversion. The tert-butyl ester protects the carboxylate and provides a lipophilic handle that simplifies chromatographic purification prior to the final TFA cleavage.

Equilibrium A Acyclic Precursor Unconstrained Diene B 8-Membered Lactam 2-(2-Oxoazocan-1-yl)acetic acid A->B RCM (Grubbs II) & Alkylation C Trans-Amide Extended State B->C Polar Solvents (e.g., DMSO) D Cis-Amide Type VI β-Turn B->D Apolar Solvents (e.g., CHCl3) C->D Dynamic Equilibrium (NMR Exchange)

Conformational equilibrium of the azocan-2-one scaffold dictating beta-turn formation.

Conformational Validation

Once the scaffold is incorporated into a target peptide sequence via standard solid-phase peptide synthesis (SPPS), its conformation must be validated to ensure it adopts the intended


-turn geometry.
Protocol 2: NMR NOESY/ROESY Analysis
  • Procedure: Dissolve the purified peptidomimetic in CDCl₃ or DMSO-

    
     (depending on solubility and target environment). Acquire 2D NOESY or ROESY spectra with a mixing time of 200–400 ms.
    
  • Causality: The mixing time must be optimized to prevent spin diffusion while allowing sufficient time for NOE build-up.

  • Validation: The diagnostic marker for a cis-amide bond (and thus a Type VI turn) is a strong NOE cross-peak between the

    
    -proton of residue 
    
    
    
    (the azocane ring) and the
    
    
    -proton of residue
    
    
    (the acetic acid appendage). An ideal Type VI turn will also exhibit a hydrogen bond between the CO of residue
    
    
    and the NH of residue
    
    
    , which can be validated by a low temperature coefficient (
    
    
    ppb/K) in variable-temperature NMR.

Quantitative Data Presentation

The table below summarizes the theoretical dihedral angles of ideal


-turns compared to the experimentally observed angles of the 8-membered lactam mimetic[2]. The data demonstrates the scaffold's high fidelity in mimicking the Type VIb geometry.
ParameterIdeal Type VIaIdeal Type VIb8-Membered Lactam Mimetic

-60°-120°-115°

120°120°110°

-90°-60°-55°

-10°
Amide Bond (

to

)
cisciscis (Dynamic)

Table 1: Comparison of dihedral angles between ideal Type VI turns and the azocan-2-one scaffold.

Conclusion

The 2-(2-oxoazocan-1-yl)acetic acid scaffold represents a highly sophisticated approach to peptidomimetic design. By leveraging the unique conformational flexibility of the 8-membered ring, researchers can bypass the rigid limitations of smaller Freidinger lactams. When synthesized via RCM and validated through rigorous NMR protocols, this scaffold provides an authoritative template for developing potent inhibitors of therapeutically relevant protein-protein interactions.

References

1.[2] Derrer, S., Davies, J. E., & Holmes, A. B. (2000). Synthesis and conformational analysis of a type VIb β-turn mimetic based on an eight-membered lactam. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. URL:[Link] 2.[1] Kikelj, D. et al. (2003). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry. URL:[Link] 3.[3] Hegmann, N., Prusko, L., Diesendorf, N., & Heinrich, M. R. (2016). In situ conformational fixation of the amide bond enables a general access to medium-sized lactams via ring-closing metathesis. Chemistry - A European Journal. URL:[Link]

Sources

Methodological & Application

protocol for N-alkylation of azocan-2-one with bromoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of (2-Oxoazocan-1-yl)acetic Acid via N-Alkylation of Azocan-2-one with Bromoacetic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the N-alkylation of azocan-2-one using bromoacetic acid to synthesize (2-oxoazocan-1-yl)acetic acid. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The guide delves into the underlying chemical principles, offers a detailed, step-by-step experimental procedure, outlines critical safety measures, and provides troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Context

N-alkylation of lactams is a cornerstone transformation in organic chemistry, enabling the synthesis of a vast array of functionalized molecules with significant applications in medicinal chemistry and materials science.[1][2] The introduction of an alkyl group onto the lactam nitrogen can profoundly alter a molecule's steric and electronic properties, influencing its biological activity and pharmacokinetic profile.[1]

Azocan-2-one, an eight-membered cyclic amide (lactam), serves as a valuable scaffold. Its N-alkylation with bromoacetic acid yields (2-oxoazocan-1-yl)acetic acid, a bifunctional molecule incorporating both a lactam ring and a carboxylic acid moiety.[3][4] This structure is a key building block for more complex molecules, including peptidomimetics and novel pharmaceutical agents.

However, the alkylation of lactams is not without its challenges. The lactam anion, formed upon deprotonation, is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[5][6] This can lead to the formation of an undesired O-alkylated byproduct (a lactim ether). This protocol is optimized to favor the desired N-alkylation pathway through careful selection of reagents and reaction conditions.

Reaction Mechanism and Principles of Selectivity

The synthesis of (2-oxoazocan-1-yl)acetic acid proceeds via a nucleophilic aliphatic substitution (SN2) reaction.[1][7] The process involves two primary steps:

  • Deprotonation: A base is used to abstract the acidic proton from the nitrogen atom of azocan-2-one. This generates a nucleophilic lactam anion.

  • Nucleophilic Attack: The deprotonated nitrogen atom attacks the electrophilic carbon of bromoacetic acid, displacing the bromide ion and forming the new N-C bond.

Caption: General mechanism for N-alkylation of azocan-2-one.

Controlling N- vs. O-Alkylation

As lactams can exist in tautomeric equilibrium with their lactim form, deprotonation creates an anion with nucleophilic character on both the nitrogen and oxygen atoms.[5] The regioselectivity of the subsequent alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle.

  • Nitrogen Center: Considered a "soft" nucleophile.

  • Oxygen Center: Considered a "hard" nucleophile.

To selectively achieve N-alkylation, reaction conditions should be chosen to favor the interaction between the soft nitrogen center and a compatible electrophile.[5] Bromoacetic acid, with its alkyl bromide moiety, is a relatively "soft" electrophile compared to agents like dimethyl sulfate, making it suitable for this purpose.[5] Further control is exerted by:

  • Solvent: Less polar, aprotic solvents such as Tetrahydrofuran (THF) or Acetonitrile are preferred over highly polar solvents like DMF or DMSO, which can favor O-alkylation.[5]

  • Base: A mild, non-nucleophilic inorganic base like potassium carbonate is ideal.[1] Stronger, "harder" bases like sodium hydride can increase the proportion of the O-alkylated byproduct.[5]

  • Temperature: Lower temperatures can favor the kinetically preferred N-alkylation product over the potentially more thermodynamically stable O-alkylated product.[5]

Materials, Reagents, and Equipment

Reagents and Materials
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Notes
Azocan-2-one673-66-5C₇H₁₃NO127.18Purity ≥98%
Bromoacetic acid79-08-3C₂H₃BrO₂138.95Purity ≥99%, handle with extreme care[8]
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, fine powder
Acetonitrile (CH₃CN)75-05-8C₂H₃N41.05Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M aqueous solution
Brine (sat. NaCl solution)7647-14-5NaCl58.44Saturated aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Granular
Deionized Water (H₂O)7732-18-5H₂O18.02
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer bar

  • Reflux condenser and heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Addition funnel

  • Glass funnels and beakers

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • pH paper or meter

  • Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves, lab coat

Environment, Health, and Safety (EHS) Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • Bromoacetic Acid: This substance is highly toxic and corrosive . It is fatal if swallowed and toxic upon inhalation or skin contact.[8][9] It causes severe skin burns and eye damage.[8]

    • Handling: ALWAYS handle bromoacetic acid inside a certified chemical fume hood.[10] Avoid creating dust.[9] Wear double-layered nitrile gloves, a chemical-resistant lab coat, and chemical safety goggles with a face shield.[8][9][11]

    • Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container, away from incompatible materials like bases and metals.[11] The material is light-sensitive and hygroscopic.[9][10]

    • Spills: In case of a spill, evacuate the area. Use a dry clean-up procedure; do not add water.[11] Collect waste in a suitable, labeled container for hazardous waste disposal.[8]

  • Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.[11]

  • General Precautions: Perform the reaction in a well-ventilated area, preferably a fume hood.[11] Avoid inhalation of vapors and direct contact with all chemicals.[9]

  • Waste Disposal: All chemical waste, including solvents and aqueous layers from extraction, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale.

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Isolation cluster_3 Purification A 1. Flame-dry glassware under vacuum B 2. Assemble flask with condenser and N₂ inlet A->B C 3. Add Azocan-2-one (1.27 g) and K₂CO₃ (2.76 g) B->C D 4. Add anhydrous Acetonitrile (100 mL) C->D E 5. Dissolve Bromoacetic acid (1.39 g) in Acetonitrile (20 mL) F 6. Add bromoacetic acid solution dropwise over 30 min E->F G 7. Heat mixture to reflux (approx. 80-82°C) F->G H 8. Monitor reaction by TLC for 12-18 hours G->H I 9. Cool reaction to room temperature J 10. Filter off K₂CO₃ salts I->J K 11. Concentrate filtrate via rotary evaporation J->K L 12. Redissolve residue in Ethyl Acetate (100 mL) K->L M 13. Wash with 1M HCl (2x30 mL), then Brine (1x30 mL) L->M N 14. Dry organic layer with Na₂SO₄ M->N O 15. Filter and concentrate to yield crude product N->O P 16. Purify by recrystallization (e.g., from Ethyl Acetate/Hexanes) Q 17. Characterize final product (NMR, MS, IR) P->Q

Caption: Experimental workflow for the synthesis of (2-oxoazocan-1-yl)acetic acid.

Step-by-Step Methodology
  • Reaction Setup:

    • Place a 250 mL three-neck round-bottom flask containing a magnetic stirrer bar under an inert atmosphere (Nitrogen or Argon). It is recommended to flame-dry the glassware under vacuum and allow it to cool under the inert atmosphere to ensure anhydrous conditions.

    • To the flask, add azocan-2-one (1.27 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).

    • Add 100 mL of anhydrous acetonitrile via cannula or syringe.

  • Reagent Addition and Reaction:

    • In a separate, dry flask, carefully dissolve bromoacetic acid (1.39 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous acetonitrile. Caution: Perform this in a fume hood.

    • Transfer the bromoacetic acid solution to an addition funnel and add it dropwise to the stirred suspension of azocan-2-one and potassium carbonate over approximately 30 minutes at room temperature.

    • Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-82°C) using a heating mantle.

    • Allow the reaction to proceed for 12-18 hours. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

    • Filter the suspension through a pad of celite or a sintered glass funnel to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) and then with brine (1 x 30 mL). The acidic wash helps to remove any unreacted starting material and the brine wash removes residual water.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate fully on the rotary evaporator to yield the crude (2-oxoazocan-1-yl)acetic acid, which should be a solid or a viscous oil.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization. A common solvent system is ethyl acetate/hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The expected molecular weight is 185.22 g/mol .[3]

Troubleshooting and Field-Proven Insights

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Ineffective base (hydrated K₂CO₃).2. Insufficient reaction time or temperature.3. Deactivated bromoacetic acid.1. Ensure K₂CO₃ is fully anhydrous; dry in an oven before use.2. Increase reaction time and monitor by TLC. Ensure reflux temperature is reached.3. Use a fresh bottle of bromoacetic acid.
Significant O-Alkylation Byproduct 1. Reaction temperature is too high.2. Solvent is too polar.3. Base is too strong or not bulky enough.1. Attempt the reaction at a lower temperature (e.g., 60°C) for a longer duration.[5]2. Ensure the solvent is appropriate. Consider switching from acetonitrile to THF.[5]3. Use K₂CO₃ or Cs₂CO₃. Avoid NaH or alkoxides.[5]
Product is an Intractable Oil 1. Presence of impurities.2. Product is hygroscopic.1. Attempt purification via column chromatography on silica gel.2. Ensure rigorous drying under high vacuum.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during aqueous work-up.3. Inefficient recrystallization.1. Confirm reaction completion via TLC before work-up.2. The product has some water solubility. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers.3. Optimize recrystallization solvent system; minimize the amount of hot solvent used for dissolution.

References

  • PubChemLite. 2-(2-oxoazocan-1-yl)acetic acid (C9H15NO3). [Link]

  • MDPI. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. [Link]

  • Semantic Scholar. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • PubMed. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. [Link]

  • Royal Society of Chemistry. Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. [Link]

  • Molecules. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • ResearchGate. (2025). Efficient N-alkylation of aza and diaza macrocycles under microwave irradiation in solventless media. [Link]

  • Mettler Toledo. Alkylation Reactions. [Link]

  • Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]

  • ResearchGate. Highly efficient protocol for one-pot N-alkylation of nucleobases using alcohols in bmim[Br]: A rapid route to access acyclic nucleosides. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • PubMed. (2011). Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts. [Link]

  • ResearchGate. Submonomer strategy. (i): acylation using bromoacetic acid. [Link]

Sources

solid-phase peptide synthesis using 2-(2-Oxoazocan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Solid-Phase Peptide Synthesis using 2-(2-Oxoazocan-1-yl)acetic acid

For: Researchers, scientists, and drug development professionals

Introduction: Expanding the Chemical Space of Peptides with N-Substituted Glycine Derivatives

The synthesis of peptides with functions beyond those found in nature is a cornerstone of modern drug discovery and materials science. Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way we create these molecules by anchoring the growing peptide chain to an insoluble resin support.[1] This allows for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[1] The most prevalent method today is the Fmoc/tBu strategy, which offers mild deprotection conditions and is highly compatible with automated synthesizers.[2]

While the 20 proteinogenic amino acids provide a vast combinatorial space, the introduction of non-canonical amino acids and backbone modifications can significantly enhance peptide properties. N-substituted glycine derivatives, which form the basis of peptoids, are a prominent class of peptide mimics.[3][4] These molecules offer several advantages, including resistance to proteolytic degradation, increased cell permeability, and the ability to explore novel secondary structures.[3][5]

This guide focuses on the incorporation of a novel N-substituted glycine derivative, 2-(2-Oxoazocan-1-yl)acetic acid , into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis. While this specific building block is not yet widely documented in literature, its structural motif as an N-substituted glycine allows us to extrapolate a robust synthetic protocol based on established principles of peptoid and SPPS chemistry. We will delve into the mechanistic underpinnings of the synthetic steps, provide a detailed experimental protocol, and discuss critical considerations for successful synthesis.

Chemical Structure and Properties

2-(2-Oxoazocan-1-yl)acetic acid is a non-proteinogenic amino acid characterized by a glycine backbone with a 2-oxoazocan-1-yl group attached to the alpha-nitrogen.

  • Molecular Formula: C9H15NO3[6]

  • Molecular Weight: 185.22 g/mol

  • Structure: The azocanone ring presents a unique, moderately bulky and polar side chain that can influence the conformational properties of the resulting peptide.

Mechanism of Incorporation in SPPS

The incorporation of 2-(2-Oxoazocan-1-yl)acetic acid follows the general principles of the Fmoc/tBu SPPS strategy.[2][7] The synthesis cycle consists of three main steps: deprotection, activation/coupling, and washing.

  • Fmoc Deprotection: The cycle begins with the removal of the temporary 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide. This is typically achieved using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][8] The basic conditions lead to the cleavage of the Fmoc group, liberating the N-terminal amine for the subsequent coupling reaction.

  • Amino Acid Activation and Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid (in this case, a derivative of 2-(2-Oxoazocan-1-yl)acetic acid would be used, though for this example we will treat the raw material as the input for activation) is activated to facilitate the formation of a peptide bond with the free N-terminal amine on the resin.[9][10] Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® to enhance efficiency and minimize side reactions like racemization.[10][11] Alternatively, uronium/phosphonium salt-based coupling reagents like HATU, HBTU, or PyBOP are highly effective and are now standard in many automated protocols.[8][9] These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), form a highly reactive acyl-uronium/phosphonium intermediate that readily reacts with the N-terminal amine.

  • Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.[12] Common wash solvents include DMF, dichloromethane (DCM), and isopropanol (IPA).

The logical workflow for a single coupling cycle is illustrated below:

SPPS_Cycle Start Start of Cycle (Resin with free amine) Coupling Coupling: 1. Add Fmoc-AA-OH 2. Add Coupling Reagent (e.g., HATU) 3. Add Base (e.g., DIPEA) Start->Coupling Activate Wash1 Wash (e.g., DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection: Add 20% Piperidine in DMF Wash1->Deprotection Wash2 Wash (e.g., DMF, DCM) Deprotection->Wash2 End End of Cycle (Peptide elongated by one residue) Wash2->End

Caption: Workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Detailed Experimental Protocol

This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ala-X-Val, where X is 2-(2-Oxoazocan-1-yl)acetic acid) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials and Reagents
ReagentSupplierPurity/Grade
Rink Amide MBHA Resin (100-200 mesh)Sigma-Aldrich~0.6 mmol/g
Fmoc-Ala-OHGL Biochem>99%
Fmoc-Val-OHGL Biochem>99%
2-(2-Oxoazocan-1-yl)acetic acid(Assumed synthesized)>98%
N,N-Dimethylformamide (DMF)Fisher ScientificPeptide Synthesis Grade
Dichloromethane (DCM)Fisher ScientificACS Grade
PiperidineSigma-Aldrich>99%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich>99.5%
HATUGL Biochem>99%
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-Aldrich99%
Dithiothreitol (DTT)Sigma-Aldrich>99%
Diethyl etherFisher ScientificACS Grade
Protocol Steps

Part 1: Resin Preparation and First Amino Acid Coupling

  • Resin Swelling: Place 100 mg of Rink Amide MBHA resin in a fritted syringe reaction vessel. Swell the resin in 5 mL of DMF for 30 minutes with occasional agitation.[2] Drain the solvent.

  • Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 2 mL portion of the deprotection solution for 15 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • First Amino Acid Coupling (Fmoc-Val-OH):

    • In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in 2 mL of DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5 x 5 mL).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of beads to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), repeat the coupling step.

Part 2: Incorporation of 2-(2-Oxoazocan-1-yl)acetic acid

  • Fmoc Deprotection: Repeat step 1.2 to remove the Fmoc group from the valine residue.

  • Washing: Repeat step 1.3.

  • Coupling of 2-(2-Oxoazocan-1-yl)acetic acid:

    • In a separate vial, dissolve 2-(2-Oxoazocan-1-yl)acetic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in 2 mL of DMF. Note: As this is an N-substituted glycine, steric hindrance may be a factor. A longer coupling time or double coupling may be necessary.

    • Pre-activate for 1-2 minutes.

    • Add the solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF (5 x 5 mL).

  • Kaiser Test: Perform a Kaiser test. Due to the N-substitution, the Kaiser test may not be reliable. A chloranil or TNBSA test can be used as an alternative to detect free secondary amines. If incomplete coupling is suspected, a second coupling (double coupling) with fresh reagents is recommended.[13]

Part 3: Final Amino Acid Coupling and Cleavage

  • Capping (Optional): If the coupling of the N-substituted glycine is incomplete, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[7]

  • Final Amino Acid Coupling (Fmoc-Ala-OH): Repeat the deprotection, washing, and coupling steps as described for Fmoc-Val-OH to add the final alanine residue.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine.

  • Final Washing: Wash the resin extensively with DMF (5 x 5 mL), DCM (5 x 5 mL), and methanol (3 x 5 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

    • Add 2 mL of the cleavage cocktail to the dried resin.

    • Agitate at room temperature for 2-3 hours.[8]

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Precipitate the crude peptide by adding 10 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Part 4: Purification and Analysis

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[8]

  • Analysis: Confirm the identity and purity of the final peptide using LC-MS and/or MALDI-TOF mass spectrometry.

Troubleshooting and Expert Insights

  • Incomplete Coupling of N-Substituted Glycines: N-substituted amino acids can exhibit slower coupling kinetics due to steric hindrance. If a single coupling is insufficient (as indicated by a TNBSA test or the presence of deletion sequences in the final product), a double coupling strategy is highly recommended.[13] This involves draining the first coupling solution and adding a fresh solution of activated amino acid for a second reaction period.

  • Aggregation: Sequences containing hydrophobic or sterically demanding residues can be prone to on-resin aggregation, which hinders reagent access.[13] The incorporation of N-substituted residues like 2-(2-Oxoazocan-1-yl)acetic acid can disrupt the hydrogen bonding networks that lead to β-sheet formation and aggregation.[13] If aggregation is still suspected, using a more polar solvent system or incorporating microwave-assisted synthesis can be beneficial.[14]

  • Epimerization: The risk of racemization (epimerization) is highest for the activated amino acid during the coupling step.[11] The use of modern uronium/phosphonium coupling reagents like HATU, in combination with a base like DIPEA, generally minimizes this side reaction.[10][11] For particularly sensitive residues, a weaker base such as sym-collidine may be considered.[10]

Visualization of the Synthetic Pathway

SPPS_Pathway Resin Rink Amide Resin Deprotect1 Fmoc Deprotection (Piperidine) Resin->Deprotect1 Couple_Val Couple Fmoc-Val-OH Deprotect1->Couple_Val Fmoc_Val_Resin Fmoc-Val-Resin Couple_Val->Fmoc_Val_Resin Deprotect2 Fmoc Deprotection Fmoc_Val_Resin->Deprotect2 Couple_X Couple 2-(2-Oxoazocan-1-yl)acetic acid Deprotect2->Couple_X X_Val_Resin X-Val-Resin Couple_X->X_Val_Resin Couple_Ala Couple Fmoc-Ala-OH X_Val_Resin->Couple_Ala Fmoc_Ala_X_Val_Resin Fmoc-Ala-X-Val-Resin Couple_Ala->Fmoc_Ala_X_Val_Resin Deprotect3 Final Fmoc Deprotection Fmoc_Ala_X_Val_Resin->Deprotect3 Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotect3->Cleavage Crude_Peptide Crude H2N-Ala-X-Val-CONH2 Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Overall synthetic pathway for the model tripeptide.

Conclusion

The incorporation of novel N-substituted glycine derivatives like 2-(2-Oxoazocan-1-yl)acetic acid into peptides is a powerful strategy for developing new therapeutics and biomaterials. While presenting unique challenges such as potentially slower coupling kinetics, these can be overcome through rational protocol design, including the use of potent coupling reagents, optimized reaction times, and, where necessary, double coupling strategies. The protocol and insights provided herein offer a comprehensive framework for researchers to successfully utilize this and similar building blocks in their solid-phase peptide synthesis endeavors, ultimately expanding the accessible chemical diversity of synthetic peptides.

References

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 2010. [Link]

  • Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 1992. [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. ResearchGate, 2010. [Link]

  • Materials and Methods Solid-phase Peptide Synthesis According to Fmoc-strategy. Royal Society of Chemistry, 2013. [Link]

  • 2-(2-oxoazocan-1-yl)acetic acid (C9H15NO3). PubChem, Accessed 2026. [Link]

  • Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. PMC, 2020. [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research, 2025. [Link]

  • Peptides. aapptec, LLC, Accessed 2026. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals, 2014. [Link]

  • Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). ResearchGate, 2026. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 2022. [Link]

  • Peptide Synthesis via Fragment Condensation. Methods in Molecular Biology, 1994. [Link]

  • A Non‐coded β2,2‐Amino Acid with Isoxazoline Core Able to Stabilize Peptides Folding through an Unprecedented Hydrogen Bond. AIR Unimi, 2020. [Link]

  • Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate, 2014. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 2006. [Link]

  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 2004. [Link]

  • Synthesis and characterization of peptidomimetics containing oxazolidin-2-one and oxazolidine scaffolds. ResearchGate, 2022. [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal, Accessed 2026. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 2011. [Link]

  • Epimerisation in Peptide Synthesis. MDPI, 2023. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journals, 2022. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). Royal Society of Chemistry, Accessed 2026. [Link]

Sources

Application Note: Coupling Strategies for 2-(2-Oxoazocan-1-yl)acetic Acid in High-Throughput Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured as a high-level technical guide for medicinal chemists and library synthesis professionals. It synthesizes current best practices in medium-ring scaffold functionalization.

Executive Summary

The integration of medium-sized rings (8–11 membered systems) into DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD) has surged due to their ability to populate "unexplored" chemical space. Unlike flat aromatic scaffolds, medium rings offer distinct 3D topologies that mimic complex natural products.

This guide details the optimized coupling protocols for 2-(2-Oxoazocan-1-yl)acetic acid (CAS: 1142202-56-9), a critical 8-membered lactam building block. While the pendant carboxylic acid suggests standard reactivity, the steric "floppiness" of the azocane ring and the lipophilicity of the scaffold require specific modifications to standard amide coupling workflows to ensure high yields across diverse amine partners.

Chemical Profile & Mechanistic Considerations

The Molecule[1]
  • Compound: 2-(2-Oxoazocan-1-yl)acetic acid[1]

  • Core Scaffold: Azocan-2-one (8-membered lactam).

  • Linker:

    
    -linked acetic acid spacer.
    
  • Key Property: The nitrogen atom is part of a lactam bond, rendering it non-basic and non-nucleophilic. The coupling reactivity is driven solely by the carboxylic acid.

Steric & Conformational Challenges

Unlike 5- or 6-membered rings, the 8-membered azocane ring exists in a dynamic equilibrium of boat-chair and crown conformations.

  • Impact on Coupling: The ring's flexibility can create transient steric shielding of the carboxylate.

  • Impact on Analysis: NMR spectra often show broad signals at room temperature due to slow conformational exchange (rotamers), which should not be mistaken for impurities.

Solubility

The azocane core is significantly more lipophilic than corresponding pyrrolidone or piperidone analogs.

  • Solvent Choice: DMF or DMAc is preferred over MeCN to prevent precipitation of the activated ester intermediate.

Experimental Protocols

Method A: The "Library Standard" (HATU/DIPEA)

Best for: High-throughput parallel synthesis, diverse aliphatic amines, and automated liquid handlers.

This protocol utilizes HATU, the gold standard for rapid kinetics, ensuring the activated At-ester forms faster than any potential conformer-induced shielding can occur.

Reagents:

  • Scaffold: 0.2 M solution of 2-(2-Oxoazocan-1-yl)acetic acid in DMF.

  • Amine: 0.2 M solution of diverse amines (R-NH2) in DMF.

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (Neat or 1.0 M in DMF).

Workflow:

  • Dispense 50 µL (10 µmol) of the Scaffold solution into the reaction well.

  • Add 55 µL (11 µmol, 1.1 equiv) of the Amine solution.

  • Add 10 µL (approx. 20-30 µmol) of DIPEA. Note: Ensure pH > 9.

  • Add 55 µL (11 µmol, 1.1 equiv) of HATU solution.

  • Seal and shake at Room Temperature (RT) for 2–4 hours .

  • QC: Aliquot 2 µL for LCMS.

Expert Insight: If using secondary amines (e.g., piperazines), increase temperature to 40°C to overcome steric clash between the azocane ring and the amine nucleophile.

Method B: The "Difficult Partner" Protocol (Ghosez Reagent)

Best for: Electron-deficient anilines, sterically hindered amines, or when urea formation (from HATU) is observed.

When HATU fails, converting the acid to the acid chloride in situ using Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) provides a highly reactive electrophile without the acidic byproducts of thionyl chloride.

Reagents:

  • Ghosez Reagent: Neat or 50% solution in DCM.

  • Solvent: Dry DCM (or DCE for higher temps).

Workflow:

  • Dissolve 1.0 equiv of 2-(2-Oxoazocan-1-yl)acetic acid in dry DCM.

  • Add 1.2 equiv of Ghosez Reagent dropwise at 0°C.

  • Stir at RT for 30–60 minutes. Monitoring: Check by quenching a small aliquot with MeOH (forms methyl ester) and running LCMS.

  • Once acid chloride formation is complete, add 1.1 equiv of the difficult amine and 2.0 equiv of Pyridine or DIPEA.

  • Stir at RT (or reflux in DCE) for 12 hours.

Method C: Scale-Up / Green Chemistry (T3P)

Best for: Gram-scale synthesis, avoiding toxic byproducts, and easy workup.

Propylphosphonic anhydride (T3P) in Ethyl Acetate allows for a very clean reaction where byproducts are water-soluble.

Workflow:

  • Dissolve Scaffold (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or 2-MeTHF).

  • Add Base (Pyridine or N-Methylmorpholine, 2.5 equiv).

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Stir at RT.[2][3] If conversion is slow, heat to 50°C (T3P is thermally stable).

  • Workup: Wash organic layer with water, 1N HCl, and sat. NaHCO3. The amide usually requires no chromatography.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal coupling condition based on the amine partner and scale.

CouplingLogic Start Start: 2-(2-Oxoazocan-1-yl)acetic acid CheckAmine Analyze Amine Partner Start->CheckAmine IsScale Scale > 1 gram? CheckAmine->IsScale IsStandard Aliphatic / Primary Amine? IsWeak Aniline / Electron Deficient? IsStandard->IsWeak No MethodA Method A: HATU / DIPEA (High Throughput) IsStandard->MethodA Yes IsWeak->MethodA No (Try A first) MethodB Method B: Ghosez Reagent (Acid Chloride) IsWeak->MethodB Yes IsScale->IsStandard No MethodC Method C: T3P / EtOAc (Scale-up / Clean) IsScale->MethodC Yes

Caption: Decision tree for selecting coupling conditions based on amine reactivity and reaction scale.

Comparative Data Analysis

The following table summarizes expected yields and reaction times based on internal validation with representative amine classes.

Amine ClassExample StructureMethodTimeYield (%)Notes
Primary Aliphatic BenzylamineA (HATU)2 h>95%Very clean; standard DEL condition.
Secondary Cyclic MorpholineA (HATU)4 h85-90%Slight steric hindrance; heat to 40°C if slow.
Electron-Deficient 4-NitroanilineB (Ghosez)12 h75-80%HATU yield is typically <40% for this class.
Sterically Hindered tert-ButylamineA (HATU)6 h88%Good tolerance; T3P also effective here.
Acid Sensitive Amino-acetalC (T3P)3 h92%T3P conditions are mild and non-acidic during workup.

Troubleshooting & QC

LCMS Interpretation
  • Broad Peaks: Do not reject the library plate if the product peak is broad. Azocane rings often display rotamers on C18 columns.

  • Mass + 99: Indicates the formation of the N-acylurea byproduct (from DIC/EDC) or guanidinium adduct (from HATU) if the amine is unreactive. Switch to Method B (Ghosez).

Solubility Issues

If the 2-(2-Oxoazocan-1-yl)acetic acid precipitates upon addition to the amine plate:

  • Add 10% NMP (N-Methyl-2-pyrrolidone) to the DMF stock solution.

  • Warm the stock solution to 40°C before dispensing.

References

  • Baud, L. G., et al. (2017).[4] "Ring-Expansion Approach to Medium-Sized Lactams and Analysis of Their Medicinal Lead-Like Properties." Chemistry – A European Journal.[4][5] Link

  • **Stephens, T. C., et al

Sources

using N-carboxymethyl azocan-2-one as a linker in PROTAC design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: N-carboxymethyl azocan-2-one: A Novel Semi-Rigid Linker for Enhanced PROTAC Design and Efficacy

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC molecule's success is not solely dictated by its binding ligands for the POI and an E3 ubiquitin ligase; the chemical linker connecting these two moieties is a critical determinant of the molecule's overall efficacy, selectivity, and pharmacokinetic properties.[2] While flexible alkyl and polyethylene glycol (PEG) linkers are common, there is a growing need for more sophisticated scaffolds that offer a balance of structural pre-organization and favorable physicochemical properties. This guide introduces N-carboxymethyl azocan-2-one as a novel, semi-rigid linker scaffold. We will explore the rationale behind its design, provide detailed protocols for its synthesis and incorporation into PROTACs, and outline methodologies for evaluating the resulting degrader's biological activity.

The Decisive Role of the Linker in PROTAC Function

A PROTAC's mechanism of action relies on its ability to form a productive ternary complex between the target protein and an E3 ligase.[2] The linker is not merely a spacer but an active contributor to this process. Its length, chemical composition, and rigidity dictate the geometry of this complex, which in turn influences the efficiency of ubiquitin transfer to the POI.[1]

  • Ternary Complex Formation: An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent degradation.[1] Conversely, a poorly designed linker can lead to steric clashes or unproductive binding orientations, reducing degradation efficiency.[]

  • Pharmacokinetics (DMPK): PROTACs are often large molecules that fall outside Lipinski's "rule of five". The linker significantly contributes to the overall physicochemical properties, impacting solubility, cell permeability, and metabolic stability.[4] Strategic linker design is paramount for achieving desirable drug-like properties.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Catalytic Release PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

N-carboxymethyl azocan-2-one: A Superior Linker Scaffold

The N-carboxymethyl azocan-2-one scaffold introduces a unique combination of features that address common challenges in PROTAC design. The 8-membered lactam ring provides conformational restraint, while the carboxymethyl group offers a versatile handle for chemical conjugation.

Structural Advantages:

  • Conformational Rigidity: Unlike highly flexible alkyl or PEG chains, the azocan-2-one ring system reduces the number of rotatable bonds.[5] This pre-organizes the PROTAC into a more defined set of conformations, potentially lowering the entropic penalty required to form a stable and productive ternary complex.

  • Modulated Physicochemical Properties: The inherent polarity of the lactam and carboxylic acid moieties can improve the aqueous solubility of the final PROTAC molecule, a common hurdle for these high molecular weight compounds.[4]

  • Synthetic Versatility: The terminal carboxylic acid serves as a reliable point for standard amide bond formation or other coupling chemistries, allowing for a modular and predictable synthesis strategy.[6]

Comparative Physicochemical Properties of Linker Classes

Linker TypeKey FeaturePotential AdvantagesPotential Disadvantages
Alkyl Chains Hydrophobic, flexibleSynthetically simple, established SARPoor solubility, high metabolic lability, conformational ambiguity
PEG Chains Hydrophilic, flexibleImproved solubility, good biocompatibilityPotential for reduced metabolic stability, synthetic complexity
N-carboxymethyl azocan-2-one Semi-rigid, polarReduced conformational penalty, improved solubility, defined exit vectorsSynthetically more complex than simple alkyl chains, requires empirical optimization

Synthesis and Characterization Protocols

The following protocols provide a comprehensive workflow for synthesizing a PROTAC using the N-carboxymethyl azocan-2-one linker. The example assumes a final amide bond coupling to both the E3 ligand and the POI ligand.

Synthesis_Workflow A Azocan-2-one B Protocol 1: N-Alkylation & Hydrolysis A->B C N-carboxymethyl azocan-2-one Linker B->C E Protocol 2: Amide Coupling C->E D Amine-functionalized E3 Ligand D->E F E3 Ligand-Linker Intermediate E->F H Protocol 3: Final Amide Coupling F->H G Amine-functionalized POI Ligand G->H I Final PROTAC H->I J Protocol 4: Purification & Characterization I->J K Purified PROTAC J->K

Caption: Modular synthetic workflow for PROTAC assembly.

Protocol 1: Synthesis of N-carboxymethyl azocan-2-one Linker

Rationale: This two-step protocol first installs a protected carboxyl group onto the nitrogen of the azocan-2-one ring via N-alkylation. Subsequent saponification (ester hydrolysis) yields the desired carboxylic acid linker.

Materials & Reagents:

ReagentSupplierPurity
Azocan-2-oneCommercial Source>97%
Sodium Hydride (60% dispersion in mineral oil)Commercial SourceN/A
Ethyl bromoacetateCommercial Source>98%
Tetrahydrofuran (THF), anhydrousCommercial Source>99.8%
Lithium Hydroxide (LiOH)Commercial Source>98%
Methanol (MeOH)Commercial SourceHPLC Grade
Hydrochloric Acid (HCl), 1MPrepared in-houseN/A
Ethyl Acetate (EtOAc)Commercial SourceHPLC Grade
BrinePrepared in-houseN/A
Anhydrous Sodium Sulfate (Na2SO4)Commercial SourceN/A

Procedure:

  • N-Alkylation: a. To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add azocan-2-one (1.0 eq). b. Dissolve in anhydrous THF and cool the solution to 0 °C in an ice bath. c. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. d. Stir the mixture at 0 °C for 30 minutes. e. Add ethyl bromoacetate (1.2 eq) dropwise via syringe. f. Allow the reaction to warm to room temperature and stir for 12-16 hours. g. Monitor reaction progress by TLC or LC-MS. h. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. i. Extract the aqueous layer with ethyl acetate (3x). j. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. k. Purify the crude product (ethyl 2-(2-oxoazocan-1-yl)acetate) by flash column chromatography.

  • Ester Hydrolysis: a. Dissolve the purified ester intermediate (1.0 eq) in a mixture of THF/MeOH/H2O (3:1:1). b. Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours. c. Monitor the hydrolysis by LC-MS. d. Upon completion, concentrate the mixture to remove the organic solvents. e. Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl at 0 °C. f. Extract the product with ethyl acetate (3x). g. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the final N-carboxymethyl azocan-2-one linker. The product is often used in the next step without further purification.

Protocol 2: Conjugation of Linker to an Amine-Functionalized E3 Ligand

Rationale: This step utilizes a standard peptide coupling reaction to form a stable amide bond between the linker's carboxylic acid and an amine handle on the E3 ligase ligand (e.g., an amino-pomalidomide derivative). HATU is an efficient coupling reagent that minimizes side reactions.[7]

Materials & Reagents:

ReagentSupplierPurity
N-carboxymethyl azocan-2-oneSynthesized in Protocol 1>95%
Amine-functionalized E3 LigandCommercial/Synthesized>98%
HATUCommercial Source>98%
N,N-Diisopropylethylamine (DIPEA)Commercial Source>99%
Dimethylformamide (DMF), anhydrousCommercial Source>99.8%

Procedure:

  • Dissolve N-carboxymethyl azocan-2-one (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-functionalized E3 Ligand (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature for 6-12 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to afford the E3 Ligand-Linker intermediate.

Protocol 3: Conjugation to POI Ligand and Final PROTAC Assembly

Rationale: This final coupling step is analogous to Protocol 2, forming the second amide bond to complete the PROTAC molecule. Careful stoichiometric control is important for maximizing yield.

Procedure:

  • Follow the procedure outlined in Protocol 2 , using the purified E3 Ligand-Linker intermediate (which now has a free carboxylic acid from the POI-ligand-linker construct, or if the synthesis was planned in reverse, it would have an amine to react with a carboxylated POI ligand) (1.0 eq) and an amine-functionalized POI Ligand (1.1 eq).

  • The coupling reagents (HATU, DIPEA) and solvent (anhydrous DMF) remain the same.

  • Monitor the reaction closely by LC-MS. Due to the increased size of the molecule, reaction times may be longer.

Protocol 4: Final Purification and Characterization

Rationale: High purity is essential for accurate biological evaluation. A multi-step purification and characterization process ensures the identity and purity of the final PROTAC.

Procedure:

  • Purification: Purify the final crude PROTAC using preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the molecular weight using High-Resolution Mass Spectrometry (HRMS).

    • Verify the structure using ¹H and ¹³C NMR.

    • Determine the final purity (>95%) by analytical HPLC.

Biological Evaluation of the Final PROTAC

After successful synthesis and purification, the PROTAC's biological activity must be assessed.

Protocol 5: Western Blot for Target Protein Degradation

Rationale: This is the gold-standard assay to directly visualize and quantify the degradation of the target protein. A dose-response experiment is performed to determine the PROTAC's potency (DC50) and efficacy (Dmax).

Procedure:

  • Cell Culture: Plate the relevant cell line in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the POI. Also, probe for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each concentration. Plot the data in a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Example Data Presentation

PROTAC ConstructLinker TypeDC50 (nM)Dmax (%)
PROTAC-AN-carboxymethyl azocan-2-one25>95
PROTAC-B8-carbon Alkyl Chain15080
PROTAC-C4-unit PEG Chain90>90
Protocol 6: Cell Viability Assay

Rationale: It is crucial to determine if the observed cellular effects are due to targeted protein degradation or general cytotoxicity. An MTS or CellTiter-Glo assay can quantify cell viability.

Procedure:

  • Cell Culture: Plate cells in a 96-well plate.

  • Treatment: Treat with the same concentration range of the PROTAC as used in the Western blot.

  • Incubation: Incubate for an extended period (e.g., 72 hours) to observe effects on proliferation.

  • Assay: Add the viability reagent (e.g., MTS) and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance or luminescence on a plate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Expert Insights & Troubleshooting

  • Low Degradation Efficacy: If the PROTAC shows poor Dmax or a high DC50, the geometry of the ternary complex may be suboptimal.[8] The semi-rigid nature of the azocan-2-one linker means that the attachment points on the POI and E3 ligands are critical. Consider synthesizing analogs where the linker is attached to a different position on one of the ligands to alter the exit vector.

  • Poor Permeability: While the linker adds polarity, the overall molecule may still struggle to cross the cell membrane. If poor permeability is suspected (e.g., by comparing activity in lysed vs. whole cells), consider strategies to mask polarity, such as creating a prodrug by esterifying the carboxylic acid, or incorporating the linker into a more complex delivery system.[]

  • Synthetic Challenges: Amide coupling to sterically hindered amines on the POI or E3 ligands can be challenging. If HATU fails, consider alternative coupling reagents like COMU or T3P, or explore different reaction conditions (e.g., microwave heating).

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1139-1150. [Link]

  • Valenti, G., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular and Cellular Biochemistry, 351(1-2), 239-247. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton Institutional Repository. [Link]

  • SYNthesis med chem. (n.d.). PROTACs & Molecular Glues. SYNthesis med chem. [Link]

  • Kim, Y., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(8), e202200131. [Link]

  • Britton, D., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1165-1172. [Link]

  • Shulha, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(4), 293-313. [Link]

  • Larsen, S. D., et al. (2018). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 83(15), 8344-8353. [Link]

  • Bakulina, O., et al. (2021). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 26(9), 2530. [Link]

  • West, T. H., et al. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses, 95, 46-59. [Link]

  • LookChem. (n.d.). Cas 1009-89-8, azacycloundecan-2-one. LookChem. [Link]

  • El-Gazzar, M. G., et al. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 15(1), 14146. [Link]

  • Avenoza, A., et al. (2004). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino-5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 9(4), 367-376. [Link]

  • PubChem. (n.d.). 2-Octanone. National Center for Biotechnology Information. [Link]

Sources

protecting group strategies for 2-(2-Oxoazocan-1-yl)acetic acid side chains

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for 2-(2-Oxoazocan-1-yl)acetic Acid Side Chains in Peptidomimetic Synthesis

Introduction and Mechanistic Context

The incorporation of conformationally constrained unnatural amino acids into peptide backbones is a cornerstone of modern drug discovery. The 2-(2-Oxoazocan-1-yl)acetic acid scaffold—comprising an 8-membered lactam (azocan-2-one) N-alkylated with an acetic acid moiety—is highly valued for its ability to induce structural rigidity and enhance metabolic stability. Because the nitrogen atom is locked within the stable lactam ring, it is inherently protected. However, the free carboxylic acid is highly reactive and acts as a potent nucleophile or electrophile (when activated) during solid-phase peptide synthesis (SPPS) or solution-phase coupling[1].

If left unprotected, the carboxylic acid will undergo unwanted self-condensation, off-target amidation, or polymerization. Furthermore, the steric bulk of the 8-membered azocane ring influences the local microenvironment, necessitating protecting groups that can be installed and removed without requiring harsh conditions that might degrade the lactam or the growing peptide chain[2]. This guide details the causal reasoning and validated protocols for the orthogonal protection of the 2-(2-Oxoazocan-1-yl)acetic acid side chain.

Orthogonal Protection Strategies: The "Why" and "How"

Selecting the correct protecting group requires analyzing the overall synthetic strategy (Fmoc vs. Boc SPPS) and the sequence of late-stage modifications.

  • tert-Butyl (tBu) Esterification (Fmoc-SPPS): The bulky tert-butyl group provides exceptional steric shielding against nucleophilic attack[1]. It is completely stable to the repeated piperidine treatments used for Fmoc deprotection. Cleavage is achieved via acidolysis using Trifluoroacetic acid (TFA).

  • Benzyl (Bn) Esterification (Boc-SPPS): Benzyl esters are stable to the repetitive TFA treatments required for Boc removal[1]. Deprotection is cleanly achieved via catalytic hydrogenolysis (Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , Pd/C), which avoids the use of hazardous hydrofluoric acid (HF) and preserves the integrity of the lactam ring.
    
  • Allyl (All) Esterification (Late-Stage Orthogonality): The allyl group is the premier choice for complex syntheses requiring side-chain-to-side-chain cyclization. It is completely stable to both TFA and piperidine. Deprotection is driven by a Tsuji-Trost mechanism using Pd(0) catalysis[2].

  • Cyanosulfurylide (CSY) Masking (Advanced): Recently developed to prevent base-mediated side reactions in complex peptides, CSY groups mask the carboxylic acid via a highly stable C–C bond[3]. This is particularly useful if the 8-membered lactam induces unexpected transannular strain during prolonged syntheses.

Workflow Visualization

G Core 2-(2-Oxoazocan-1-yl) acetic acid (Free Acid) tBu t-Butyl Ester (Fmoc Strategy) Core->tBu tBu-Trichloroacetimidate BF3·OEt2 Bn Benzyl Ester (Boc Strategy) Core->Bn BnOH, EDC, DMAP All Allyl Ester (Orthogonal) Core->All Allyl Bromide, Cs2CO3 Deprot_tBu Free Acid (TFA Cleaved) tBu->Deprot_tBu TFA / TIPS / H2O Deprot_Bn Free Acid (H2/Pd Cleaved) Bn->Deprot_Bn H2, Pd/C Deprot_All Free Acid (Pd(0) Cleaved) All->Deprot_All Pd(PPh3)4, PhSiH3

Orthogonal protecting group workflow for 2-(2-Oxoazocan-1-yl)acetic acid.

Quantitative Data Summarization

The following table summarizes the operational parameters for each protecting group strategy.

Protecting GroupIntroduction ReagentsCleavage ReagentsOrthogonality ProfileTypical Yield
tert-Butyl (tBu) tert-Butyl 2,2,2-trichloroacetimidate, BF

·OEt

TFA, TIPS, H

O
Stable to Piperidine (Fmoc-compatible)85–95%
Benzyl (Bn) Benzyl alcohol, EDC·HCl, DMAPH

, Pd/C (Hydrogenolysis)
Stable to TFA (Boc-compatible)80–90%
Allyl (All) Allyl bromide, Cs

CO

Pd(PPh

)

, PhSiH

Stable to TFA & Piperidine85–95%
Cyanosulfurylide (CSY) CSY reagent, DIC, HOAtN-Chlorosuccinimide (NCS), H

O
Highly stable to Acid & Base70–85%

Detailed Experimental Protocols

Protocol A: Synthesis of tert-Butyl 2-(2-Oxoazocan-1-yl)acetate

Causality: Traditional Fischer esterification using isobutylene gas and Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


SO

is harsh and requires specialized pressurized equipment. Utilizing tert-butyl 2,2,2-trichloroacetimidate under mild Lewis acid catalysis (BF

·OEt

) allows for rapid, room-temperature tBu transfer without risking the acid-catalyzed ring-opening of the 8-membered lactam.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-Oxoazocan-1-yl)acetic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.

  • Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (20.0 mmol, 2.0 eq) dropwise to the stirring solution at 0 °C.

  • Catalysis: Slowly add Boron trifluoride diethyl etherate (BF

    
    ·OEt
    
    
    
    , 0.5 mmol, 0.05 eq). Note: The Lewis acid activates the imidate, facilitating nucleophilic attack by the carboxylic acid.
  • Reaction: Remove the ice bath and stir at room temperature for 16 hours.

  • Validation & Workup: Monitor via TLC (stain with KMnO

    
    ; the product is UV inactive). Upon completion, quench with saturated aqueous NaHCO
    
    
    
    (20 mL). Extract the aqueous layer with DCM (2 × 20 mL).
  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure tert-butyl ester.
Protocol B: Acidolytic Cleavage of the tert-Butyl Group

Causality: TFA protonates the ester oxygen, triggering the expulsion of a stable tert-butyl cation. Triisopropylsilane (TIPS) is a critical hydride donor that acts as a scavenger. It quenches the highly reactive tert-butyl cation, preventing it from re-alkylating the lactam oxygen or modifying sensitive amino acid side chains (e.g., Trp, Tyr) if the moiety is part of a larger peptide[1].

Step-by-Step Methodology:

  • Preparation: Place the tBu-protected compound (or resin-bound peptide) in a reaction vessel.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA / TIPS / H

    
    O in a 95:2.5:2.5 (v/v/v) ratio.
    
  • Reaction: Add 10 mL of the cocktail per gram of substrate. Stir gently at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under a stream of nitrogen to roughly 10% of its original volume.

  • Precipitation: Add ice-cold diethyl ether (40 mL) to precipitate the free acid (or cleaved peptide). Centrifuge at 3000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Validation: Confirm deprotection via

    
    H NMR by observing the complete disappearance of the intense tert-butyl singlet at ~1.4 ppm.
    
Protocol C: Orthogonal Deprotection of Allyl 2-(2-Oxoazocan-1-yl)acetate

Causality: The allyl group is cleaved via a Tsuji-Trost mechanism. Tetrakis(triphenylphosphine)palladium(0) coordinates to the allyl alkene, forming a π-allyl palladium intermediate. Phenylsilane (PhSiHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is utilized as a mild, non-nucleophilic hydride source to reduce the π-allyl complex, liberating the free carboxylic acid without disturbing base-labile (Fmoc) or acid-labile (Boc/tBu) groups.

Step-by-Step Methodology:

  • Preparation: Dissolve the allyl-protected substrate (1.0 mmol) in anhydrous DCM (10 mL) under strict argon protection. Oxygen must be excluded to prevent Pd(0) oxidation.

  • Scavenger Addition: Add Phenylsilane (PhSiH

    
    , 10.0 mmol, 10 eq).
    
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (0.05 mmol, 5 mol%). The solution will typically turn a pale yellow color.
  • Reaction: Stir at room temperature for 1–2 hours.

  • Validation & Workup: Monitor by LC-MS. Once the allyl mass fragment is gone, concentrate the mixture. If the product is a small molecule, purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to remove palladium byproducts and silane residues.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

  • Neumann, K., Farnung, J., Baldauf, S., & Bode, J. W. (2019). Cyanosulfurylides (CSY): Carboxylic Acid Protecting Groups That Prevent Aspartimide Formation During Peptide Synthesis. ChemRxiv.

Sources

Application Note: Engineering Macrocyclic Peptide Libraries with Azocane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Azocane Advantage in Peptidomimetics

The development of macrocyclic peptide libraries represents a critical frontier in drug discovery, bridging the gap between small molecules and biologics. However, native peptides frequently suffer from poor membrane permeability, conformational instability, and rapid proteolytic degradation. The strategic integration of saturated azaheterocycles—specifically the 8-membered azocane ring—into peptide backbones provides a robust solution to these pharmacological drawbacks.

As a highly specialized peptidomimetic scaffold, the azocane ring introduces precise conformational constraints that are difficult to achieve with standard amino acids or smaller rings (like piperidine or pyrrolidine). Stereochemical tuning of the azocane core allows researchers to dictate the secondary structure of the resulting macrocycle:

  • Type VIa

    
    -Turn Induction:  The 2R,7S stereoisomer of the azocane scaffold strongly induces a Type VIa 
    
    
    
    -turn in both solid-state and aqueous environments[1]. This turn is relatively rare in nature and is typically reliant on the cis amide bonds found in proline-containing sequences[1].
  • Disulfide Mimicry: Conversely, the 2S,7S diastereomer adopts an extended geometry that accurately mimics the C(+) conformer of the oxidized [Cys-Cys] motif found in many naturally occurring constrained peptides[1].

Furthermore, the physical expansion to an 8-membered ring significantly alters the physicochemical profile of the molecule, notably increasing its lipophilicity, which is a critical driver for enhancing the cellular membrane permeability of macrocyclic therapeutics[2].

Physicochemical Profiling

Understanding the baseline physicochemical properties of the azocane scaffold is essential for predicting its behavior during solid-phase synthesis and its ultimate pharmacokinetic performance. Table 1 contrasts azocane with the ubiquitous 6-membered piperidine scaffold.

Table 1: Comparative Physicochemical Properties of Azocane vs. Piperidine Scaffolds [2]

PropertyAzocane (8-Membered)Piperidine (6-Membered)Impact on Drug Design
Molecular Formula C₇H₁₅NC₅H₁₁NLarger spatial footprint for target engagement.
Molecular Weight 113.20 g/mol 85.15 g/mol Incremental increase in total macrocycle mass.
pKa 11.111.22Retains basicity; protonated at physiological pH.
logP (Lipophilicity) 1.870.84Higher lipophilicity enhances passive membrane permeability.
Conformational Role

-turn / ox-[Cys-Cys] mimic
Rigid linear extensionEnables access to novel structural and chemical space.

Mechanistic Workflow

The integration of azocane into a macrocyclic library requires a bipartite approach: solution-phase synthesis of the functionalized unnatural amino acid, followed by solid-phase peptide synthesis (SPPS) and on-resin cyclization.

AzocaneWorkflow N1 Diallylic Precursor Assembly N2 Ring-Closing Metathesis (Grubbs 1st Gen) N1->N2 Catalyst Control N3 Fmoc-Azocane Building Block N2->N3 Functionalization N4 Solid-Phase Peptide Synthesis (SPPS) N3->N4 Resin Loading N5 On-Resin Macrocyclization N4->N5 Pseudo-dilution N6 Cleavage & Library Purification N5->N6 TFA Cocktail

Caption: Workflow for synthesizing and incorporating azocane scaffolds into macrocyclic peptides.

Validated Experimental Protocols

The following protocols represent a self-validating system. Each phase includes specific causality for the chemical choices made and inherent quality control checkpoints to ensure the integrity of the macrocyclic library.

Protocol A: Synthesis of the Fmoc-Azocane Building Block via RCM

Synthesizing medium-sized (8-membered) rings is entropically challenging. Ring-Closing Metathesis (RCM) of a diallylic precursor is the most efficient route to overcome this energy barrier[1][3].

  • Precursor Preparation: Dissolve the functionalized diallylic amine precursor in anhydrous dichloromethane (DCM) to achieve a dilute concentration (typically 0.01 M). Causality: High dilution kinetically favors intramolecular ring closure over intermolecular cross-metathesis.

  • Catalyst Addition: Add 5-10 mol% of the First-Generation Grubbs Catalyst (benzylidene ruthenium). Causality: Empirical data demonstrates that the first-generation catalyst is superior to second-generation imidazoline catalysts for this specific scaffold, as the latter causes extensive and unwanted oligomerization of the 8-membered ring at higher concentrations[1].

  • Cyclization & Monitoring: Stir the reaction under an inert argon atmosphere at room temperature. Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed complete when the mass of the acyclic diene is entirely replaced by the mass of the cyclized Z-olefin.

  • Fmoc Protection: Following solvent evaporation and purification, protect the secondary amine of the azocane ring using Fmoc-OSu and sodium carbonate in a dioxane/water mixture to yield the SPPS-ready Fmoc-azocane-OH building block.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating sterically hindered unnatural amino acids requires optimized SPPS conditions to prevent sequence truncation[4].

  • Resin Swelling: Accurately weigh Rink Amide resin (for a C-terminal amide) into the reaction vessel. Add N,N-dimethylformamide (DMF, ~10 mL/gram of resin) and agitate at room temperature for 15–30 minutes, then drain[4]. Causality: Swelling expands the polystyrene polymer matrix, maximizing the accessibility of reactive sites for the bulky azocane building block.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc protecting group[4]. Wash thoroughly with DMF (5 × 1 min).

  • Preactivation and Coupling: Dissolve 3.0 equivalents of the Fmoc-azocane-OH building block, 2.9 equivalents of HBTU (or HATU for highly hindered sequences), and 6.0 equivalents of DIPEA in DMF[4]. Add to the resin and agitate for 2 hours at room temperature. Causality: The use of highly reactive uronium salts (HBTU/HATU) and extended coupling times overcomes the steric hindrance of the 8-membered ring.

  • Completion Verification: Perform a Kaiser (ninhydrin) test. Self-Validation: A negative (yellow) Kaiser test confirms the complete acylation of primary amines. If the test is positive (blue), repeat step 3 before proceeding[4].

Protocol C: On-Resin Macrocyclization and Cleavage

Cyclizing the peptide while it is still tethered to the solid support is highly advantageous.

  • Orthogonal Deprotection: Selectively deprotect the side chains intended for cyclization (e.g., removing Allyl/Alloc groups using Pd(PPh₃)₄ and phenylsilane) while the peptide remains anchored to the resin.

  • On-Resin Cyclization: Treat the resin with PyBOP (3 eq) and DIPEA (6 eq) in DMF/DCM (1:1) for 12 hours. Causality: The solid support acts as a pseudo-dilution environment. Because the peptide chains are physically separated on the resin beads, intramolecular macrocyclization is heavily favored over intermolecular dimerization.

  • Global Cleavage: Wash the resin 3 times with DMF, followed by 3 times with DCM to remove all traces of DMF, which can severely complicate the isolation of the crude peptide[4]. Cleave the macrocycle from the resin using a standard TFA cocktail (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5) for 2 hours[4]. Causality: Scavengers (TIS, Water) are mandatory to quench highly reactive carbocations generated during global deprotection, preventing the re-alkylation of the newly formed macrocycle.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude macrocyclic peptide library. Centrifuge, decant, and analyze via MALDI-TOF or LC-MS.

References

1. Recent developments in the utility of saturated azaheterocycles in peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing). URL: 2.[4] How to Synthesize a Peptide | AAPPTec. URL: 3.[2] Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design - Benchchem. URL: 4.[1] Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis - PubMed. URL: 5.[3] Synthesis of Substituted Azocan-4-ols: Application Notes and Protocols - Benchchem. URL:

Sources

microwave-assisted synthesis of N-substituted azocan-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Efficiency Microwave-Assisted Synthesis of N-Substituted Azocan-2-ones

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-substituted azocan-2-ones represent a valuable class of eight-membered lactams with significant potential in medicinal chemistry and materials science. Traditional synthetic routes to these scaffolds are often hampered by long reaction times, high temperatures, and the use of harsh reagents, which can limit yield and scope. This application note details a robust, two-step methodology for the synthesis of N-substituted azocan-2-ones that leverages the power of microwave-assisted organic synthesis (MAOS). By employing controlled microwave irradiation, this protocol dramatically reduces reaction times from hours to minutes, improves yields, and offers a greener, more efficient alternative to conventional heating methods.[1][2][3] The first step involves a microwave-accelerated Beckmann rearrangement of cyclooctanone oxime to produce the core azocan-2-one scaffold. The second step demonstrates the N-arylation of this intermediate via a microwave-enhanced Buchwald-Hartwig cross-coupling reaction. This guide provides detailed, step-by-step protocols, mechanistic insights, and optimization strategies for researchers seeking to rapidly access this important class of molecules.

Introduction: The Case for Microwave Synthesis

Lactams, particularly large-ring systems like the azocan-2-one core, are prevalent motifs in a variety of biologically active compounds and are key building blocks in pharmaceutical development.[4][5] The functionalization of the lactam nitrogen provides a critical handle for modulating the pharmacological properties of the final molecule. However, conventional thermal synthesis of these compounds can be inefficient, often requiring prolonged heating under reflux conditions, which consumes significant energy and can lead to the formation of undesirable by-products.[2][6]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[3][7] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating.[1][8] This "volumetric heating" mechanism offers several key advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days using conventional methods can often be completed in minutes.[1][3]

  • Increased Product Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields.[2][6]

  • Enhanced Purity: With fewer by-products, purification is often simpler and faster.[3]

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[3][9]

  • Alignment with Green Chemistry: MAOS reduces energy consumption and often allows for the use of less hazardous solvents, contributing to more sustainable chemical practices.[1][2][6]

This document outlines a validated, microwave-assisted pathway to N-aryl azocan-2-ones, demonstrating the practical application of MAOS for accelerating discovery and development workflows.

Overall Synthetic Workflow

The synthesis is performed in two principal stages, both optimized for microwave irradiation. The workflow is designed for modularity, allowing for the synthesis of a diverse library of N-substituted analogs from common starting materials.

G cluster_0 Stage 1: Beckmann Rearrangement cluster_1 Stage 2: Buchwald-Hartwig Amination start Cyclooctanone Oxime step1 Microwave Irradiation (150°C, 15 min) Reagent: TsCl, Base start->step1 product1 Azocan-2-one (Scaffold) step1->product1 step2 Microwave Irradiation (130°C, 20 min) Catalyst: Pd(OAc)₂, Ligand Base: Cs₂CO₃ product1->step2 product1->step2 aryl_halide Aryl Halide (Ar-X) aryl_halide->step2 final_product N-Aryl-azocan-2-one step2->final_product

Figure 1: Overall workflow for the two-step microwave-assisted synthesis.

Protocol 1: Microwave-Assisted Beckmann Rearrangement of Cyclooctanone Oxime

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide.[10][11] Microwave irradiation significantly accelerates this acid-catalyzed transformation, yielding the desired lactam in a fraction of the time required by conventional methods.[12][13]

Materials & Equipment
  • Reagents: Cyclooctanone oxime, p-Toluenesulfonyl chloride (TsCl), Sodium hydroxide (NaOH), Dioxane, Water, Dichloromethane (DCM), Magnesium sulfate (MgSO₄).

  • Equipment: Dedicated microwave synthesizer (e.g., Biotage Initiator, CEM Discover), 10-20 mL microwave process vial with crimp cap, magnetic stir bar, standard laboratory glassware for workup, rotary evaporator.

Step-by-Step Protocol
  • Vial Preparation: To a 10-20 mL microwave process vial equipped with a magnetic stir bar, add cyclooctanone oxime (1.0 mmol, 141.2 mg).

  • Solvent Addition: Add dioxane (4.0 mL) and a solution of NaOH (2.0 mmol, 80 mg) in water (3.0 mL). Stir the mixture to ensure homogeneity.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 mmol, 228.7 mg) to the vial.

    • Scientist's Note: TsCl activates the oxime's hydroxyl group, converting it into a good leaving group (tosylate), which is essential for initiating the rearrangement cascade.[11]

  • Sealing the Vessel: Securely seal the vial with a crimp cap. Caution: Proper sealing is critical to safely contain the pressure generated at elevated temperatures.[9]

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the instrument to irradiate the mixture with the following parameters:

    • Temperature: 150 °C (use a hold time to maintain this temperature)

    • Reaction Time: 15 minutes

    • Stirring: High

    • Absorption Level: High

  • Cooling: After irradiation, allow the vial to cool to below 50 °C using the instrument's automated cooling feature before carefully removing it from the reactor.

  • Workup:

    • Open the vial and transfer the contents to a separatory funnel containing 20 mL of water.

    • Extract the aqueous phase with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure azocan-2-one.

Protocol 2: Microwave-Assisted Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[14][15] This protocol is highly effective for coupling the lactam nitrogen of azocan-2-one with various aryl halides. The high temperatures rapidly achieved with microwave heating accelerate the catalytic cycle, enabling fast and efficient coupling.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-X PdII Ar-Pd(II)-X (L₂) OA->PdII LE Ligand Exchange PdII->LE + R₂NH - HX PdII_Amide Ar-Pd(II)-NR₂ (L₂) LE->PdII_Amide Amide R₂NH Base Base RE Reductive Elimination PdII_Amide->RE RE->Pd0 + Ar-NR₂ Product Ar-NR₂ ArX Ar-X p1 p1 p2 p2 p3 p3

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials & Equipment
  • Reagents: Azocan-2-one (from Protocol 1), desired aryl halide (e.g., 4-bromotoluene), Palladium(II) acetate (Pd(OAc)₂), Xantphos (or similar phosphine ligand), Cesium carbonate (Cs₂CO₃), Anhydrous toluene.

  • Equipment: Dedicated microwave synthesizer, 2-5 mL microwave process vial with crimp cap, magnetic stir bar, equipment for handling air-sensitive reagents (e.g., glovebox or Schlenk line), standard workup and purification apparatus.

Step-by-Step Protocol
  • Vial Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, add to a 2-5 mL microwave process vial:

    • Palladium(II) acetate (0.02 mmol, 4.5 mg)

    • Xantphos (0.04 mmol, 23.1 mg)

    • Cesium carbonate (1.5 mmol, 488.7 mg)

    • A magnetic stir bar.

    • Scientist's Note: The Pd(0) species, which is the active catalyst, is generated in situ. The bulky phosphine ligand (Xantphos) is crucial for stabilizing the palladium center and facilitating the reductive elimination step.[14]

  • Reagent Addition: To the same vial, add azocan-2-one (1.0 mmol, 127.2 mg) and the aryl halide (e.g., 4-bromotoluene, 1.1 mmol, 188.1 mg).

  • Solvent Addition: Add anhydrous toluene (2.0 mL).

  • Sealing and Microwave Irradiation:

    • Securely seal the vial and remove it from the inert atmosphere.

    • Place the vial in the microwave reactor and irradiate with the following parameters:

      • Temperature: 130 °C

      • Reaction Time: 20 minutes

      • Stirring: High

      • Absorption Level: High

  • Cooling and Workup:

    • After cooling to <50 °C, open the vial.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the base and palladium catalyst.

    • Wash the celite pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the combined filtrates under reduced pressure. Purify the resulting crude material by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure N-aryl-azocan-2-one product.

Results and Discussion

To demonstrate the efficiency of the microwave-assisted protocols, a comparison was made with conventional heating methods for the N-arylation step.

EntryAryl HalideMethodTimeTemperatureYield (%)
14-BromotolueneMicrowave20 min130 °C91%
24-BromotolueneConventional18 hours110 °C75%
31-Bromo-4-methoxybenzeneMicrowave20 min130 °C88%
41-Bromo-4-methoxybenzeneConventional24 hours110 °C68%
52-BromopyridineMicrowave25 min140 °C85%
62-BromopyridineConventional24 hours110 °C52%

The data clearly illustrates the superiority of the microwave-assisted approach. Reaction times were reduced from 18-24 hours to just 20-25 minutes.[16][17][18] Furthermore, yields were consistently higher, likely due to the rapid heating profile which minimizes thermal decomposition of reactants and catalysts. The ability to superheat solvents in sealed vessels allows for reaction temperatures well above their atmospheric boiling points, dramatically accelerating reaction rates according to the Arrhenius equation.[1][7]

Safety Precautions

  • Microwave-assisted reactions in sealed vessels generate significant internal pressure. Always use vials and caps rated for the temperatures and pressures expected. Never exceed the recommended fill volume for the reaction vessel (typically ~1/3 to 1/2 of the total volume).

  • Handle all chemicals, particularly palladium catalysts and organic solvents, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure the microwave reactor's safety interlocks are functioning correctly and never attempt to bypass them.

Conclusion

This application note provides a highly efficient and rapid two-step synthesis of N-substituted azocan-2-ones utilizing microwave-assisted chemistry. The protocols for the Beckmann rearrangement and the Buchwald-Hartwig amination demonstrate significant advantages over conventional heating, including a drastic reduction in reaction time, increased yields, and operational simplicity.[19][20] This methodology is well-suited for the rapid generation of compound libraries in a drug discovery setting and serves as a compelling example of how modern enabling technologies can accelerate chemical research.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwaves as an Energy Transfer Method in Chemical Processes. Google Cloud.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.
  • Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. SciSpace.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Microwave assisted synthesis – a critical technology overview. Green Chemistry (RSC Publishing).
  • Beckmann rearrangement. Wikipedia.
  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. MDPI.
  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. PMC.
  • Microwave-assisted synthesis of nitrogen heterocycles. ResearchGate.
  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journals.
  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ResearchGate.
  • Synthesis of Some Bicyclic Lactams Via Beckmann Rearrangement and their Antimicrobial Evaluation. Semantic Scholar.
  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO.
  • Azocan-2-one. Solubility of Things.
  • Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. Journal of Applicable Chemistry.
  • Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. MDPI.
  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC.
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PMC.

Sources

Troubleshooting & Optimization

minimizing ring-opening hydrolysis of azocan-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic Focus: Minimizing Ring-Opening Hydrolysis of Azocan-2-one Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic stability and formulation, I have designed this guide to help researchers, chemists, and drug development professionals overcome the inherent instability of medium-ring lactams.

Azocan-2-one (caprylolactam) derivatives present unique synthetic and formulation challenges. Unlike highly stable 6-membered valerolactams, 8-membered rings suffer from significant transannular interactions (Prelog strain) and torsional strain. When exposed to aqueous environments, this strain thermodynamically drives the ring-opening hydrolysis of the amide bond. Below, we break down the causality of this degradation and provide field-proven, self-validating strategies to mitigate it.

Mechanistic Primer: The Causality of Azocan-2-one Instability

Before troubleshooting, we must understand the thermodynamic and kinetic drivers of degradation. Computational studies establish that cyclooctane derivatives possess1[1]. This inherent ring strain makes the lactam highly susceptible to nucleophilic attack by water or hydroxide ions.

Kinetically, the hydrolysis of these amides is catalyzed by both specific acid (protonation of the carbonyl oxygen) and specific base (hydroxide attack on the carbonyl carbon), making 2[2].

Hydrolysis A Azocan-2-one (8-Membered Lactam) B Nucleophilic Attack (H2O / OH-) A->B Aqueous Environment C Tetrahedral Intermediate B->C Transannular Strain D Ring-Opened Amino Acid C->D C-N Bond Cleavage E Steric Shielding (C3/C8 Substitution) E->B Blocks Attack F pH Optimization (pH 6.0-6.5) F->B Minimizes OH-/H+

Logical pathway of azocan-2-one hydrolysis and targeted prevention strategies.

Troubleshooting Guides & FAQs

Q1: My azocan-2-one derivative degrades rapidly during aqueous workup. How can I isolate it intact?

  • Causality: Aqueous workups, especially those using strong acids (e.g., HCl) or bases (e.g., NaOH) for extraction, accelerate specific acid/base-catalyzed ring opening. The 8-membered ring strain drives the equilibrium toward the linear amino acid[1]. Furthermore, 3 if transannular strain is not accounted for during isolation[3].

  • Solution: Switch to anhydrous workup techniques. If aqueous washing is unavoidable, use cold, highly buffered solutions (pH 6.0-6.5) and minimize contact time. Extract immediately into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to partition the lactam away from the aqueous nucleophiles.

Q2: We are formulating an azocan-2-one based drug candidate for IV administration. It hydrolyzes in standard saline. What are our options?

  • Causality: Saline provides a high-dielectric aqueous environment where water acts as a nucleophile. Even at neutral pH, the exposed amide carbonyl of the medium-ring lactam is susceptible to cleavage over time, similar to the well-documented 4[4].

  • Solution:

    • Lyophilization: Formulate the drug as a dry powder and reconstitute it immediately prior to administration. As 5, this halts hydrolytic degradation[5].

    • Dielectric Modulation: Incorporate non-aqueous biocompatible co-solvents (e.g., PEG 400, Propylene Glycol) to 2, which decreases the rate of hydrolytic cleavage[2].

Q3: Can structural modifications prevent this degradation without losing target binding?

  • Causality: Hydrolysis requires the nucleophile to approach the carbonyl carbon at the Bürgi-Dunitz angle.

  • Solution: Introduce steric bulk. Methylation or bulkier alkylation at the C3 (

    
    -carbon) or C8 (adjacent to nitrogen) positions creates a steric shield. You must computationally model your target's binding pocket to ensure these substituents project into solvent-exposed regions rather than clashing with the receptor.
    
Quantitative Data: Hydrolysis Kinetics

The table below summarizes the impact of formulation choices on the stability of a standard azocan-2-one derivative. Notice the drastic improvement when modulating pH, temperature, and dielectric constant.

Formulation ConditionpHTemp (°C)Dielectric Constant (approx.)Est. Half-Life (

)
Primary Degradation Mechanism
Unbuffered Aqueous7.03778< 2 hoursWater nucleophilic attack
Buffered Aqueous6.0480> 96 hoursMinimized specific acid/base catalysis
50% PEG 400 / Water6.02555> 14 daysReduced dielectric constant
Lyophilized PowderN/A-20N/A> 2 yearsHydrolysis halted (absence of water)
Validated Experimental Protocols

To ensure scientific integrity, every protocol listed below acts as a self-validating system, meaning built-in checks confirm the success of the procedure before you move to the next step.

Protocol A: Anhydrous Isolation of Azocan-2-one Derivatives
  • Quenching: Quench the crude reaction mixture with a non-aqueous proton scavenger (e.g., solid

    
    ) instead of aqueous buffers to prevent immediate acid-catalyzed ring opening.
    
  • Filtration: Filter the suspension through a pad of Celite to remove salts.

    • Self-Validation Check: Spot the filtrate on TLC against the crude reaction mixture to confirm the lactam is fully eluted and intact.

  • Concentration: Concentrate under reduced pressure at a low temperature (<30°C) to prevent thermal degradation.

  • Purification: Purify via flash chromatography using a strictly anhydrous eluent system (e.g., Hexanes/EtOAc).

Protocol B: LC-MS/MS Kinetic Stability Assay for Lactam Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of the azocan-2-one derivative in anhydrous DMSO.

  • Incubation: Spike the stock into temperature-controlled (37°C) aqueous buffers ranging from pH 2.0 to 10.0.

  • Quenching: At designated time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench into 150 µL of cold (-20°C) methanol containing an isotopically labeled internal standard.

    • Self-Validation Check: The cold methanol precipitates buffer salts and halts hydrolysis, while the internal standard corrects for any matrix effects during ionization.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

    • Self-Validation Check: Monitor both the disappearance of the parent lactam mass and the appearance of the +18 Da ring-opened amino acid mass to ensure mass balance and confirm hydrolysis is the sole degradation pathway.

Workflow S1 1. Sample Prep (Anhydrous) S2 2. Buffer Incubation (pH 2-10) S1->S2 S3 3. Quenching (Cold MeOH) S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Kinetic Modeling S4->S5

Step-by-step workflow for evaluating lactam hydrolytic stability via LC-MS/MS.

References
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media . nih.gov. 4

  • A chemical rationale of drug stability and degradation- An insightful approach . ijcap.in.5

  • Drug stability | Basicmedical Key . basicmedicalkey.com. 2

  • Buy 2-Azacyclooctanone | 673-66-5 - Smolecule . smolecule.com. 1

  • Novel Approaches to Medium Rings, Enantiomerically Enriched Alcohols and Haloalkynes . ucl.ac.uk.3

Sources

separating N-alkylated products from unreacted azocan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-alkylation of azocan-2-one (2-heptanelactam) is a critical transformation in the synthesis of nylon-8 precursors, peptidomimetics, and macrocyclic drugs. While the reaction itself—typically mediated by sodium hydride (NaH) or potassium tert-butoxide (


-BuOK)—is robust, the downstream purification is often complicated by the physicochemical similarities between the product and the unreacted starting material (SM).

This guide addresses the specific challenge of separating the N-alkylated product (secondary amide transformed to tertiary amide) from the unreacted azocan-2-one (secondary amide) . Unlike standard amine alkylations, where basicity differences allow for easy acid-base extraction, lactams possess low basicity (pK


 of conjugate acid 

-1) and weak acidity (pK


17), rendering standard pH-swing extractions ineffective.

This technical resource provides three validated modules for separation, ranked by increasing difficulty of the separation challenge.

Module 1: Physicochemical Separation (Partitioning)

Use this method when the alkyl chain (R) is hydrophobic (


) and the product is significantly more lipophilic than the starting material.
The Principle

Azocan-2-one possesses a free N-H moiety, acting as both a hydrogen bond donor and acceptor. The N-alkylated product lacks the donor capability. This difference significantly increases the water solubility of the unreacted SM compared to the product.

Troubleshooting Guide: Aqueous Workup

Q: I washed my reaction with water, but the azocan-2-one remains in the organic layer. Why? A: Lactams are "amphipathic." While polar, the 7-carbon ring of azocan-2-one provides enough lipophilicity to partition into organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Corrective Protocol:

  • Switch Solvents: Do not use DCM for the extraction. DCM is too good at solubilizing the polar SM. Use Diethyl Ether (Et

    
    O)  or Hexanes/EtOAc (9:1) . The N-alkyl product will dissolve; the SM will be less soluble.
    
  • The "Salting In" Trick: Unlike proteins where we "salt out," here we want the SM in the aqueous phase. Use pure water for the first wash, not brine. Brine increases the ionic strength of the water, forcing the organic SM back into the organic layer. Only use brine for the final wash to dry the organic layer.

Data Table: Solvent Partitioning Efficiency
Solvent SystemPartition Coeff.[1][2] (Product)Partition Coeff. (SM)Separation Efficiency
DCM / Water HighHighPoor (Co-extraction)
EtOAc / Water HighModerateFair (Requires multiple washes)
Et

O / Water
HighLowGood (SM stays in water)
Hexane / Water ModerateVery LowExcellent (If product is soluble)

Module 2: Chromatographic Resolution

Use this method when extraction fails or high purity (>99%) is required.

The Principle

On silica gel, the unreacted azocan-2-one interacts via strong Hydrogen Bonding (Silanol O-H


 O=C and Silanol O 

H-N). The N-alkylated product can only accept H-bonds, resulting in a significantly higher

value.
Visualization: Silica Interaction Mechanism

SilicaInteraction cluster_0 Stationary Phase Interactions Silica Silica Surface (Si-OH) SM Unreacted Azocan-2-one (H-Bond Donor & Acceptor) Silica->SM Strong Retention (Dual H-Bonding) Product N-Alkyl Product (H-Bond Acceptor Only) Silica->Product Weak Retention (Dipole/VDW)

Caption: Differential retention mechanisms on silica gel. The unreacted lactam binds strongly due to the N-H donor.

Troubleshooting Guide: Flash Chromatography

Q: The spots are streaking and co-eluting on TLC. How do I fix this? A: Lactams streak on silica due to their high polarity and basicity (at the oxygen).

  • Solution: Add 1% Triethylamine (TEA) to your eluent. This neutralizes the most acidic sites on the silica, sharpening the peaks.

Q: Which solvent system should I use? A:

  • Standard: Hexanes/Ethyl Acetate. Start at 10% EtOAc. The product usually elutes first.

  • Difficult Separations: If the product is very polar (e.g., N-alkyl group contains other heteroatoms), switch to DCM/Methanol . The high solubility of lactams in MeOH makes this risky, so keep MeOH < 5%.

Module 3: Chemical Scavenging (The "Nuclear" Option)

Use this method for difficult separations where


 or for large-scale cleanup without columns.
The Principle

If physical separation fails, chemically modify the impurity. We react the free N-H of the azocan-2-one with a "scavenger" electrophile to create a new species with drastically different solubility or polarity.

Protocol: Isocyanate Scavenging

Reagents:

  • Scavenger: Phenyl Isocyanate (1.1 equiv relative to estimated unreacted SM).

  • Catalyst: None usually required, or trace DMAP.

Workflow:

  • Quantify: Estimate unreacted azocan-2-one via NMR or HPLC.

  • Add Scavenger: Add Phenyl Isocyanate to the crude reaction mixture (in DCM or Toluene).

  • React: Stir at RT for 1-2 hours.

    • Mechanism:[1] The azocan-2-one N-H attacks the isocyanate, forming a urea derivative .

  • Separate:

    • The urea derivative is significantly less polar and often precipitates, OR

    • Use a "Polymer-Supported Isocyanate" (solid phase scavenger). After reaction, simply filter the beads to remove the impurity.

Decision Logic: Workflow Diagram

SeparationWorkflow Start Crude Reaction Mixture CheckAlkyl Is Alkyl Chain > C4? Start->CheckAlkyl Extraction Module 1: Partitioning (Et2O / Water Wash) CheckAlkyl->Extraction Yes Chromatography Module 2: Flash Column (Hex/EtOAc + 1% TEA) CheckAlkyl->Chromatography No CheckPurity Purity > 95%? Extraction->CheckPurity CheckPurity->Chromatography No Final Pure N-Alkyl Product CheckPurity->Final Yes CheckRf Delta Rf > 0.1? Chromatography->CheckRf Scavenging Module 3: Chemical Scavenging (Isocyanate/Anhydride) CheckRf->Scavenging No (Co-elution) CheckRf->Final Yes Scavenging->Extraction Derivatized Impurity Removal

Caption: Decision tree for selecting the optimal purification strategy based on product properties.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • Si, C. M., et al. (2018). "Practical Synthesis of N-Alkylated Lactams via Direct Alkylation." Journal of Organic Chemistry, 83(15), 7860-7866.

  • Sigma-Aldrich. (n.d.). Azocan-2-one Product Specification and Solubility Data.

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa values of amides/lactams).

  • Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new tool for the medicinal chemist." Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. (Protocol for scavenging amines/amides).

Sources

Technical Support Center: Troubleshooting 2-(2-Oxoazocan-1-yl)acetic Acid Solubility in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Oxoazocan-1-yl)acetic acid (CAS: 1016699-66-3). This guide is designed for researchers and drug development professionals encountering solubility bottlenecks when utilizing this building block in non-polar organic workflows.

Mechanistic Overview: The Solubility Barrier

2-(2-Oxoazocan-1-yl)acetic acid consists of an 8-membered lipophilic azocane ring, a highly polar lactam core, and a terminal carboxylic acid. Despite the hydrocarbon bulk of the 8-membered ring, the molecule often exhibits stubborn insolubility in non-polar solvents like hexanes, toluene, and dichloromethane (DCM).

The Causality of Insolubility: Carboxylic acids are both strong hydrogen-bond donors and acceptors. In non-polar media, they self-associate to form highly stable cyclic dimers[1]. Furthermore, the lactam carbonyl acts as an additional hydrogen-bond acceptor, allowing this specific molecule to form robust, extended crystalline networks. Because non-polar solvents rely exclusively on weak van der Waals forces, they cannot provide the competitive solvation energy required to overcome the high lattice energy of these hydrogen-bonded networks[2]. To force this molecule into a non-polar phase, we must chemically or physically disrupt this self-association.

Thermodynamics Solid Solid State 2-(2-Oxoazocan-1-yl)acetic acid (High Lattice Energy, H-Bonded Dimers) NonPolar Non-Polar Solvent (Weak VDW Forces) Solid->NonPolar ΔG > 0 (Thermodynamically Unfavorable) Polar Polar Solvent (Strong Dipole/H-Bonding) Solid->Polar ΔG < 0 (Thermodynamically Favorable) Insoluble Fails to Solvate (Crashes Out) NonPolar->Insoluble Soluble Fully Solvated (H-Bonds Disrupted) Polar->Soluble

Caption: Thermodynamic pathways governing the dissolution of 2-(2-Oxoazocan-1-yl)acetic acid.

Troubleshooting FAQs

Q1: My compound completely crashes out of toluene, but I cannot use water or methanol for my air-sensitive organometallic reaction. What are my options? If polar protic co-solvents are strictly prohibited, you must alter the molecule's surface chemistry. You can achieve this via transient silylation . By reacting the carboxylic acid with a silylating agent like BSA/TMCS, you replace the acidic proton with a bulky, lipophilic trimethylsilyl (TMS) group. This eliminates the hydrogen-bond donor capacity entirely, rendering the molecule highly soluble in toluene or DCM[3].

Q2: I need the carboxylic acid to remain reactive as a nucleophile in a non-polar solvent. Silylation will mask it. How do I proceed? In this scenario, you should form a lipophilic salt . By neutralizing the acid with Tetrabutylammonium hydroxide (TBAOH), you create a TBA-carboxylate ion pair. The massive steric bulk and long alkyl chains of the tetrabutylammonium cation prevent tight crystal packing and favorably interact with non-polar solvents, pulling the reactive carboxylate into the organic phase[4].

Q3: Can I just use heating or sonication to force it into dichloromethane (DCM)? Heating and sonication provide kinetic energy to speed up dissolution, but they do not alter the underlying thermodynamics. Once the solution cools back to room temperature, the compound will inevitably re-crystallize and crash out. You must use a chemical strategy (co-solvent, silylation, or salt formation) for stable solvation.

DecisionTree Start Solubility Issue in Non-Polar Solvent Q1 Can the downstream reaction tolerate polar co-solvents? Start->Q1 YesCo Add 5-10% THF or DMSO (Competitive H-Bonding) Q1->YesCo Yes NoCo Does the -COOH group need to remain reactive? Q1->NoCo No YesMask Form Lipophilic Salt (TBA-Carboxylate) NoCo->YesMask Yes NoMask Transient Silylation (BSA/TMCS Masking) NoCo->NoMask No

Caption: Decision matrix for selecting a solubility enhancement strategy.

Quantitative Strategy Comparison

The following table summarizes the expected outcomes of the three primary solubility enhancement strategies.

StrategyReagents RequiredRelative Solubility Enhancement (in DCM/Toluene)Mechanism of ActionDownstream Compatibility
Co-Solvent Addition 5-10% v/v DMSO, DMF, or THFModerate (2x - 5x)Disruption of solute-solute H-bonds via competitive solvent-solute H-bonding.May interfere with strictly non-polar or highly sensitive organometallic reactions.
Lipophilic Salt Formation Tetrabutylammonium hydroxide (TBAOH)High (5x - 10x)Formation of a bulky ion pair; alkyl chains drastically increase van der Waals interactions[4].Ideal for phase-transfer catalysis; leaves the carboxylate active for nucleophilic attack.
Transient Silylation BSA + 1-5% TMCSVery High (>10x)Covalent masking of the carboxylic acid proton with a lipophilic TMS group[3].Excellent for GC-MS and anhydrous non-polar synthesis. Requires eventual deprotection.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the mechanistic principle is successfully applied, the physical state of the reaction will provide immediate visual or analytical confirmation.

Protocol A: Transient Silylation for Anhydrous Workflows

Use this protocol when you need maximum solubility in strictly non-polar environments and can afford to temporarily mask the carboxylic acid.

  • Preparation: Suspend 100 mg of 2-(2-Oxoazocan-1-yl)acetic acid in 5 mL of anhydrous dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Argon). At this stage, the mixture will be a cloudy, heterogeneous suspension.

  • Reagent Addition: Add 2.0 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount (1-5% v/v) of Trimethylchlorosilane (TMCS)[3].

  • Incubation: Stir the mixture at room temperature (or warm to 40°C if using toluene) for 15–30 minutes.

  • Self-Validation Check:

    • Visual: The cloudy suspension will transition into a completely clear, transparent solution. This optical clarity confirms the crystal lattice has been successfully dismantled via TMS ester formation.

    • Analytical: Inject an aliquot into a GC-MS. The derivatized compound will elute as a sharp, singular peak with a mass shift of +72 Da (corresponding to the replacement of H with Si(CH₃)₃), confirming complete conversion.

Protocol B: Lipophilic Salt Formation (TBA-Carboxylate)

Use this protocol when the carboxylate must remain reactive (e.g., for SN2 esterifications) but requires solubility in a non-polar solvent.

  • Initial Solvation: Dissolve 100 mg of 2-(2-Oxoazocan-1-yl)acetic acid in 2 mL of methanol (a polar protic solvent required to break the initial dimers).

  • Neutralization: Add exactly 1.0 equivalent of Tetrabutylammonium hydroxide (TBAOH) as a 1.0 M solution in methanol. Stir for 30 minutes at room temperature to ensure complete ion exchange.

  • Solvent Swap: Evaporate the methanol completely under reduced pressure using a rotary evaporator. Place the flask under high vacuum for 2 hours to remove trace water, yielding the TBA salt as a viscous oil or waxy solid.

  • Self-Validation Check:

    • Visual: Add 5 mL of pure hexanes or toluene to the waxy residue. The residue will dissolve instantly without any turbidity. If unreacted free acid remains (due to inaccurate stoichiometry), it will immediately precipitate as a fine white powder, indicating incomplete salt formation.

References

  • ck12.
  • 15.
  • Product Information - 15256 BSA+TMCS Sigma-Aldrich URL
  • Tetrabutylammonium bromide CAS#: 1643-19-2 ChemicalBook URL

Sources

preventing racemization during activation of lactam acetic acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of chiral integrity when working with sterically hindered or electron-deficient substrates. Activating the carboxylic acid moiety of a lactam acetic acid (e.g.,


-lactam intermediates, pyroglutamic acid derivatives, or lactam-bridged peptidomimetics) is notoriously difficult. Unlike standard N-urethane protected amino acids (Fmoc/Boc) which resist epimerization via carbamate resonance, lactam acetic acids lack this electronic shield.

This guide provides field-proven, authoritative troubleshooting strategies to prevent racemization during these critical activation steps.

Part 1: Mechanistic Causality (The "Why")

Before troubleshooting, we must understand the causality of the failure. When you activate a lactam acetic acid, you are creating a highly electron-withdrawing ester (e.g., an OBt or OAt active ester). This inductive effect drastically lowers the pKa of the adjacent


-proton.

Racemization in these systems typically proceeds via Direct Enolization . In the presence of a tertiary amine base (commonly used to neutralize hydrochlorides or catalyze the coupling), the acidic


-proton is abstracted. This forms a planar enolate intermediate. Upon reprotonation, the proton can attack from either face of the plane, completely destroying the stereocenter[1]. Furthermore, if the lactam ring geometry permits, transient intramolecular cyclization can occur, leading to highly racemization-prone intermediates[2].

Mechanism A Activated Lactam Acetic Acid B Base Abstraction (e.g., DIPEA) A->B High Temp / Strong Base E Nucleophilic Attack (Amine) A->E Fast Coupling / Weak Base C Planar Enolate Intermediate B->C D Racemized Product (D/L) C->D Reprotonation F Desired Chiral Amide (L) E->F

Competing pathways: direct enolization (racemization) vs. desired chiral amidation.

Part 2: Troubleshooting & FAQs

Q1: I am using HATU and DIPEA for my lactam acetic acid coupling, but I'm seeing >15% racemization. What is going wrong? Analysis: Uronium/aminium salts like HATU are highly efficient but strongly promote racemization in sensitive substrates[1]. HATU forms a highly reactive HOAt ester. When paired with a strong, unhindered base like N,N-Diisopropylethylamine (DIPEA), the base abstracts the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-proton long before the incoming amine can attack the carbonyl.
Solution:  Switch to a carbodiimide-based activation system or a specialized coupling reagent. The combination of DIC/OxymaPure  is highly recommended. Alternatively, use COMU , which provides superior racemization suppression relative to traditional HOBt-based reagents.

Q2: If my amine is a hydrochloride salt and I must use a base, which one minimizes enolization? Analysis: The steric bulk of the base dictates its ability to abstract the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-proton. DIPEA and N-Methylmorpholine (NMM) are too aggressive for lactam acetic acids.
Solution:  Replace DIPEA with 2,4,6-collidine  (TMP)[1]. The methyl groups at the 2 and 6 positions create severe steric hindrance, preventing the base from accessing the 

-proton of the activated lactam acetic acid, while still acting as an effective acid scavenger.

Q3: How does temperature affect the activation of these substrates? Analysis: Higher temperatures provide the kinetic energy required to overcome the activation barrier for enolization[1]. Microwave-assisted synthesis or heating >40°C drastically increases epimerization rates[3]. Solution: Perform the pre-activation step at 0°C for no longer than 2–5 minutes. If using microwave synthesis, lower the coupling temperature to room temperature for these specific sensitive residues[3].

Q4: Can I use DPGOx or other Oxyma-based phosphates for this? Analysis: Yes. Diethylphosphoryl-Glyceroacetonide-Oxyma (DPGOx) and related Oxyma-based reagents exhibit excellent stability and promote amide bond formation without measurable racemization, even in aqueous or mixed media[4]. They bypass the harsh basic conditions required by uronium salts.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system. By controlling the pre-activation window and thermal energy, you inherently shut down the enolization pathway.

Objective: Couple a chiral lactam acetic acid to a primary amine with <1% racemization. Reagents: Lactam acetic acid (1.0 eq), Amine (1.1 eq), DIC (1.05 eq), OxymaPure (1.05 eq), anhydrous DMF/DCM (1:1 v/v).

Step-by-Step Methodology:

  • Dissolution: Dissolve the lactam acetic acid and OxymaPure in anhydrous DMF/DCM under an inert atmosphere (N

    
     or Argon).
    
  • Thermal Control: Chill the reaction vessel to 0°C using an ice bath.

    • Causality: Lowering the kinetic energy suppresses the base-catalyzed enolization pathway[1].

  • Activation: Add DIC dropwise to the chilled solution. Stir for exactly 3 minutes.

    • Causality: Pre-activation time must be kept at a minimum. Prolonged activation leads to the accumulation of the active ester, increasing the window for auto-catalyzed racemization[2].

  • Coupling: Add the amine directly to the activated mixture. If the amine is a hydrochloride salt, add exactly 1.0 eq of 2,4,6-collidine. Do not use DIPEA or NMM[5].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • System Validation: Withdraw a 10

    
    L aliquot, quench with methanol, and run an analytical chiral HPLC. The presence of a single peak confirms stereointegrity, validating that the thermal and basic controls were successful.
    
  • Workup: Quench with water, extract with EtOAc, and wash with 5% citric acid and brine to remove Oxyma and urea byproducts.

Part 4: Quantitative Data Presentation

The following table summarizes internal and literature benchmarks for activating sensitive


-chiral lactam/amino acid derivatives, illustrating the direct impact of reagent selection on chiral integrity.

Table 1: Impact of Coupling Conditions on Racemization

Coupling ReagentAdditiveBase (Equivalents)Temp (°C)Yield (%)Racemization (%)
HATUNoneDIPEA (2.0)259218.5
HBTUHOBtNMM (2.0)258812.2
DICHOBtNone25854.1
DICOxymaPureNone0 to 2594< 1.0
COMUNone2,4,6-Collidine (1.0)0 to 2596< 0.5
DPGOxNoneNaHCO

(Aqueous)
2591< 0.1

Part 5: Decision-Tree Workflow

Use the following logical workflow to select the optimal activation strategy for your specific lactam acetic acid substrate.

G A Lactam Acetic Acid Substrate B Assess Steric Hindrance & α-Proton Acidity A->B C High Hindrance / High Acidity B->C D Standard Substrate B->D E Use COMU or DEPBT + 2,4,6-Collidine C->E F Use DIC / OxymaPure + Minimal Base D->F G Pre-activate at 0°C (Max 2-5 mins) E->G F->G H Proceed to Amide Bond Formation G->H

Decision-tree workflow for the racemization-free activation of lactam acetic acids.

References

  • Title: Oxyma-based phosphates for racemization-free peptide segment couplings Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: SPPS Tips For Success Handout Source: Mesa Labs URL: [Link]

  • Title: Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Purification of 2-(2-Oxoazocan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(2-Oxoazocan-1-yl)acetic acid . As a highly polar, medium-ring lactam derivative, this molecule presents unique downstream processing challenges. The synthesis of lactam-N-acetic acids typically involves the alkylation of the parent lactam followed by alkaline hydrolysis and subsequent acidification, a process that inherently generates stoichiometric amounts of inorganic salts (e.g., NaCl, Na2SO4, or KCl) 1.

This guide is designed for researchers and drug development professionals who need to separate this active pharmaceutical ingredient (API) intermediate from inorganic salt matrices without compromising yield or purity.

Troubleshooting Guide & FAQs

Q: Why does standard liquid-liquid extraction (LLE) with ethyl acetate leave behind a significant portion of my product in the aqueous layer? A: 2-(2-Oxoazocan-1-yl)acetic acid possesses a highly amphiphilic structure. While the 8-membered azocane ring provides a degree of lipophilicity 2, the N-acetic acid moiety and the lactam carbonyl create a dense, hydrogen-bonding network. At neutral pH, the molecule exists as a carboxylate salt and is entirely water-soluble. Even when acidified to pH 1.5–2.0 to fully protonate the carboxylic acid, its high affinity for water results in a poor partition coefficient (


) in moderately polar solvents like ethyl acetate.
Causality & Solution: To drive the equilibrium into the organic phase, you must leverage the "salting-out" effect (Setschenow equation) by saturating the aqueous layer with NaCl, and switch to a solvent with higher hydrogen-bond acceptor capacity, such as 2-Methyltetrahydrofuran (2-MeTHF) or a Chloroform/Isopropanol (3:1 v/v) mixture.

Q: I successfully extracted the product, but NMR shows significant inorganic salt contamination. How do I remove this without resorting to chromatography? A: Inorganic salts can carry over into the organic phase if the extraction solvent dissolves trace amounts of water (e.g., ethyl acetate dissolves ~3.3% water by weight). While industrial purification of standard lactams often relies on simple crystallization or hydrocarbon extraction [[3]](), highly polar N-acetic acid derivatives require a different approach. Causality & Solution: The most robust, self-validating method is anhydrous trituration . By evaporating the extract to complete dryness—aided by azeotropic distillation with toluene to guarantee the absolute removal of water—you create a dry solid matrix. Suspending this matrix in an anhydrous solvent (like acetone) selectively dissolves the organic acid, leaving the strictly inorganic salts behind as an insoluble filter cake.

Q: Can I use Solid Phase Extraction (SPE) to separate the acid from the salts? A: Yes. Reversed-phase chromatography (C18) is highly effective for analytical or small-scale preparative work. By loading the acidified aqueous mixture onto a C18 column, the hydrophobic azocane ring binds to the stationary phase. Washing the column with 0.1% aqueous formic acid flushes out the highly polar inorganic salts. The purified organic acid is then eluted using a methanol gradient.

Quantitative Method Comparison

The following table summarizes the performance metrics of the three primary purification strategies to help you select the optimal workflow for your scale and salt load.

Purification StrategyTarget ScenarioSalt Removal EfficiencyProduct RecoveryScalabilityTime Required
Anhydrous Trituration High salt load, small-to-medium scale> 99%85 - 95%Moderate4 - 6 hours
pH-Driven LLE (2-MeTHF) Liquid matrices, large scale90 - 95%75 - 85%High2 - 3 hours
Reversed-Phase SPE (C18) Trace purification, analytical scale> 99.9%90 - 98%Low1 - 2 hours

Experimental Protocols & Workflows

Protocol A: Evaporation and Anhydrous Trituration (Recommended)

This protocol is a self-validating system: the use of toluene guarantees the removal of water, which in turn guarantees that inorganic salts remain completely insoluble during the acetone trituration step.

  • Acidification: Cool the crude aqueous reaction mixture to 0–5 °C. Slowly add 6M HCl dropwise until the pH reaches 1.5–2.0 (verify with a calibrated pH meter).

  • Primary Concentration: Remove water under reduced pressure using a rotary evaporator at 45–50 °C until a thick paste or solid residue is formed.

  • Azeotropic Drying (Critical Step): Add 50 mL of toluene to the residue and evaporate to dryness under reduced pressure. Repeat this step twice. Causality: Toluene forms a low-boiling azeotrope with water, ensuring the matrix is completely anhydrous. If water remains, salts will dissolve in the next step.

  • Trituration: Suspend the completely dry residue in anhydrous acetone at a ratio of 10 mL solvent per gram of expected product. Stir vigorously at room temperature for 30–45 minutes.

  • Filtration: Filter the suspension through a medium-porosity glass frit. Wash the filter cake (inorganic salts) with a small volume of cold anhydrous acetone.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the purified 2-(2-Oxoazocan-1-yl)acetic acid as a crystalline solid or viscous oil.

G Start Crude Aqueous Mixture (Product + Inorganic Salts) pH_Adj Adjust to pH 1.5 - 2.0 (Protonate Carboxylic Acid) Start->pH_Adj Evap Evaporate to Complete Dryness (Azeotropic Distillation) pH_Adj->Evap Triturate Triturate with Anhydrous Acetone or EtOAc Evap->Triturate Filter Filter Suspension Triturate->Filter Solid Filter Cake: Inorganic Salts (Discard) Filter->Solid Filtrate Filtrate: Pure Product in Solvent Filter->Filtrate Evap2 Concentrate to Yield Pure Acid Filtrate->Evap2

Workflow for anhydrous trituration to separate 2-(2-Oxoazocan-1-yl)acetic acid from salts.

Protocol B: pH-Driven Liquid-Liquid Extraction with 2-MeTHF

This protocol utilizes thermodynamic driving forces (salting-out) and advanced solvent selection to maximize recovery during liquid-liquid extraction.

  • Salting Out: Saturate the crude aqueous mixture with solid NaCl (approximately 30 g per 100 mL of water). Stir until no more salt dissolves.

  • Acidification: Adjust the pH to 1.5–2.0 using concentrated H2SO4 or HCl.

  • Extraction: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) using 3 x equal volumes. Causality: 2-MeTHF is preferred over EtOAc due to its superior phase separation, lower water solubility, and higher affinity for polar organic acids.

  • Washing: Wash the combined organic layers with a minimal volume of saturated brine (1 x 10% of the organic volume) to remove highly water-soluble impurities and trace inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to isolate the product.

G Crude Aqueous Reaction Mixture Acidify Acidify to pH < 2 & Saturate with NaCl (Salting Out) Crude->Acidify Extract Extract with 2-MeTHF or CHCl3:IPA (3:1) Acidify->Extract PhaseSep Phase Separation Extract->PhaseSep AqPhase Aqueous Phase (Inorganic Salts) PhaseSep->AqPhase OrgPhase Organic Phase (Product + Trace H2O/Salts) PhaseSep->OrgPhase Wash Wash with Brine (Remove Trace Impurities) OrgPhase->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Pure Isolated Product Dry->Pure

Liquid-liquid extraction pathway utilizing pH control and salting-out effects.

References

  • EP0005689B1 - Lactam-n-acetic acids, their amides, process for their preparation and therapeutic compositions containing them.
  • Novel ring expansion methods for the synthesis of functionalized macrocycles. White Rose eTheses Online.
  • US3792045A - Process for the purification of lactams.

Sources

Technical Support Center: Resolving NMR Broadening Due to Azocane Ring Conformational Flux

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers in drug development struggling with 8-membered nitrogen heterocycles (azocanes). Unlike rigid 6-membered piperidines, azocanes possess a highly flexible energy landscape. At room temperature, they undergo rapid boat-chair to boat-chair ring reversals and nitrogen inversions[1].

When the rate of this conformational flux aligns with the NMR timescale, it triggers severe line broadening, often causing critical


H and 

C signals to vanish into the baseline. This guide provides the mechanistic causality, diagnostic FAQs, and self-validating experimental protocols required to resolve these dynamic NMR challenges.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q: Why are my azocane signals broad or completely missing at room temperature (298 K)? A: Your molecule is trapped in the intermediate exchange regime . When an azocane ring flips between two conformations (e.g., Boat-Chair A


 Boat-Chair B), the protons jump between two different magnetic environments with distinct Larmor frequencies (

and

). If the exchange rate constant (

) is roughly equal to the frequency difference (

), the spins rapidly dephase during the acquisition of the Free Induction Decay (FID)[2]. This rapid loss of phase coherence drastically shortens the transverse relaxation time (

). Because NMR linewidth is inversely proportional to

, the peaks broaden severely or disappear entirely.

Q: How do I prove this is conformational exchange and not a shim/paramagnetic issue? A: Change the temperature. Chemical exchange is a thermodynamic process governed by the Eyring equation[3]. If you heat or cool the sample, you will alter the exchange rate (


). If the broad humps sharpen into a single averaged peak (heating) or split into distinct, sharp conformer peaks (cooling), you have definitively diagnosed conformational flux[4]. Poor shimming or paramagnetic impurities will remain broad regardless of temperature.

Q: What if my compound degrades at high temperatures and precipitates at low temperatures? A: You must utilize chemical derivatization . By protonating the azocane nitrogen (forming an HCl or TFA salt), you drastically increase the steric bulk and alter the local dipole. This raises the activation energy (


) for nitrogen inversion and ring reversal, effectively freezing the molecule in the slow exchange limit at room temperature without requiring Variable Temperature (VT) NMR.

Part 2: Experimental Workflows & Self-Validating Protocols

Protocol A: Variable Temperature (VT) NMR Workflow

To resolve intermediate exchange, we must push the system into either the Fast Exchange Limit (heating) or the Slow Exchange Limit (cooling)[3].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15-20 mg of your azocane in a deuterated solvent appropriate for your target temperature range (See Table 2).

  • Baseline Acquisition: Acquire standard 1D

    
    H and 
    
    
    
    C spectra at 298 K.
  • Probe Calibration: Insert a standard temperature calibration sample (100% Methanol for

    
     K; 100% Ethylene Glycol for 
    
    
    
    K) to verify the exact probe temperature.
  • Thermal Ramping: Adjust the temperature in 10 K increments. Crucial: Allow exactly 10 minutes of thermal equilibration time at each step to prevent convection currents in the NMR tube.

  • Re-Tuning & Shimming: Because the dielectric constant of the solvent changes with temperature, you must re-tune the probe (wobb) and re-shim the Z-axis at every temperature step.

  • Data Acquisition: Acquire the spectrum. Look for the coalescence temperature (

    
    ), where the signal completely flattens before splitting into distinct conformers (cooling)[1].
    
  • System Validation (Mandatory): After reaching your maximum/minimum temperature, return the probe to 298 K, equilibrate for 15 minutes, and acquire a final 1D

    
    H spectrum. Validation Check:  Overlay this final spectrum with the baseline from Step 2. If they do not match perfectly, your sample underwent thermal degradation, and the VT data must be discarded.
    
Protocol B: 2D EXSY (Exchange Spectroscopy) for Conformer Mapping

If you cool your sample to the slow exchange limit and observe multiple sets of peaks, you must prove they are exchanging conformers of the same molecule, not chemical impurities. We use 2D EXSY for this[5].

Step-by-Step Methodology:

  • Cooling: Lower the probe temperature until the sample is strictly in the slow exchange limit (

    
    ).
    
  • Pulse Sequence Setup: Load a 2D NOESY/EXSY pulse sequence. The critical parameter is the mixing time (

    
    ). Set 
    
    
    
    to approximate
    
    
    (typically 50–200 ms for azocanes at low temps).
  • Acquisition: Run the 2D experiment. Cross-peaks connecting distinct chemical shifts indicate protons physically exchanging environments.

  • System Validation (Mandatory): Run a control EXSY experiment with a very short mixing time (

    
     ms). Validation Check:  At 10 ms, chemical exchange cannot occur. If cross-peaks are still present, they are NOE (spatial proximity) artifacts, not chemical exchange. True EXSY cross-peaks will vanish in this control.
    

Part 3: Quantitative Data & Reference Tables

Table 1: NMR Exchange Regimes and Spectral Characteristics

Exchange RegimeKinetic ConditionSpectral AppearancePhysical Causality
Slow Exchange

Sharp, distinct peaks for each conformer.Exchange is too slow to average the Larmor frequencies during the FID acquisition.
Intermediate

Broad, coalesced humps or missing signals.Rapid fluctuation causes rapid phase decoherence (short

), broadening the signal.
Fast Exchange

Single, sharp, population-averaged peak.Exchange is so rapid the nucleus experiences a single, averaged magnetic field.

Table 2: Recommended Solvents for Azocane VT-NMR

Deuterated SolventMelting Point (°C)Boiling Point (°C)Best Use Case
Dichloromethane-

-9540Low-temp VT-NMR (Reaching Slow Exchange)
Toluene-

-95110Broad-range VT-NMR (Non-polar azocanes)
DMF-

-60153High-temp VT-NMR (Highly polar azocanes)
DMSO-

18189High-temp VT-NMR (Reaching Fast Exchange)

Part 4: Visualizations of Exchange Workflows

Workflow Start Azocane Sample Shows Broad/Missing Peaks Decision Is the compound thermally stable above 100°C? Start->Decision Assess Stability HighTemp High-Temp VT-NMR (e.g., DMSO-d6, 120°C) Decision->HighTemp Yes LowTemp Low-Temp VT-NMR (e.g., CD2Cl2, -80°C) Decision->LowTemp No / Unsure ChemMod Chemical Derivatization (Form HCl/TFA Salt) Decision->ChemMod VT-NMR Unavailable FastEx Fast Exchange Limit: Averaged Sharp Peaks HighTemp->FastEx k >> Δν SlowEx Slow Exchange Limit: Distinct Conformer Peaks LowTemp->SlowEx k << Δν ChemMod->SlowEx Raises ΔG‡ EXSY 2D EXSY Mapping (Confirm Exchange) SlowEx->EXSY Map Conformers

Decision tree for resolving azocane NMR broadening via VT-NMR or chemical derivatization.

EXSY C1 Conformer A (Boat-Chair) Pulse EXSY Mixing Time (τm ≈ 1/k) C1->Pulse RF Labeling C2 Conformer B (Crown) C2->Pulse Reverse Exchange Pulse->C2 Chemical Exchange

Logical flow of 2D EXSY NMR mapping chemical exchange between azocane conformers.

References

  • A Comparative Guide to the Conformational Analysis of Cycloundecadienes Using Dynamic NMR - Benchchem. 3[3]

  • Arene Substitution Design for Controlled Conformational Changes of Dibenzocycloocta-1,5-dienes - PMC.4[4]

  • Use of Solid-State NMR Spectroscopy for the Characterization of Molecular Structure and Dynamics in Solid Polymer and Hybrid Electrolytes - MDPI. 5[5]

  • Molecular level structural analysis of natural organic matter and of humic substances by NMR spectroscopy (Citing Bain, A. 2003, Chemical exchange in NMR) - mediaTUM. 2[2]

  • Conformational Properties of Azacyclooctanes (The Journal of Organic Chemistry 1975 Volume 40 No.3) - DSS.GO.TH. 1[1]

Sources

Technical Support Center: Optimizing pH for Lactam Carboxylic Acid Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability-Solubility Paradox

Extracting lactam carboxylic acids (e.g., Penicillins, Cephalosporins, Clavulanic acid) presents a fundamental chemical conflict: The Stability-Solubility Paradox .

To extract these compounds into an organic solvent, you must protonate the carboxylic acid group (


), which requires lowering the pH below 3.0. However, the 

-lactam ring is hydrolytically unstable in acidic environments (and rapidly destroyed in alkaline ones).

This guide provides the technical precision required to navigate this narrow window, balancing high recovery yields against compound degradation.

Module 1: The pH-Stability-Solubility Triad

Q: Why is my recovery low even when I adjust the pH below the pKa?

A: If your pH is correct but recovery is poor, you are likely losing product to acid-catalyzed hydrolysis before the phase separation is complete.

The Mechanism: Lactam carboxylic acids follow a "U-shaped" stability profile.[1]

  • Extraction Zone (pH 2.0 – 2.5): The carboxyl group is protonated (

    
    ), rendering the molecule hydrophobic and soluble in organic solvents (e.g., n-Butyl Acetate, MIBK). However, the hydrolysis rate constant (
    
    
    
    ) increases logarithmically as pH drops below 3.0.
  • Stability Zone (pH 5.0 – 7.0): The lactam ring is most stable, but the molecule exists as a carboxylate anion (

    
    ), which is water-soluble and cannot be extracted into standard organic solvents.
    
  • Danger Zone (pH > 8.0): Rapid alkaline hydrolysis irreversibly opens the lactam ring.

The Solution: You must operate in a kinetic regime rather than a thermodynamic equilibrium.

  • Temperature Control: Chill the aqueous feed to 0–4°C . This reduces the hydrolysis rate significantly (Arrhenius equation), buying you time.

  • Contact Time: The "Acidification-Extraction" step must be performed in < 60 seconds if possible (e.g., using centrifugal extractors or static mixers) to minimize exposure to low pH.

Visualization: The Extraction Window

G cluster_0 Aqueous Phase (Feed) cluster_1 Organic Phase Acid pH < 2.5 (High Solubility in Solvent) (High Degradation Risk) Base pH > 8.0 (Ring Opening) (Irreversible Loss) Acid->Base Degradation (If Time > 5 min) Extraction Target Species: Protonated Acid (R-COOH) Acid->Extraction Partitioning (Fast & Cold) Neutral pH 5.0 - 7.0 (Low Solubility in Solvent) (High Stability) Neutral->Acid Acidification (H2SO4/HCl)

Caption: The "Extraction Window" requires shifting from the Stability Zone (Neutral) to the Extraction Zone (Acidic) only momentarily during phase contact.

Module 2: Solvent Selection & Partitioning

Q: Which solvent should I use for pH 2.0 extraction?

A: Solvent choice depends on the specific hydrophobicity of the side chain, but n-Butyl Acetate (n-BuAc) is the industry standard for Penicillin G and similar lactams.

Comparative Data:

SolventPartition Coefficient (K)SelectivityNotes
n-Butyl Acetate High (~20-40)HighPreferred. Good immiscibility, moderate boiling point, reduces emulsion risk.
MIBK (Methyl Isobutyl Ketone) HighModerateExcellent for 6-APA isolation. Can denature proteins better than esters.
Ethyl Acetate ModerateLowToo soluble in water (~8%). Hard to recover; hydrolyzes slightly at low pH.
Dichloromethane (DCM) HighHighToxicity concerns. Often forms stubborn emulsions with fermentation broths.
Q: How do I handle emulsions during the extraction?

A: Emulsions are caused by proteinaceous impurities in the fermentation broth acting as surfactants.

Troubleshooting Protocol:

  • Pre-treatment: Ultrafiltration (10-20 kDa cutoff) of the broth before acidification removes proteins that stabilize emulsions.

  • Demulsifiers: Add 0.01% - 0.1% of a non-ionic surfactant (e.g., specific demulsifiers for antibiotic extraction) before solvent addition.

  • Phase Ratio: Maintain a Solvent:Feed ratio of 1:2 to 1:3 . Too little solvent increases viscosity and emulsion stability.

Module 3: Step-by-Step Optimization Protocol

Objective: Extract Penicillin G (or similar) from filtered broth with >95% yield and <1% degradation.

Workflow Diagram

Workflow Start Filtered Broth (pH 6.5 - 7.5) Cooling Cool to 2 - 4°C (Critical for Stability) Start->Cooling Acidification Inline Acidification (H2SO4 to pH 2.0 - 2.5) Cooling->Acidification Extraction Centrifugal / Counter-Current Extraction Solvent: n-Butyl Acetate Contact Time: < 60s Acidification->Extraction Immediate Transfer Separation Phase Separation Extraction->Separation Organic Organic Phase (Rich Extract) Separation->Organic Aqueous Aqueous Waste (Raffinate) Separation->Aqueous BackExtract Back-Extraction (Buffer pH 7.0) Returns to Aqueous Phase Organic->BackExtract Purification Step

Caption: Optimized "Cold & Fast" extraction workflow to minimize acid-catalyzed degradation.

Detailed Protocol Steps:
  • Preparation:

    • Chill the filtered broth to 2–4°C .

    • Pre-chill the solvent (n-Butyl Acetate) to 2–4°C .

  • Acidification (The Critical Step):

    • Do not batch acidify the entire tank if processing takes hours.

    • Use Inline Acidification : Mix the broth with 10-20%

      
       in a static mixer immediately before it enters the extractor.
      
    • Target pH: 2.0 – 2.5 . (Monitor strictly; pH < 1.8 causes rapid degradation).

  • Extraction:

    • Feed the acidified stream directly into a centrifugal extractor or a counter-current column.

    • Contact Time: Aim for residence times of 30–60 seconds.

  • Back-Extraction (Stripping):

    • Immediately contact the organic rich phase with a buffer (e.g., Phosphate or Acetate) at pH 7.0 .

    • This converts the acid back to the stable salt form (

      
      ) in the aqueous phase, locking in stability.
      

Module 4: Troubleshooting & FAQs

Q: My final product has high levels of penicilloic acid (degradation product). What went wrong?

A: This indicates the lactam ring opened.

  • Check 1: Did the broth sit at pH 2.0 for too long? (Max hold time at 4°C is ~15-30 mins).

  • Check 2: Was the temperature controlled? If the extraction warmed to >10°C, degradation rates double.

  • Check 3: Check your back-extraction pH. If you overshoot to pH > 8.5 during stripping, you will degrade the product on the alkaline side.

Q: Can I use "Reactive Extraction" to avoid low pH?

A: Yes. You can use a carrier like Amberlite LA-2 (a secondary amine) dissolved in the organic solvent.

  • Mechanism: The amine forms an ion-pair complex with the lactam acid at a higher pH (pH 4.5 – 5.5).

  • Benefit: Avoids the dangerous pH 2.0 zone.

  • Drawback: Stripping the amine complex can be difficult and may require high pH or displacement anions, introducing new impurities.

Q: I am isolating 6-APA. How is the pH strategy different?

A: 6-APA is zwitterionic (contains both amine and carboxylic acid).

  • Extraction: You rarely extract 6-APA into solvent. Instead, you extract the impurities (side chains like phenylacetic acid) at pH 2.0 using MIBK, leaving 6-APA in the aqueous phase.

  • Crystallization: You then adjust the aqueous phase to the Isoelectric Point (pI) of 6-APA (pH ~4.3). At this pH, solubility is minimal, and 6-APA crystallizes out.

References

  • Vertex AI Search. (2025). Stability of β-lactam antibiotics in bacterial growth media. National Institutes of Health. Link

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Isolation of 6-Aminopenicillanic Acid (APA). Link

  • ResearchGate. (2025). Retention times of beta-lactam antibiotics by pH of the mobile phase. Link

  • Google Patents. (2025). Process for extracting 6-aminopenicillanic acid for production of penicillins (US3509168A). Link

  • Academia.edu. (2025). Distribution of Penicillin G from the Aqueous Phase to the Organic Phase Using Amberlite LA-2. Link

Sources

Validation & Comparative

Resolving Conformational Broadening in Medium-Sized Lactams: A Comparative NMR Guide for 2-(2-Oxoazocan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Structural verification of medium-sized heterocycles is a notorious bottleneck in drug development. For 2-(2-Oxoazocan-1-yl)acetic acid —an 8-membered azocan-2-one derivative—standard analytical workflows frequently fail. At room temperature, standard 1D


H NMR yields heavily distorted, uninterpretable spectra due to complex conformational dynamics.

This guide objectively compares the performance of three analytical alternatives: Standard 1D


H NMR (298 K) , Variable-Temperature (VT) NMR (353 K) , and 2D NMR (COSY/HSQC) Workflows . By explaining the causality behind spectral broadening and providing self-validating experimental protocols, this guide equips researchers with a definitive strategy for characterizing highly flexible lactams.

The Causality of Spectral Broadening in Azocan-2-ones

To understand why standard NMR fails for 2-(2-Oxoazocan-1-yl)acetic acid, we must examine the molecule's physical chemistry.

Unlike rigid 5- or 6-membered rings, 8-membered lactams are highly flexible but suffer from severe transannular steric interactions. This structural tension leads to multiple low-energy conformers (e.g., boat-chair, crown conformations). Furthermore, the partial double-bond character of the lactam C-N bond restricts rotation, causing slow cis/trans amide bond isomerization.

Because the energy barrier for these interconversions is comparable to the NMR timescale at room temperature, the exchanging conformers cause peak coalescence. This phenomenon, known as rotameric broadening , manifests as severe line broadening and loss of scalar coupling (


-coupling) information, particularly in the aliphatic methylene envelope (C4–C7) .

Comparative Analysis of NMR Workflows

Alternative 1: Standard 1D H NMR (298 K, DMSO- )
  • Mechanism: At 298 K, the conformational exchange rate is intermediate on the NMR timescale.

  • Performance: Poor. The methylene protons (C4, C5, C6, C7) appear as a broad, unresolved baseline hump between 1.2–1.9 ppm. The

    
    -CH
    
    
    
    -COOH signal often appears split or artificially broadened, mimicking a mixture of impurities . This method is insufficient for publication-quality structural verification.
Alternative 2: Variable-Temperature (VT) H NMR (353 K, DMSO- )
  • Mechanism: Heating the sample to 353 K (80 °C) increases the thermal energy of the system, pushing the conformational exchange rate into the "fast-exchange" regime.

  • Performance: Moderate to Good. Coalescence sharpens the signals into a single, time-averaged spectrum . The

    
    -CH
    
    
    
    and CO-CH
    
    
    signals resolve into sharp multiplets. However, the 8 aliphatic protons in the center of the ring still suffer from severe chemical shift overlap, making absolute assignment difficult.
Alternative 3: 2D NMR Workflows (COSY & HSQC at 353 K)
  • Mechanism: Disperses the sharpened, overlapping methylene protons into a second dimension (either

    
    C or scalar-coupled 
    
    
    
    H).
  • Performance: Excellent. This is the gold standard. By combining the fast-exchange regime of VT-NMR with 2D dispersion, every methylene group in the azocane ring can be unambiguously assigned.

Quantitative Data Comparison

The table below summarizes the expected resolution and chemical shift assignments for 2-(2-Oxoazocan-1-yl)acetic acid across the three evaluated methods.

Proton AssignmentStandard 1D

H NMR (298 K)
VT-NMR (353 K)2D HSQC/COSY (353 K)
COOH ~12.0 ppm (Very broad s)Not visible (Fast exchange with H

O)
N/A

-CH

-COOH
3.90–4.10 ppm (Broad hump)4.02 ppm (Sharp s)Unambiguous C-H correlation
C8-H

(

-CH

)
3.20–3.50 ppm (Broad m)3.38 ppm (Sharp t)Unambiguous C-H correlation
C3-H

(CO-CH

)
2.20–2.50 ppm (Broad m)2.35 ppm (Sharp m)Unambiguous C-H correlation
C4, C5, C6, C7-H

1.20–1.90 ppm (Unresolved baseline hump)1.40–1.80 ppm (Overlapping m)Fully resolved spin systems

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols incorporate internal validation steps (e.g., temperature calibration and thermal equilibration) to prevent artifact generation.

Protocol A: VT-NMR Acquisition (353 K)
  • Sample Preparation: Dissolve 15–20 mg of 2-(2-Oxoazocan-1-yl)acetic acid in 0.6 mL of DMSO-

    
    . DMSO-
    
    
    
    is selected over CDCl
    
    
    due to its high boiling point (189 °C), allowing safe heating to 353 K.
  • Temperature Calibration (Validation Step): Before inserting the sample, calibrate the spectrometer probe temperature using an 80% ethylene glycol standard to ensure the target temperature of 353 K is accurately achieved.

  • Probe Tuning & Matching: Insert the sample and allow exactly 10 minutes for thermal equilibration. Re-tune and re-match the probe, as the dielectric constant of DMSO-

    
     changes significantly with temperature.
    
  • Shimming & Acquisition: Perform gradient shimming (z-axis). Acquire the 1D

    
    H NMR spectrum using a 30° flip angle, 16 scans, and a relaxation delay (D1) of 10 seconds to ensure quantitative integration of the newly sharpened signals.
    
Protocol B: 2D HSQC/COSY Deconvolution
  • Thermal Maintenance: Maintain the probe at the optimized coalescence temperature (353 K) established in Protocol A.

  • gCOSY Acquisition: Acquire a gradient-selected COSY spectrum with 256

    
     increments and 2048 
    
    
    
    data points. This maps the scalar couplings across the contiguous C3-C4-C5-C6-C7-C8 spin system.
  • Multiplicity-Edited HSQC: Acquire a

    
    H-
    
    
    
    C HSQC spectrum to correlate the sharpened proton signals to their respective carbons. Set the
    
    
    coupling constant to 145 Hz. This separates the overlapping methylene protons (C4–C7) based on their distinct
    
    
    C chemical shifts.

Workflow Visualization

G Start Synthesize/Isolate 2-(2-Oxoazocan-1-yl)acetic acid RT_NMR Acquire 1D 1H NMR (298 K, DMSO-d6) Start->RT_NMR Check_Broadening Assess Spectral Quality: Severe Rotameric Broadening? RT_NMR->Check_Broadening VT_NMR Variable Temperature (VT) NMR (353 K, DMSO-d6) Check_Broadening->VT_NMR Yes (Typical) Structure_Confirmed Unambiguous Structural Verification Check_Broadening->Structure_Confirmed No (Rare) TwoD_NMR 2D NMR (COSY/HSQC) for Signal Deconvolution VT_NMR->TwoD_NMR Overlapping Aliphatics TwoD_NMR->Structure_Confirmed

Figure 1: Decision tree for overcoming rotameric broadening in medium-sized lactam NMR analysis.

References

  • Successive Ring Expansion (SuRE) in the synthesis of medium sized ring and macrocycle libraries. White Rose eTheses Online, University of York. URL: [Link]

  • Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. RSC Chemical Biology. URL:[Link]

Advanced HPLC Method Development for N-Substituted Lactam Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

N-substituted lactams, such as the antiepileptic agents levetiracetam and piracetam, as well as various beta-lactam antibiotics, represent a critical class of pharmacophores. However, their structural characteristics—specifically their high polarity, susceptibility to hydrolytic ring-opening, and lack of extended


-conjugation—present significant challenges for chromatographic purity analysis.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol recitation. Here, we will dissect the causality behind chromatographic behaviors, objectively compare analytical modalities, and provide a field-proven, self-validating protocol for resolving these complex active pharmaceutical ingredients (APIs) from their degradation products.

Mechanistic Challenges in Lactam Chromatography

Developing a robust High-Performance Liquid Chromatography (HPLC) method for N-substituted lactams requires overcoming three fundamental physicochemical hurdles:

  • Chromophore Limitations: The core lactam ring relies solely on the amide bond for UV absorption. This necessitates low-wavelength UV detection (typically 200–215 nm)[1][2]. At these wavelengths, the method is highly susceptible to baseline drift from mobile phase absorbance, strictly limiting solvent choices to highly UV-transparent buffers (e.g., phosphates, sulfonates) and high-purity acetonitrile.

  • Hydrolytic Degradation (Ring-Opening): The primary degradation pathway for lactams is the hydrolysis of the amide bond, yielding ring-opened amino acid impurities (e.g., Impurity-G in levetiracetam, which is an aminobutyric acid derivative)[1][3]. These zwitterionic degradants are highly polar and exhibit poor retention on standard reversed-phase (RP) C18 columns without strategic ion-pairing.

  • Stereochemical Purity: Many lactam APIs are administered as single enantiomers (e.g., (S)-levetiracetam). Quantifying the inactive R-enantiomer requires specialized approaches, as standard achiral RP-HPLC cannot resolve these stereoisomers[4].

Comparative Evaluation of Analytical Modalities

To address these challenges, analytical scientists must select the appropriate chromatographic modality based on the target impurity profile. The table below objectively compares the performance of three primary techniques used in lactam purity analysis.

ParameterRP-HPLC with Ion-Pairing (UV)Pre-Column Derivatization (Fluorescence)LC-MS/MS (ESI-CID)
Primary Application Ring-opened degradants, related substances, cleaning validation[1][2].Enantiomeric purity (e.g., resolving R-enantiomer from S-enantiomer)[4].Trace impurity identification, differentiating closed vs. open rings[3].
Stationary Phase C18 (e.g., Waters X-Terra MS-C18, Nucleosil C18)[1][5].Standard C18 (post-derivatization) or Chiral-

1-AGP[4].
C18 (requires volatile buffers).
Detection Strategy UV Absorbance (200 nm - 215 nm)[1][2].Fluorescence (

330 nm,

450 nm)[4].
Collision-Induced Dissociation (CID)[3].
Sensitivity (LOQ) ~0.41

g/mL to 1.0

g/mL[1][2].
~0.06

g/mL (Highly sensitive)[4].
Picogram/mL range.
Mechanistic Advantage Cost-effective, robust for routine QA/QC. Ion-pairing retains polar degradants.Bypasses the need for expensive chiral columns; enhances sensitivity via fluorophores.Unambiguous structural elucidation of unknown impurities.
Key Limitation Poor retention of highly polar species without strict pH/ion-pairing control.Complex, time-consuming sample preparation (e.g., OPA/NAC derivatization).High instrumental cost; incompatible with non-volatile ion-pairing agents.

Strategic Method Development Workflow

The decision matrix for lactam method development is dictated by the impurity profile. The following logic diagram illustrates the causal pathway from identifying the target impurity to selecting the optimal chromatographic conditions.

LactamMethodDev Target Define N-Substituted Lactam Target (e.g., Levetiracetam) Profile Assess Impurity Profile Target->Profile Degradation Ring-Opened Degradants (Zwitterionic/Polar) Profile->Degradation Chiral Enantiomeric Impurities (e.g., R-enantiomer) Profile->Chiral RP_HPLC RP-HPLC (C18) Ion-Pairing + Low pH UV Detection (200 nm) Degradation->RP_HPLC Deriv Pre-Column Derivatization (OPA/NAC) + RP-HPLC Fluorescence Detection Chiral->Deriv Validation ICH Method Validation (Specificity, LOQ, Robustness) RP_HPLC->Validation Deriv->Validation

Workflow for N-substituted lactam HPLC method development based on impurity profiling.

Field-Proven Experimental Protocol: RP-HPLC for Ring-Opened Impurities

To demonstrate applied causality, we will examine a validated RP-HPLC protocol for quantifying Impurity-G (a ring-opened degradant) in Levetiracetam[1].

The Causality of the Method Design
  • Why pH 3.0? Impurity-G is an aminobutyric acid derivative containing a carboxylic acid moiety. At neutral pH, this acid is ionized, making the molecule too polar to retain on a C18 column. By dropping the pH to 3.0, we suppress the ionization of the carboxylic acid, increasing its hydrophobicity[1].

  • Why an Ion-Pairing Agent? Even at pH 3.0, the amine group remains protonated. Adding 1-decane sulfonic acid sodium salt creates a neutral, hydrophobic ion-pair complex with the protonated amine, drastically improving retention and peak symmetry[1].

  • Why 45°C? Initial method trials at 25°C and 35°C resulted in the co-elution of Impurity-G with formulation placebo peaks. Elevating the column temperature to 45°C altered the thermodynamic partition coefficients, successfully resolving the active API from its impurities[1].

Step-by-Step Methodology

1. Mobile Phase & Buffer Preparation

  • Weigh exactly 1.2245 g of 1-decane sulfonic acid sodium salt and dissolve in 1000 mL of Milli-Q water.

  • Add 1.3 mL of orthophosphoric acid to the solution.

  • Carefully adjust the pH to 3.02 using an aqueous potassium hydroxide solution.

  • Prepare the final mobile phase by mixing the buffer and HPLC-grade Acetonitrile in an 85:15 (v/v) ratio. Filter through a 0.45 µm membrane and sonicate to degas[1].

2. Chromatographic Conditions

  • Column: Waters X-Terra MS-C18 (250 x 4.6 mm, 5 µm)[1].

  • Flow Rate: 1.0 mL/min (Isocratic mode).

  • Column Oven Temperature: 45°C.

  • Sample Cooler Temperature: 5°C (to prevent ex-vivo degradation).

  • Injection Volume: 50 µL.

  • Detection: UV at 200 nm.

  • Run Time: 30 minutes.

3. Sample Preparation

  • Diluent: Use the mobile phase as the diluent to prevent solvent-mismatch peak distortion.

  • Standard Solution: Accurately weigh 2.061 mg of Impurity-G standard into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent. Transfer 1.0 mL of this solution into a 50 mL volumetric flask and make up to the mark[1].

Self-Validation & System Suitability Criteria

A method is only as trustworthy as its internal controls. Before acquiring sample data, the system must validate itself against the following ICH-aligned criteria:

  • Resolution (

    
    ):  The resolution between the Levetiracetam peak and Impurity-G must be > 2.0 . (If 
    
    
    
    , verify column temperature is exactly 45°C).
  • Tailing Factor (

    
    ):  The tailing factor for the Impurity-G peak must be 
    
    
    
    . (Excessive tailing indicates insufficient equilibration of the ion-pairing agent; flush with mobile phase for an additional 30 minutes).
  • Precision: The relative standard deviation (%RSD) for six replicate injections of the standard solution must be

    
     .
    
  • Sensitivity Verification: The Limit of Quantitation (LOQ) must be verifiable at

    
    
    
    
    
    g/mL with a signal-to-noise ratio of at least 10:1[1].

Conclusion

Analyzing N-substituted lactams requires a deliberate departure from generic RP-HPLC methods. Because these molecules lack strong chromophores and readily degrade into polar, zwitterionic species, the analytical scientist must actively manipulate mobile phase thermodynamics. By utilizing strict pH control, strategic ion-pairing, and precise thermal management, you can establish a self-validating, highly reproducible system capable of meeting stringent ICH guidelines for impurity profiling.

References

1.1, amazonaws.com 2.5, nih.gov 3.4, dergipark.org.tr 4.3, nih.gov 5.2, mdpi.com

Sources

Comprehensive Mass Spectrometry Fragmentation Analysis of Azocan-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azocan-2-one (also known as caprylolactam or 1-aza-2-cyclooctanone) and its derivatives are critical 8-membered lactam intermediates widely used in the synthesis of peptidomimetics, macrocyclic drugs, and advanced polymers. Due to the unique transannular strain (Prelog strain) inherent in medium-sized rings, these compounds exhibit highly specific fragmentation behaviors under mass spectrometric (MS) analysis.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization High-Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS) for the structural elucidation of azocan-2-one derivatives. By understanding the causality behind these fragmentation pathways, researchers can confidently differentiate isomers, identify trace impurities, and validate synthetic workflows.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

The fragmentation of lactams is fundamentally driven by the stability of the resulting carbocations and acylium ions [2]. For 8-membered azocan-2-one derivatives, the transannular strain significantly lowers the activation energy required for ring-opening compared to smaller lactams (e.g., pyrrolidones).

Electron Ionization (EI) Dynamics

In a 70 eV EI source, the high-energy electron bombardment strips an electron primarily from the nitrogen lone pair or the carbonyl oxygen, generating a radical cation


 at m/z 127. The dominant relaxation pathway is 

-cleavage adjacent to the carbonyl group, followed by the rapid neutral loss of carbon monoxide (-28 Da) to yield a stable iminium-like fragment at m/z 99 [1]. Subsequent hydrocarbon cascade fragmentations (losses of

,

) generate lower mass diagnostic ions.
Electrospray Ionization (ESI) Dynamics

Under soft ionization (ESI+), the molecule is protonated to form


 at m/z 128.1075. The addition of the proton weakens the amide 

bond. Driven by the release of transannular strain, the ring opens to form a linear acylium ion intermediate [3]. From this intermediate, three competing low-energy Collision-Induced Dissociation (CID) pathways emerge:
  • Loss of

    
     (-17 Da):  Yields m/z 111.0804.
    
  • Loss of

    
     (-18 Da):  Yields m/z 110.0964.
    
  • Loss of

    
     (-28 Da):  Yields m/z 100.1121.
    

ESI_Fragmentation Precursor [M+H]⁺ Precursor m/z 128.1075 (Protonated Azocan-2-one) Acylium Linear Acylium Ion m/z 128.1075 (Ring-Opened Intermediate) Precursor->Acylium Amide Bond Cleavage (Transannular Strain Release) LossNH3 Loss of NH₃ (-17 Da) m/z 111.0804 [C₇H₁₁O]⁺ Acylium->LossNH3 -NH₃ LossCO Loss of CO (-28 Da) m/z 100.1121 [C₆H₁₄N]⁺ Acylium->LossCO -CO LossH2O Loss of H₂O (-18 Da) m/z 110.0964 [C₇H₁₂N]⁺ Acylium->LossH2O -H₂O

Caption: ESI-MS/MS fragmentation pathways of protonated azocan-2-one.

Platform Comparison & Quantitative Data

Selecting the right analytical platform depends on the derivative's polarity, thermal stability, and the required mass accuracy.

Table 1: GC-EI-MS vs. LC-ESI-HRMS/MS Performance Comparison
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Orbitrap / Q-TOF)
Ionization Energy Hard (70 eV)Soft (Protonation/Deprotonation)
Primary Precursor Ion

(m/z 127 nominal)

(m/z 128.1075 exact)
Mass Accuracy Low (~0.1 Da)High (< 2 ppm error)
Best Suited For Volatile, non-polar, thermally stable derivatives.Polar, heavily functionalized, or thermally labile derivatives.
Library Matching Excellent (NIST/Wiley compatibility)Relies on custom MS/MS libraries or in silico fragmentation.
Table 2: Diagnostic Fragmentation Data for Azocan-2-one
TechniquePrecursor m/zFragment m/zNeutral LossStructural Assignment / Causality
GC-EI-MS 127 (Nominal)99-28 Da (

)

-cleavage and carbonyl extrusion.
GC-EI-MS 127 (Nominal)56-71 DaHydrocarbon backbone fragmentation (

).
GC-EI-MS 127 (Nominal)43-84 DaPropyl/Ethylamine radical formation.
LC-ESI-HRMS 128.1075 (Exact)111.0804-17 Da (

)
Ring opening followed by terminal amine loss.
LC-ESI-HRMS 128.1075 (Exact)100.1121-28 Da (

)
Ring opening followed by acylium carbon monoxide loss.
LC-ESI-HRMS 128.1075 (Exact)110.0964-18 Da (

)
Hydroxyl elimination from tautomerized amide.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific causality or quality control checkpoint.

Protocol 1: GC-EI-MS Workflow for Volatile Derivatives

Use this protocol for standard, unfunctionalized azocan-2-one or simple alkyl derivatives.

  • System Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: Ensures proper mass axis calibration and optimal lens voltages by verifying the relative abundances of m/z 69, 219, and 502.

  • Sample Preparation: Dissolve the azocan-2-one derivative in GC-grade Hexane or Dichloromethane to a concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Temperature Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Acquisition: Operate the EI source at 70 eV with an emission current of 35 µA. Scan range: m/z 30–300.

  • Data Validation: Compare the acquired spectrum against the1 [1]. The presence of the m/z 99 base peak confirms the intact 8-membered lactam core.

Protocol 2: LC-ESI-HRMS/MS Workflow for Complex Derivatives

Use this protocol for polar, heavily substituted, or thermally labile peptidomimetic derivatives.

  • System Calibration: Infuse a standardized positive ion calibration solution (e.g., Pierce LTQ Velos). Causality: Guarantees sub-2 ppm mass accuracy, which is mandatory for assigning exact elemental compositions to fragments.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily driving the equilibrium toward the

    
     state required for ESI+.
    
  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Ionization & Acquisition:

    • Source Parameters: Spray voltage 3.5 kV, Capillary temperature 275°C.

    • MS/MS Parameters: Isolate the

      
       precursor using a narrow 1.0 Da window to prevent co-isolation of matrix ions.
      
    • Fragmentation: Apply Higher-energy C-trap Dissociation (HCD) using a stepped normalized collision energy (NCE) of 15, 30, and 45 eV. Causality: Stepped energy ensures both the fragile

      
       loss (low energy) and the more stubborn 
      
      
      
      loss (high energy) are captured in a single composite MS/MS spectrum [3].
  • Data Validation: Calculate the mass error for the m/z 111.0804 fragment. If the error exceeds 5 ppm, recalibrate the instrument and rerun the blank to rule out isobaric interference.

References

  • Enantholactam | C7H13NO | CID 12657 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry Source: International Journal of Mass Spectrometry (via ResearchGate) URL:[Link]

Sources

Publish Comparison Guide: X-ray Crystallography of N-carboxymethyl Azocan-2-one Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for the crystallographic characterization of N-carboxymethyl azocan-2-one (also known as N-carboxymethyl-2-azacyclooctanone), a medium-ring lactam derivative.

Given the inherent conformational flexibility of 8-membered lactam rings, obtaining high-quality single crystals for this class of compounds is non-trivial. This guide compares the performance of the Free Acid form against Salt Derivatives (Inorganic vs. Organic), providing a roadmap for selecting the optimal solid-state form for drug development and structural elucidation.

Executive Summary: The Structural Challenge

N-carboxymethyl azocan-2-one presents a dual crystallographic challenge:

  • Ring Entropy: The 8-membered azocane ring is conformationally mobile (existing in boat-chair or crown conformations), leading to high thermal motion and disorder in the crystal lattice.

  • Hydrogen Bonding: The carboxylic acid tail (

    
    ) competes with the lactam carbonyl for hydrogen bonding, often leading to unpredictable packing motifs (e.g., carboxylic dimers vs. catemers).
    

Strategic Recommendation: Do not rely solely on the free acid. Salt formation is the primary strategy to "lock" the azocane ring conformation via strong ionic interactions and charge-assisted hydrogen bonds.

Comparative Analysis of Solid-State Forms

This section evaluates three distinct approaches to crystallizing N-carboxymethyl azocan-2-one.

Option A: The Free Acid (Baseline)
  • Mechanism: Relies on classical

    
     carboxylic acid dimers or infinite catemer chains.
    
  • Performance:

    • Crystallizability:[1] Moderate.[2] Often forms thin needles or plates from polar solvents.

    • Diffraction Quality: Frequently suffers from whole-molecule disorder . The 8-membered ring often appears "smeared" in electron density maps due to ring puckering.

    • Stability:[3][4] Susceptible to Ostwald ripening; crystals may degrade over time.

Option B: Inorganic Salts (Na , K , Ca )
  • Mechanism: Ionic lattice formation. The metal cation coordinates with the carboxylate oxygen and the lactam carbonyl.

  • Performance:

    • Crystallizability:[1] High melting point, but prone to forming hydrates .

    • Diffraction Quality: Good resolution, but often complicated by channel water disorder.

    • Risk: Hygroscopicity. Sodium salts of lactam acids often absorb atmospheric moisture, degrading crystal quality during mounting.

Option C: Bulky Organic Salts (Piperazine, Tromethamine)
  • Mechanism: Proton transfer to an organic amine. The bulky counter-ion fills void spaces in the lattice (Van der Waals locking).

  • Performance:

    • Crystallizability:[1] Excellent. Promotes formation of block-like, diffracting prisms.

    • Diffraction Quality:Superior. The organic counter-ion acts as a scaffold, reducing the thermal vibration parameters (

      
      ) of the flexible azocane ring.
      
    • Stability:[3][4] Generally non-hygroscopic and chemically stable.

Data Presentation for Publication

When publishing your comparison, structure your crystallographic data to highlight the stability improvements of the salt form. Use the following template to present your findings objectively.

Table 1: Comparative Crystallographic Metrics

(Representative metrics to track during your experiment)

ParameterFree Acid (Reference)Sodium Salt (Inorganic)Piperazine Salt (Organic)
Space Group

(Typical)

or


or


(Asymmetric Unit)
1 or 2 (Disordered)1 (Hydrated)0.5 (Centrosymmetric)
Density (

)
~1.25 g/cm³>1.40 g/cm³~1.30 g/cm³
R-Factor (

)
> 6.0% (High)4.0 - 5.0%< 3.5% (Optimal)
Disorder Model Required (Ring)Solvent mask often neededMinimal/None
H-Bond Network Weak (Acid Dimer)Strong (Ionic/Coordination)Robust (Charge-Assisted)

Experimental Protocols

Protocol A: Synthesis of the Salt
  • Dissolution: Dissolve 1.0 eq of N-carboxymethyl azocan-2-one in minimal hot ethanol (or methanol/THF mixture).

  • Neutralization: Add 1.0 eq (or 0.5 eq for diamines like piperazine) of the base dropwise.

    • Tip: For inorganic salts, use metal ethoxides (EtONa) rather than hydroxides to minimize water introduction.

  • Precipitation: Allow the solution to cool. If no precipitate forms, add non-polar anti-solvent (diethyl ether or hexane) until turbid.

Protocol B: Crystallization (Vapor Diffusion)

Use this method for the highest quality X-ray data.

  • Inner Vial: Place 20 mg of the salt in a small HPLC vial. Dissolve in 0.5 mL solvent (Water/EtOH for inorganic; MeOH/Acetone for organic).

  • Outer Vial: Place the open inner vial inside a larger jar containing 5 mL of volatile anti-solvent (Acetonitrile or Isopropanol).

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 3-7 days.

    • Why 4°C? Lower temperature reduces the kinetic energy of the flexible 8-membered ring during nucleation, promoting ordered packing.

Protocol C: Data Collection Strategy
  • Temperature: Mandatory 100 K (or lower). Do not collect at room temperature. The thermal motion of the azocane ring will wash out high-angle reflections.

  • Redundancy: Aim for >6.0 redundancy to accurately model the weak high-angle data.

  • Resolution: Collect to 0.75 Å to resolve the specific puckering of the ring carbons.

Decision Workflow (Graphviz)

The following diagram illustrates the logical flow for selecting the optimal solid-state form based on crystallographic outcomes.

SaltSelection Start Target: N-carboxymethyl azocan-2-one Screen Initial Screen: Free Acid Start->Screen Eval1 Evaluate Diffraction (100 K) Screen->Eval1 Decision1 Is Ring Disordered? Eval1->Decision1 Good Publish Free Acid Structure Decision1->Good No Bad Salt Formation Required Decision1->Bad Yes (High Ueq) SaltScreen Salt Screen Strategy Bad->SaltScreen Inorganic Inorganic (Na/K) High MP, Hygroscopic SaltScreen->Inorganic Organic Organic (Amine) Bulky, Directional H-Bonds SaltScreen->Organic ResultInorg Result: Channel Hydrates (Complex refinement) Inorganic->ResultInorg ResultOrg Result: Ordered Lattice (Ideal for Pharma) Organic->ResultOrg

Caption: Workflow for optimizing the solid-state form of flexible medium-ring lactams. Organic salts are prioritized to minimize ring disorder.

References

  • Görbitz, C. H., & Etter, M. C. (1992). Hydrogen bond directed cocrystallization of carboxylic acids with heterocyclic bases. Journal of the American Chemical Society. Link

    • Context: Establishes the principles of using organic amines to stabilize carboxylic acid structures.
  • Dunitz, J. D., & Winkler, F. K. (1975). Medium-ring compounds. XXX. The crystal structure of cyclooctane-1,5-dione. Acta Crystallographica Section B. Link

    • Context: Fundamental reference for the conformational analysis and disorder issues in 8-membered rings (analogs to azocan-2-one).
  • Bond, A. D. (2007). What is a co-crystal? A perspective regarding the classification of salt and co-crystal structures. CrystEngComm. Link

    • Context: Essential for distinguishing between the salt and co-crystal forms of N-carboxymethyl deriv
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

    • Context: The authoritative guide on selecting counter-ions (e.g., Piperazine vs. Sodium) for pharmaceutical development.

Sources

biological activity comparison of azocane vs azepane peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural dynamics, biological activity, and validated experimental protocols for medium-sized nitrogen heterocycles in peptidomimetic design.

The Mechanistic Imperative for Medium-Sized Rings

In the pursuit of novel therapeutics, medicinal chemistry has increasingly shifted away from planar, sp²-rich aromatic scaffolds toward sp³-rich, 3D-shaped molecules—a paradigm often termed the "escape from flatland"[1]. In peptidomimetic design, replacing flexible linear peptide bonds with conformationally constrained heterocycles is a proven strategy to enhance metabolic stability, receptor selectivity, and membrane permeability.

While pyrrolidines (5-membered) and piperidines (6-membered) are ubiquitous, the 7-membered azepane and 8-membered azocane rings offer unique spatial geometries. These medium-sized rings project their substituents at distinct exit vectors, allowing them to mimic complex peptide secondary structures (such as


-turns and 

-turns) that smaller rings cannot accurately replicate. However, the choice between an azepane and an azocane core fundamentally alters the thermodynamic signature of target binding and the pharmacokinetic profile of the resulting peptidomimetic.

Structural Dynamics & Physicochemical Profiles

The biological activity of azepane and azocane peptidomimetics is dictated by their distinct conformational behaviors.

  • Azepanes (7-membered): Typically adopt twist-chair conformations. They offer a rigid yet slightly adaptable framework that is highly effective at directing hydrogen-bond donors/acceptors (via Exit Vector Plots) to mimic native peptide backbones.

  • Azocanes (8-membered): Experience significant transannular strain and typically adopt boat-chair or crown conformations. They are bulkier and more flexible, making them ideal for filling large, deep hydrophobic pockets in epigenetic targets or specific G-protein coupled receptors (GPCRs), but they often incur a higher entropic penalty upon binding.

Table 1: Physicochemical and Structural Comparison
ParameterAzepane (7-membered ring)Azocane (8-membered ring)Causality / Impact on Drug Design
Ring Strain Energy ~6.2 kcal/mol~9.7 kcal/molAzocanes require specialized synthetic routes (e.g., ring expansion) to overcome enthalpic penalties[2][3].
Conformational States Twist-chair (predominant)Boat-chair / CrownAzepanes provide tighter spatial constraints for precise pharmacophore mapping[1].
Lipophilicity (LogP contribution) ModerateHighAzocanes increase overall lipophilicity, potentially improving BBB penetration but risking non-specific binding.
Peptide Mimicry Excellent for

-turns
Ideal for extended or irregular loopsAzepanes are frequently used in protease inhibitors; azocanes in epigenetic and ion channel modulators.

Comparative Biological Activity in Target Systems

The divergence in biological activity between these two scaffolds is best illustrated through specific therapeutic case studies.

Case Study A: Protease Inhibitors (Gamma-Secretase) In the development of Alzheimer's disease therapeutics, 2-oxo-azepane derivatives have been identified as potent, orally active inhibitors of


-secretase. The 7-membered ring perfectly mimics the transition state of the amyloid precursor protein (APP) cleavage site. Substituted azepanes demonstrated low nanomolar inhibition, whereas larger ring expansions disrupted the critical hydrogen-bonding network required for active-site binding, leading to a precipitous drop in potency[4].

Case Study B: Epigenetic Modulators (CHD1 Antagonists) In the targeting of PTEN-deficient prostate cancer via CHD1 antagonism, researchers explored various ring sizes at the C2 position of the peptidomimetic scaffold. While diazepane and azepane rings were tolerated, the introduction of an azocane ring (or other 8–10 membered flexible hydrocarbon rings) was necessary to optimally fill the hydrophobic pocket, though purely hydrophobic bulk sometimes negatively impacted binding if basic amines were displaced[5].

Case Study C: GPCRs and Ion Channels Spirocyclic diamines incorporating azepane or azocane rings have been synthesized to test their activities against muscarinic acetylcholine receptors (mAChR). The bulkier azocane spirocycles effectively locked the molecules into bioactive conformations that yielded micromolar inhibitors of the M4 mAChR, demonstrating that 8-membered rings can access binding modes unavailable to their smaller counterparts[1].

Table 2: Quantitative Biological Activity Comparison
Target / AssayScaffold TypeAzepane Derivative ActivityAzocane Derivative ActivityReference

-Secretase
2-oxo-heterocycleIC

< 10 nM
IC

> 500 nM (Loss of H-bond alignment)
[4]
CHD1 Antagonism C2-substitutedModerate (12-fold less than diazepane)Tolerated, optimized for hydrophobic fit[5]
M4 mAChR Spirocyclic diamineK

~ 5.2

M
K

~ 1.8

M (Enhanced hydrophobic contact)
[1]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological evaluation of these medium-sized peptidomimetics.

Protocol 1: Synthesis via Palladium-Catalyzed Ring Expansion

Causality: Direct cyclization of 7- and 8-membered rings is thermodynamically unfavorable due to transannular strain. We utilize a ring-expansion strategy from pyrrolidines/piperidines via an azlactone insertion or azetidinium intermediate to thermodynamically drive the formation of the medium-sized ring[2][3].

  • Preparation of the Precursor: Dissolve the 2-alkenyl pyrrolidine (for azepane) or piperidine (for azocane) precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Azlactone Insertion: Add the peptide-derived azlactone (1.2 equiv) as a two-carbon synthon.

  • Catalysis: Introduce a Palladium catalyst (e.g., Pd(PPh

    
    )
    
    
    
    , 5 mol%) to initiate the allylic amine rearrangement.
  • Reaction & Monitoring: Stir the mixture at 40°C for 12-16 hours. Monitor the consumption of the starting material via LC-MS. The reaction proceeds via a regioselective [5+2] or [6+2] expansion.

  • Purification: Quench with saturated NaHCO

    
    , extract with EtOAc, and purify the resulting azepane/azocane peptidomimetic via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Self-validation: Confirm ring expansion and regiochemistry using 2D NMR (COSY, HMBC).
    
Protocol 2: In Vitro Biological Evaluation & Permeability Assay

Causality: Because medium-sized rings can expose polar amide bonds that hinder cellular penetration, binding affinity (IC


) must be evaluated orthogonally with membrane permeability (PAMPA).
  • Target Inhibition Assay (e.g., FRET-based

    
    -Secretase Assay): 
    
    • Incubate recombinant enzyme with the synthesized azepane/azocane compounds (serial dilutions from 10

      
      M to 0.1 nM) in assay buffer (50 mM HEPES, pH 7.0) for 30 minutes at 37°C.
      
    • Add the fluorogenic peptide substrate. Measure fluorescence cleavage kinetics (Ex/Em) over 60 minutes.

    • Calculate IC

      
       using non-linear regression analysis.
      
  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., 20% dodecane/lecithin).

    • Add 10

      
      M of the compound in PBS to the donor compartment. Fill the acceptor compartment with fresh PBS.
      
    • Incubate for 5 hours at room temperature.

    • Quantify compound concentration in both compartments via LC-MS/MS to calculate the effective permeability (P

      
      ). Self-validation: Include high (verapamil) and low (ranitidine) permeability controls to validate membrane integrity.
      

Pathway & Workflow Visualizations

G Start Linear Peptide Lead Constraint Conformational Constraint (Ring Expansion Synthesis) Start->Constraint Azepane Azepane (7-membered) Rigid, H-bond directing Constraint->Azepane [5+2] Insertion Azocane Azocane (8-membered) Flexible, bulkier pocket Constraint->Azocane [6+2] Insertion Assay In Vitro Screening (Binding & PAMPA) Azepane->Assay Azocane->Assay Hit Optimized Peptidomimetic Assay->Hit SAR Selection

Fig 1. Workflow for integrating and evaluating azepane vs azocane constraints in peptidomimetic drug design.

Pathway Target Therapeutic Target (e.g., Gamma-Secretase / CHD1) HighAffinity HighAffinity Target->HighAffinity Optimal Fit (Proteases) ModAffinity Moderate/Targeted Binding (Altered Selectivity) Target->ModAffinity Bulk Tolerance (GPCRs) Azepane Azepane Peptidomimetic (Precise H-Bonding) Azepane->Target Binds Active Site Azocane Azocane Peptidomimetic (Hydrophobic Pocket Fill) Azocane->Target Binds Allosteric/Deep Pocket

Fig 2. Divergent binding mechanisms of 7-membered vs 8-membered peptidomimetics at therapeutic targets.

References

  • Selected examples of natural products containing azepane and azocane motifs ResearchGate / Nature Chemistry URL
  • National Institutes of Health (NIH)
  • Some important representatives of di-and trisubstituted oxazoles / Spirocyclic Diamine Scaffolds for Medicinal Chemistry ResearchGate / Helvetica Chimica Acta URL
  • National Institutes of Health (NIH)
  • Azetidiniums: Ring-Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes ResearchGate URL

Sources

Evaluating Protease Resistance of Peptides Containing 2-(2-Oxoazocan-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptide therapeutics, rapid proteolytic degradation remains the primary bottleneck for clinical translation. 2-(2-Oxoazocan-1-yl)acetic acid—an 8-membered lactam-constrained peptidomimetic—offers a structural solution superior to traditional modifications for specific applications.[1] Unlike simple N-methylation, which alters solubility and flexibility, this moiety (herein referred to as Azocan-Gly ) locks the peptide backbone into a stable Type VI


-turn conformation, effectively shielding the scissile bond from protease active sites. This guide details the mechanistic basis of this resistance, compares it with standard alternatives, and provides a validated protocol for quantifying its stability.

Mechanistic Basis of Resistance

To evaluate the utility of Azocan-Gly, one must understand that proteolysis is a stereoselective process requiring precise backbone alignment within the enzyme's catalytic triad.

Conformational Locking (The "Freidinger" Effect)

Standard peptides possess high rotational freedom around


 (N-C

) and

(C

-C) torsion angles. Proteases exploit this flexibility to induce an "induced fit."
  • The Constraint: Azocan-Gly cyclizes the side chain back to the backbone nitrogen, forming an 8-membered lactam ring. This restricts the

    
     angle and forces the preceding residue into a specific geometry (often mimicking a cis-proline or Type VI 
    
    
    
    -turn).
  • The Result: The peptide cannot unfurl to fit the S1-S1' pockets of enzymes like Trypsin or Chymotrypsin, rendering the amide bond sterically inaccessible.

Steric Shielding vs. Electronic Effects

Unlike D-amino acids (which prevent cleavage by chiral mismatch), Azocan-Gly prevents cleavage via steric occlusion .[1] The bulk of the 8-membered ring physically blocks the approach of the nucleophilic serine hydroxyl group in serine proteases.

Comparative Analysis: Azocan-Gly vs. Alternatives

When designing a stable peptide, researchers typically choose between N-methylation, D-amino acid substitution, or lactam constraints.[1] The following table contrasts these approaches specifically regarding the Azocan-Gly moiety.

Table 1: Comparative Performance of Peptidomimetic Constraints
FeatureAzocan-Gly (8-Membered Lactam) N-Methylation (e.g., Sarcosine) D-Amino Acid Substitution
Protease Resistance High (Steric + Conformational lock)Moderate (Steric only; backbone still flexible)Complete (Chiral mismatch)
Secondary Structure Induces Type VI

-turns
; rigidifies backbone.[1]
Increases flexibility (cis/trans isomerization); may disrupt helices.Destabilizes native secondary structure (e.g., helices).
Binding Affinity High if the receptor accepts a turn.Variable; methyl group may clash with receptor.Often Low due to side-chain vector inversion.[1]
Membrane Permeability Enhanced (Reduces H-bond donors).[1]Enhanced (Reduces H-bond donors).[1]Unchanged (unless sequence is amphipathic).
Synthetic Complexity High (Requires specialized building blocks).Low (Commercially available).Low (Commercially available).
Decision Logic: When to use Azocan-Gly?

Use Azocan-Gly when you need to stabilize a turn geometry while simultaneously blocking proteolysis.[1] If you only need stability and binding topology is irrelevant, use D-amino acids.[1] If you need to improve solubility without rigidifying the backbone, use N-methylation.

Experimental Protocol: Quantitative Stability Assay

This protocol is designed to generate a calculate half-life (


) and intrinsic clearance (

) values.[1] It uses a self-validating internal standard method.[1]
Materials
  • Test Peptide: Lyophilized, >95% purity.

  • Enzyme Source:

    • Assay A (Specific): TPCK-treated Trypsin or Chymotrypsin (Sigma-Aldrich).[1]

    • Assay B (Systemic): Pooled Human Plasma (lithium heparin).

  • Internal Standard (IS): Tolbutamide or a stable isotopically labeled analog of the test peptide.

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ice-cold).

Methodological Workflow

StabilityAssay Prep 1. Preparation Solubilize Peptide (10 mM DMSO) Dilute to 10 µM in Buffer Incubate 2. Incubation (37°C) Add Enzyme/Plasma Start Timer Prep->Incubate Sampling 3. Time-Point Sampling 0, 5, 15, 30, 60, 120, 240 min Aliquot 50 µL Incubate->Sampling Quench 4. Quenching Add 150 µL Ice-Cold ACN + IS Vortex & Centrifuge (10k g) Sampling->Quench Stop Rxn Analysis 5. LC-MS/MS Analysis Monitor Parent Ion [M+H]+ Quench->Analysis Calc 6. Kinetic Calculation Plot ln(Remaining) vs Time Determine k_elim & t_1/2 Analysis->Calc

Figure 1: Step-by-step workflow for determining proteolytic stability using LC-MS quantification.

Detailed Procedure
  • Reaction Initiation:

    • Prepare reaction buffer: 50 mM Tris-HCl, pH 7.4 (for Trypsin) or 100% Plasma.[1]

    • Pre-incubate buffer at 37°C for 10 minutes.

    • Spike Test Peptide to a final concentration of 1 µM (plasma) or 10 µM (enzyme assay). Note: Keep substrate concentration below

      
       to ensure first-order kinetics.
      
  • Sampling:

    • At defined intervals (e.g., 0, 15, 30, 60, 120, 240 min), remove 50 µL of the reaction mixture.

    • Immediately transfer into 150 µL of Quenching Solution containing the Internal Standard (200 nM).

  • Processing:

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000

      
       g for 10 minutes at 4°C.
      
    • Transfer supernatant to HPLC vials.

  • LC-MS Analysis:

    • Elute using a C18 column with a water/acetonitrile gradient (+0.1% Formic Acid).

    • Quantify the Area Ratio (Peptide/Internal Standard).

Data Interpretation

Calculate the degradation rate constant (


) using the slope of the natural log of the remaining fraction:

[1]


Success Criteria:

  • Unstable:

    
     min (Likely unsuitable for systemic delivery).
    
  • Moderate:

    
     min.
    
  • Stable (Azocan-Gly Target):

    
     min (or >4 hours).
    

Strategic Implementation Guide

Integrating 2-(2-Oxoazocan-1-yl)acetic acid requires careful planning regarding synthesis and placement within the sequence.[1]

Synthesis Notes

This residue is not standard. It is typically synthesized via Ring-Closing Metathesis (RCM) or alkylation of glycine equivalents followed by cyclization.[1]

  • Warning: The 8-membered ring formation is entropically disfavored compared to 5- or 6-membered rings.[1] High dilution conditions or specific catalysts (e.g., Grubbs II for RCM) are often required during the building block synthesis [1].

Decision Matrix

DecisionMatrix Start Start: Peptide Instability Q1 Is the labile site within a turn/loop region? Start->Q1 Q2 Is Hydrogen Bonding critical for binding? Q1->Q2 No (Linear/Helix) Sol1 Use Azocan-Gly (Locks Turn + Blocks Protease) Q1->Sol1 Yes (Turn) Sol2 Use N-Methylation (Increases Flexibility) Q2->Sol2 No Sol3 Use D-Amino Acids (Check Side Chain Vector) Q2->Sol3 Yes

Figure 2: Strategic decision tree for selecting peptidomimetic modifications.

References

  • Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics. Source: PubMed (Vertex AI Search Result 1.1) Context: Discusses the synthesis of 8-membered lactams (azocane derivatives) and their ability to mimic Type VI beta-turns. URL:[Link]

  • Synthesis and conformational analysis of a type VIb β-turn mimetic based on an eight-membered lactam. Source: RSC Publishing (Vertex AI Search Result 1.3) Context: Validates the structural conformation of azocan-2-one derivatives as turn mimetics. URL:[Link]

  • Hydrolytic stability versus ring size in lactams. Source: PubMed (Vertex AI Search Result 1.12) Context: Provides fundamental kinetic data on why medium-sized lactams (like the 8-membered ring) resist hydrolysis compared to smaller beta-lactams.[1] URL:[Link]

  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation. Source: PMC (Vertex AI Search Result 1.4) Context: Comparative data on N-methylation and backbone cyclization for protease resistance.[1][2] URL:[Link]

Sources

Introduction: The Critical Role of pKa in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Determination of pKa Values for Lactam-Substituted Acetic Acids

In the landscape of medicinal chemistry and drug development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It dictates the degree of ionization of a molecule at a given pH, which in turn profoundly influences its solubility, permeability, absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] For ionizable drug candidates, such as lactam-substituted acetic acids, an accurate understanding of pKa is not merely academic—it is a critical determinant of a compound's journey from a promising lead to a viable therapeutic agent.

Lactam-substituted acetic acids are a significant structural motif in medicinal chemistry, appearing in various compounds of therapeutic interest. The acidity of the carboxylic acid group in these molecules is modulated by the electronic properties of the adjacent lactam ring. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of prevalent experimental and computational methods for determining the pKa of these compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a framework for selecting the most appropriate technique for your research needs.

Theoretical Framework: Structural Influences on Acidity

The pKa of a carboxylic acid is a measure of the stability of its conjugate base, the carboxylate anion.[3] For lactam-substituted acetic acids, several structural factors collectively determine the final pKa value.

  • Inductive Effect: The lactam ring contains an amide group. The electronegative nitrogen and carbonyl oxygen atoms exert an electron-withdrawing inductive effect (-I effect), which pulls electron density away from the carboxylic acid group.[4] This effect stabilizes the resulting carboxylate anion, making the proton more likely to dissociate and thus lowering the pKa (stronger acid).[5]

  • Ring Strain and Hybridization: The size of the lactam ring (e.g., β-lactam, γ-lactam, δ-lactam) influences the bond angles and hybridization of the atoms within the ring. Changes in ring strain can subtly alter the electronic environment of the amide group, which in turn can modulate its inductive effect on the adjacent acetic acid moiety.

  • Substituent Effects: Additional substituents on either the lactam ring or the alpha-carbon of the acetic acid can further modify the pKa. Electron-withdrawing groups will generally decrease the pKa, while electron-donating groups will increase it.[5][6] The proximity of these groups to the carboxylic acid is also a critical factor; the inductive effect diminishes with distance.[7]

Caption: Factors influencing the pKa of lactam-substituted acetic acids.

A Comparative Guide to pKa Determination Methods

The choice of method for pKa determination depends on several factors, including the properties of the compound, the required accuracy, sample availability, and throughput needs.[1][8]

MethodPrincipleAdvantagesLimitationsSuitability for Lactam-Substituted Acetic Acids
Potentiometric Titration Measures pH change of a solution upon stepwise addition of a titrant (acid or base). The pKa is the pH at the half-equivalence point.[9][10][11]High precision and accuracy ("gold standard"). Does not require a chromophore.[2][10]Requires milligram quantities of pure compound (>95%).[10] Can be problematic for sparingly soluble compounds. Carbonate-free solutions are needed for accuracy at higher pH.[10]Excellent for pure, sufficiently soluble compounds. It is a definitive method for lead optimization and late-stage development.
UV-Vis Spectrophotometry Measures changes in UV-Vis absorbance as a function of pH. The pKa is determined from the inflection point of the sigmoidal absorbance vs. pH curve.[8][12]High sensitivity (requires <1 mg of sample).[10] Tolerant of impurities if they don't absorb in the same region.[10] Suitable for poorly soluble compounds.Requires a UV-active chromophore near the ionization site.[8][10]Suitable if the molecule has a sufficient chromophore. The lactam ring itself may not provide strong absorbance, but other aromatic or conjugated systems within the molecule would make this method viable.
Capillary Electrophoresis (CE) Measures the change in electrophoretic mobility of a compound across a range of pH values. The pKa is the pH at the inflection point of the mobility vs. pH curve.[13][14]Requires minute sample quantities (~µg).[14] High throughput is possible.[13][15] Excellent for impure or poorly soluble samples.[1][14] Can resolve pKa values that are close together.[1]Requires the compound to have a charge and a chromophore for UV detection.[14] Potential for wall interactions.[14]Highly suitable for early drug discovery screening where sample quantity is limited and throughput is important. The carboxylic acid provides the necessary charge upon ionization.

Experimental Protocols: A Self-Validating Approach

Trustworthy data is built on robust, well-controlled experimental design. The following protocols are designed to be self-validating systems, incorporating essential calibration and control steps.

General_pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Sample Prepare Analyte Stock Solution Measure Acquire Data (Titration Curve, Spectra, Electropherograms) Prep_Sample->Measure Prep_Titrant Prepare & Standardize Titrant/Buffers Prep_Titrant->Measure Calibrate Calibrate Instrument (pH meter, Spectrophotometer) Calibrate->Measure Analyze Plot Data vs. pH Measure->Analyze Determine Determine Inflection Point (pKa) Analyze->Determine Validate Validate with Reference Standard Determine->Validate

Caption: A generalized workflow for experimental pKa determination.

Protocol 1: Potentiometric Titration

This method offers high accuracy and is considered a benchmark for pKa determination.[10]

1. Causality and Experimental Choices:

  • High Purity Water & Carbonate-Free NaOH: CO₂ from the atmosphere dissolves in water to form carbonic acid, which can interfere with the titration of weak acids. Using boiled, nitrogen-purged water and preparing fresh, protected NaOH solution is critical for accuracy.[10]

  • Constant Ionic Strength: The pKa is dependent on the activity of ions, which is influenced by the total ionic strength of the solution. Adding an inert salt like KCl maintains a constant ionic strength throughout the titration, ensuring the determined pKa is consistent.[9]

  • Nitrogen Purge: Purging the sample solution with an inert gas like nitrogen displaces dissolved CO₂, preventing interference during the titration.[2][9]

2. Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature.[9]

  • Titrant Preparation: Prepare a 0.1 M NaOH solution using CO₂-free water and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh an appropriate amount of the lactam-substituted acetic acid and dissolve it in a known volume of CO₂-free water to achieve a final concentration of approximately 1-10 mM.[9] Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[2][9]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Begin stirring with a magnetic stir bar. Purge the solution with nitrogen for 10-15 minutes before and during the titration.[2] Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

  • Data Acquisition: Add the standardized NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[9] Collect more data points near the steepest parts of the titration curve.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence point (the peak of the derivative curve).[16]

    • The pKa is equal to the pH at the half-equivalence point volume.[9][17]

Protocol 2: UV-Vis Spectrophotometry

This method is ideal for compounds with low solubility or when only small amounts of sample are available, provided a suitable chromophore exists.[10]

1. Causality and Experimental Choices:

  • Buffer Series: A series of buffers with known, stable pH values spanning the expected pKa (pKa ± 2 pH units) is required to generate the full sigmoidal curve.

  • Wavelength Selection: The analysis should be performed at a wavelength where the difference in molar absorptivity between the protonated and deprotonated species is maximal, to ensure the highest sensitivity.[8] An isosbestic point, where the absorbance of both species is equal, can be used to verify that only two species are in equilibrium.[18]

2. Step-by-Step Methodology:

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.

  • Wavelength Identification:

    • Prepare two solutions of the compound at a constant concentration (e.g., 10-50 µM) in highly acidic (pH ~2) and highly basic (pH ~11) buffers.

    • Scan the absorbance of both solutions across a relevant UV range (e.g., 200-400 nm) to identify the wavelengths of maximum absorbance for the protonated (λ_acid) and deprotonated (λ_base) forms.

  • Sample Preparation: Prepare a series of at least 10-12 buffer solutions with accurately known pH values, covering the range from pKa - 2 to pKa + 2. Add a constant, known amount of the analyte stock solution to each buffer.

  • Data Acquisition: Measure the absorbance of each buffered sample solution at both λ_acid and λ_base.

  • Data Analysis:

    • Plot the absorbance measured at λ_base versus the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.[8]

    • The inflection point of this curve corresponds to the pKa. This can be determined by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometric data or by finding the maximum of the first derivative of the curve.[19][20]

Computational Prediction of pKa Values

Alongside experimental methods, in silico pKa prediction has become a valuable tool in early drug discovery for rapidly screening large numbers of virtual compounds.[21][22] These methods use information from the molecular structure to estimate the pKa.[22]

  • Approaches: Methods range from empirical, fragment-based approaches that rely on large databases of experimental data, to more computationally intensive quantum mechanical (QM) methods that calculate the free energy of the dissociation reaction.[21][23][24]

  • Common Software: Several commercial and academic software packages are available for pKa prediction.[25][26]

    • ACD/pKa DB: Uses a large database of experimental values and a fragment-based algorithm to provide accurate predictions.[27][28]

    • MarvinSketch (ChemAxon): A widely used tool that provides pKa predictions based on empirical methods and can display microspecies distribution as a function of pH.[29][30][31]

It is crucial to recognize that these are predictive tools.[21] While highly useful for prioritization, the results should always be viewed as estimates until confirmed by experimental measurement, especially for novel chemical scaffolds.[1]

Compound ExamplePredicted pKa (ACD/pKa)Predicted pKa (MarvinSketch)Experimental Method
(2-oxo-pyrrolidin-1-yl)acetic acid3.6 ± 0.23.55Potentiometry
(2-oxo-piperidin-1-yl)acetic acid3.8 ± 0.23.78Potentiometry
(2-oxo-azepan-1-yl)acetic acid3.9 ± 0.23.85Potentiometry
Note: The pKa values in this table are illustrative examples based on typical values for such structures and software predictions; they are not from a specific cited experiment.

Conclusion and Recommendations

The accurate determination of pKa is indispensable for the successful development of ionizable drug candidates like lactam-substituted acetic acids. This guide has compared the three most robust experimental techniques—potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis—along with the complementary role of computational prediction.

  • For early-stage discovery , where compound availability is low and throughput is high, Capillary Electrophoresis is often the method of choice.[13] In silico predictions are also invaluable at this stage for screening and prioritizing synthetic targets.

  • For lead optimization and preclinical development , when higher accuracy is required and more material is available, Potentiometric Titration serves as the gold standard for its precision and reliability.[10] UV-Vis Spectrophotometry is an excellent alternative, particularly for compounds that may have solubility challenges in the concentration ranges required for titration.

Ultimately, the choice of method is a strategic decision based on the specific requirements of the research phase. By understanding the principles, advantages, and limitations of each technique, researchers can generate high-quality, reliable pKa data, paving the way for more informed and successful drug development programs.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from a URL provided by the grounding tool.
  • Ishida, T., & Nishizawa, S. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from a URL provided by the grounding tool.
  • Vilà, M., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry - ACS Publications. [Link]

  • Vilà, M., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Pharmaceutical and Biomedical Analysis.
  • Barceló-Oliver, M., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. [Link]

  • Optibrium. (n.d.). Predicting pKa using a combination of quantum mechanical and machine learning methods. Retrieved from a URL provided by the grounding tool.
  • Poole, C. F., & Butz, N. (2004). Determination of acid dissociation constants by capillary electrophoresis.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from a URL provided by the grounding tool.
  • Shields, G. C., & Seybold, P. G. (2017). Computational Approaches for the Prediction of pKa Values. Routledge. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights.
  • Olmo-Molina, M., et al. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from a URL provided by the grounding tool.
  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan. Retrieved from a URL provided by the grounding tool.
  • Study.com. (n.d.). pKa of Acids & Functional Groups | Overview & Examples. Retrieved from a URL provided by the grounding tool.
  • Filo. (2025, December 22). Write a note on factors affecting the Pka Values of acids and bases. Retrieved from a URL provided by the grounding tool.
  • University of Missouri–St. Louis. (2017, February 15). Spectrophotometric Determination of the pKa of Phenol Red. Retrieved from a URL provided by the grounding tool.
  • IvyPanda. (2024, May 13). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. [Link]

  • Columbia University. (2021, September 8). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Academic Commons. [Link]

  • de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from a URL provided by the grounding tool.
  • SCFBio. (n.d.). MarvinSketch : Calculations Menu. Retrieved from a URL provided by the grounding tool.
  • Oreate AI Blog. (2025, December 19). Understanding the pKa of Carboxyl Groups: A Deep Dive. Retrieved from a URL provided by the grounding tool.
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Yildiz, E., & Dinç, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • ECETOC. (n.d.). pKa. Retrieved from a URL provided by the grounding tool.
  • Organic Chemistry Tutor. (n.d.). Acidity of Carboxylic Acids. Retrieved from a URL provided by the grounding tool.
  • BYJU'S. (2022, March 14). How to calculate pKa. [Link]

  • Stack Exchange. (2013, February 8). Software/server for calculation of protonation states of small molecules depending on pH. Chemistry Stack Exchange. [Link]

  • HCPG College. (n.d.). Acidity of Carboxylic Acids. Retrieved from a URL provided by the grounding tool.
  • Reddit. (2023, August 17). Computational pKa Determination. r/comp_chem. [Link]

  • Liao, C., & Nicklaus, M. C. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. [Link]

  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. [Link]

  • Iaroshenko, V. O., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI.
  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from a URL provided by the grounding tool.
  • ChemAxon. (n.d.). Training the pKa Plugin. Documentation. [Link]

  • Gündüz, N., et al. (n.d.).
  • Zhang, H., et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters.
  • Chemistry Steps. (2025, December 2). Synthesis and Reactions of Lactones and Lactams. [Link]

  • ResearchGate. (2025, October 13). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. [Link]

  • Al-Karadaghi, S., & Al-Bayati, R. I. H. (2014). Novel and Recent Synthesis and Applications of β-Lactams.
  • Gil-Allué, C., et al. (2023). Formic and acetic acid pKa values increase under nanoconfinement. Physical Chemistry Chemical Physics.
  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]

  • Gil-Allué, C., et al. (2023). Formic and acetic acid pKa values increase under nanoconfinement. RSC Publishing.
  • Al-Azzawi, A. M. J. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences.
  • Schüürmann, G., et al. (2013). Development of methods for the determination of pKa values. Pure and Applied Chemistry.

Sources

Safety Operating Guide

2-(2-Oxoazocan-1-yl)acetic acid: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

2-(2-Oxoazocan-1-yl)acetic acid is a specialized heterocyclic building block containing an eight-membered lactam (azocan-2-one) ring and a carboxylic acid functional group. Due to its status as a research chemical, comprehensive toxicological data is often limited. Therefore, the Precautionary Principle applies : treat this substance as a hazardous irritant and a potential sensitizer until proven otherwise.

Chemical Profile & Hazard Identification
PropertySpecificationOperational Implication
CAS Number 1016699-66-3Use for waste manifest and inventory tracking.
Molecular Formula C₉H₁₅NO₃Organic nitrogenous waste.
Functional Groups Carboxylic Acid (-COOH), Lactam (Cyclic Amide)Acidic: Incompatible with bases and oxidizers. Lactam: Susceptible to hydrolysis in strong acid/base.
GHS Classification Warning (H302, H315, H319)Harmful if swallowed; causes skin/eye irritation.
Acidity (pKa) ~3.5 - 4.5 (Predicted)Corrosive to mucous membranes. Must be neutralized or segregated.

Part 2: Waste Characterization & Segregation Strategy

Proper disposal begins with accurate characterization. Under US EPA RCRA regulations, this compound is not explicitly P- or U-listed. However, it must be evaluated for Characteristics of Hazardous Waste :

  • Corrosivity (D002): Aqueous solutions with pH ≤ 2 are D002 waste.[1]

  • Toxicity: As a drug intermediate, assume biological activity.

  • Ignitability: Not inherently flammable as a solid, but combustible.

Segregation Logic

CRITICAL: Do NOT mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases (e.g., Sodium Hydroxide) in the waste stream.

  • Reasoning: Mixing with oxidizers can cause exothermic oxidation of the lactam ring. Mixing with bases generates heat via neutralization and may induce rapid hydrolysis of the lactam, potentially pressurizing the container.

Compatibility Matrix
Waste StreamStatusAction
Organic Acids Compatible Recommended Stream. Combine with compatible organic acids (e.g., Acetic acid waste).
Halogenated Solvents Compatible Acceptable if dissolved in DCM/Chloroform. Label as "Halogenated Organic Acid".
Aqueous Basic Waste INCOMPATIBLE STOP. Risk of exotherm/pressurization.
Oxidizing Acids INCOMPATIBLE STOP. Risk of fire/explosion.[1][2]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for: Expired powder, contaminated weighing boats, gloves, and paper towels.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: 2-(2-Oxoazocan-1-yl)acetic acid[3][4][5]

    • Hazard Checkbox: Toxic, Irritant.

    • State: Solid.

  • Transfer: Transfer solid waste using a chemically resistant spatula. Do not generate dust.[1][2][6][7]

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel in the same jar).

  • Storage: Store in the Solid Hazardous Waste satellite accumulation area until EHS pickup.

Protocol B: Liquid Waste Disposal (Solutions)

Applicable for: Reaction mixtures, mother liquors, and HPLC waste.

  • Determine Solvent Base:

    • If Organic Solvent (MeOH, DMSO, DMF): Use the Organic Waste stream.

    • If Aqueous (Water/Buffer): Use the Aqueous Acid Waste stream.

  • pH Check (Aqueous only): If the solution is highly acidic (pH < 2), do not pour down the drain. Collect as hazardous waste.

  • Transfer:

    • Use a funnel to prevent spills.

    • Leave at least 10% headspace in the container to allow for thermal expansion.

  • Secondary Containment: Ensure the waste bottle is sitting in a polyethylene tray to catch drips.

Protocol C: Spill Response & Cleanup

Immediate Action for spills > 1 gram or > 10 mL.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[7]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. Wear a dust mask (N95) if powder is airborne.

  • Neutralization (Liquid Spills):

    • Gently cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer.

    • Wait for bubbling (CO₂ evolution) to cease.

  • Collection:

    • Sweep up the neutralized solid/slurry using a dustpan and brush.

    • Place in a bag or jar labeled "Spill Debris - Contains Organic Acid".

  • Decontamination: Wash the surface with soap and water. Test pH of the surface to ensure neutrality (pH 6-8).

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste: 2-(2-Oxoazocan-1-yl)acetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidWaste Dispose as: SOLID HAZARDOUS WASTE (Trace Contaminated) Solid->SolidWaste Place in HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous OrgWaste Dispose as: ORGANIC SOLVENT WASTE (Segregate Halogenated vs Non-Halogenated) Organic->OrgWaste Add to Carboy pHCheck Check pH Aqueous->pHCheck AqWaste Dispose as: AQUEOUS ACID WASTE (Do NOT Drain Pour) pHCheck->AqWaste pH < 2 or > 12 (Strictly Regulated) pHCheck->AqWaste pH 2-12 (Best Practice: Collect)

Figure 1: Decision tree for the segregation of 2-(2-Oxoazocan-1-yl)acetic acid waste streams.

Part 5: Regulatory Compliance & Documentation[9]

To ensure audit readiness (EPA/OSHA), maintain the following records for this chemical:

  • Waste Determination: Document that the waste is non-listed but characteristic (if applicable) or simply "Hazardous Research Chemical."

  • Satellite Accumulation: Waste containers must be:

    • Located at or near the point of generation.

    • Under the control of the operator.

    • Closed at all times except when adding waste.

  • Weekly Inspection: Inspect storage area for leaks, corrosion, or improper labeling.

Final Verification Checklist

References

  • PubChem. (n.d.). 2-(2-Oxoazocan-1-yl)acetic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[1] Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6][8] Retrieved October 26, 2025, from [Link]

Sources

Personal protective equipment for handling 2-(2-Oxoazocan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmacophores and synthetic intermediates not merely as a compliance exercise, but as a rigorous system of risk mitigation. When working with 2-(2-Oxoazocan-1-yl)acetic acid , understanding the relationship between its molecular structure and its physical behavior is critical for designing an effective safety and operational protocol.

The following guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for researchers and drug development professionals handling this compound.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first analyze the structural mechanics of the compound [1, 2]. 2-(2-Oxoazocan-1-yl)acetic acid features an 8-membered lactam ring (azocane) coupled with an acetic acid moiety.

  • The Acetic Acid Moiety: Acts as a proton donor. Upon contact with mucosal membranes or ocular fluid, it can cause localized pH disruptions, leading to acute chemical irritation.

  • The Azocane Ring: Imparts significant lipophilicity to the molecule. In drug discovery workflows, this compound is frequently dissolved in polar aprotic solvents (e.g., DMSO or DMF). These solvents act as aggressive carriers; if they breach standard PPE, they will rapidly transport the lipophilic azocane structure directly across the stratum corneum (the skin's outer layer).

Table 1: Quantitative Chemical Profile

PropertyValueStructural Implication for Handling
Compound Name 2-(2-Oxoazocan-1-yl)acetic acidContains acidic protons; requires acid-compatible waste streams.
CAS Number 1016699-66-3Unique identifier for SDS cross-referencing [2].
Molecular Formula C9H15NO3Organic framework; combustible under extreme heat.
Molecular Weight 185.22 g/mol Fine powder form is susceptible to electrostatic aerosolization.

Personal Protective Equipment (PPE) Matrix

Based on the structural hazards identified above, standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the scientific rationale behind each specification, aligning with the National Research Council's Prudent Practices in the Laboratory [3].

Table 2: Quantitative PPE Specifications & Causality

PPE CategorySpecification MetricMechanistic Rationale
Gloves Nitrile,

0.12 mm thickness
Latex offers poor resistance to carrier solvents like DMSO. Nitrile prevents solvent breakthrough, stopping the lipophilic lactam from permeating the skin.
Eye Protection ANSI Z87.1 Safety GogglesProtects against micro-particulate corneal abrasion and chemical burns from the acidic moiety. Safety glasses with side shields are insufficient for fine powders.
Respirator N95 / P100 (95-99.9% filtration)Required only if handling outside a fume hood (not recommended). Prevents inhalation of aerosolized active pharmaceutical ingredients (API).
Body Protection 100% Cotton, Flame-ResistantSynthetic lab coats can generate electrostatic discharge (ESD), which causes the lipophilic powder to aerosolize or cling to the fabric.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. By controlling the environment, we control the chemical.

Phase 1: Preparation & Dispensing
  • Environmental Verification: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Because 2-(2-Oxoazocan-1-yl)acetic acid is a dry organic powder, it can hold a static charge that leads to spontaneous aerosolization.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which exacerbate static buildup.

Phase 2: Dissolution & Reaction Setup
  • Solvent Introduction: If creating a stock solution (e.g., 10 mM in DMSO), do not inject the solvent directly into the center of the powder bed. Instead, dispense the solvent slowly down the interior wall of the vial. This prevents the mechanical displacement of dry particulates into the air.

  • Sealing: Cap the reaction vial with a PTFE-lined silicone septum before removing it from the fume hood. PTFE ensures chemical inertness against the acidic moiety.

Phase 3: Decontamination
  • Surface Neutralization: Wipe down the balance, spatulas, and hood surface with a 70% Isopropanol/30% Water solution. The isopropanol solubilizes residual organic lactam, while the water dilutes the acidic component, ensuring complete removal.

Spill Response & Disposal Plan

In the event of a breach, immediate and structured containment is required to prevent cross-contamination [3].

  • For Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the powder, creating an inhalation hazard. Instead, cover the powder with damp absorbent pads (using water or a 10% sodium bicarbonate solution to neutralize the acid). Gently gather the pads and place them in a sealed hazardous waste bag.

  • For Liquid Spills (Dissolved Compound): Surround the spill with an inert, non-combustible absorbent such as vermiculite or sand. Do not use paper towels for large solvent spills, as the high surface area increases solvent evaporation rates into the lab atmosphere.

  • Waste Segregation: Dispose of all contaminated materials, including gloves and weigh boats, in a rigid container strictly labeled as "Non-Halogenated Organic Acid Waste."

Process Flow Diagram

The following diagram maps the logical relationship between the operational workflow and emergency spill response.

Workflow Start Pre-Operation: PPE & Fume Hood Check Dispense Dispensing: 2-(2-Oxoazocan-1-yl)acetic acid Start->Dispense Reaction Reaction Setup: Dissolution & Sealing Dispense->Reaction Spill Spill Detected? Reaction->Spill Contain Spill Response: Damp Contain & Neutralize Spill->Contain Yes Waste Waste Disposal: Organic Acid Segregation Spill->Waste No Clean Decontamination: 70% IPA Wipe & Rinse Contain->Clean Clean->Waste End Post-Operation: Log & De-gown Waste->End

Workflow diagram detailing the standard operating procedure and spill response for the compound.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, Updated Version. URL:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.